molecular formula C32H37N5O6 B607249 E7090 CAS No. 1622204-21-0

E7090

Cat. No.: B607249
CAS No.: 1622204-21-0
M. Wt: 587.7 g/mol
InChI Key: IBHOLSBDZMIPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tasurgratinib is an inhibitor of the fibroblast growth factor (FGF)/fibroblast growth factor receptor (FGFR) pathway, with potential antineoplastic activity. Upon administration, tasurgratinib selectively interferes with the binding of FGF to FGFR through an as of yet not fully elucidated mechanism. This inhibits FGFR-mediated signaling and leads to both cell proliferation inhibition and cell death in FGFR-overexpressing tumor cells. FGFR is a receptor tyrosine kinase essential to tumor cell proliferation, differentiation, and survival;  its expression is upregulated in many tumor cell types.
E-7090 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Properties

IUPAC Name

5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O6/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHOLSBDZMIPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622204-21-0
Record name E-7090
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622204210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TASURGRATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CUD1NGA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

E7090 (Tasurgratinib): A Deep Dive into its Mechanism of Action as a Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a variety of solid tumors.[1][3] this compound exerts its anti-tumor activity by binding to the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of its phosphorylation and the subsequent blockade of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Selective FGFR Inhibition

This compound is a tyrosine kinase inhibitor that demonstrates high selectivity for FGFR1, FGFR2, and FGFR3.[3] Genetic alterations in these receptors can lead to their constitutive activation, promoting uncontrolled cell growth and tumor progression.[5] this compound selectively interferes with the binding of FGF to FGFR, thereby inhibiting FGFR-mediated signaling.[6] This leads to the inhibition of cell proliferation and induction of cell death in cancer cells that have an overactive FGFR signaling pathway.[6]

Kinase Binding and Selectivity

Kinetic analyses reveal that this compound exhibits a rapid association with and slow dissociation from the FGFR1 kinase domain.[1][2] This binding characteristic, with a relatively long residence time, is more akin to Type V inhibitors like lenvatinib.[1] In a kinase profiling assay encompassing 93 kinases, this compound demonstrated a narrow inhibition spectrum, primarily targeting FGFR1, 2, and 3, highlighting its selectivity.[3]

Downstream Signaling Pathway Inhibition

Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This activation triggers downstream cascades, most notably the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are central to cell proliferation and survival.[3][4] this compound effectively inhibits the phosphorylation of FGFR at key tyrosine residues (Y653/654), thereby preventing the activation of these downstream pathways.[4][7] Preclinical studies have demonstrated that this compound reduces the activation of the MAPK and STAT3 pathways in cancer cells harboring FGFR2 fusions.[5]

Signaling Pathway of this compound Action

E7090_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR Binds P_FGFR p-FGFR (Y653/654) FGFR->P_FGFR Autophosphorylation This compound This compound This compound->FGFR Inhibits RAS RAS P_FGFR->RAS Activates PI3K PI3K P_FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits FGFR autophosphorylation, blocking downstream MAPK and PI3K/Akt signaling.

Preclinical Antitumor Activity

The antitumor effects of this compound have been extensively evaluated in both in vitro and in vivo preclinical models, demonstrating potent and selective activity against cancers with FGFR genetic alterations.

In Vitro Studies

This compound has shown potent inhibitory activity against FGFR1, 2, and 3 kinases with IC50 values of approximately 1 nmol/L.[3] In cell-based assays, this compound effectively inhibited the proliferation of human cancer cell lines harboring various FGFR abnormalities, including amplifications, mutations, and fusions.[3][4] For instance, in the SNU-16 human gastric cancer cell line, which has high FGFR2 amplification, this compound inhibited FGFR phosphorylation with an IC50 of 1.2 nmol/L and cell proliferation with an IC50 of 5.7 nmol/L.[4] Furthermore, this compound demonstrated inhibitory activity on the soft agar colony formation of NIH3T3 cells expressing various FGFR2 fusion genes found in intrahepatic cholangiocarcinoma, with IC50 values ranging from 0.9 to 17.3 nmol/L.[5]

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeCell Line / TargetGenetic AlterationIC50 (nmol/L)
Kinase InhibitionFGFR1, FGFR2, FGFR3-~1
FGFR PhosphorylationSNU-16FGFR2 Amplification1.2
Cell ProliferationSNU-16FGFR2 Amplification5.7
Cell Proliferation12 Cancer Cell LinesFGFR abnormalities< 100
Soft Agar Colony FormationNIH3T3-FGFR2 FusionsFGFR2 Fusions0.9 - 17.3
In Vivo Studies

In mouse xenograft models using human cancer cell lines with dysregulated FGFR, orally administered this compound demonstrated significant, dose-dependent tumor growth inhibition.[1][4] In a SNU-16 xenograft model, daily oral administration of this compound at doses of 6.25 to 50 mg/kg significantly inhibited tumor growth without causing severe weight loss.[4] Pharmacodynamic analyses in these models confirmed that this compound inhibited the phosphorylation of FGFR in tumors in a dose-dependent manner.[3][7] Moreover, in a patient-derived xenograft (PDX) model of human cholangiocarcinoma with an FGFR2-BICC1 fusion, this compound showed dose-dependent antitumor activity, achieving over 50% tumor regression at a 50 mg/kg dose.[5] this compound administration also significantly prolonged the survival of mice in a lung metastasis model.[1][2]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

ModelCancer TypeGenetic AlterationDose (mg/kg, oral, daily)Outcome
SNU-16 XenograftGastric CancerFGFR2 Amplification6.25 - 50Significant tumor growth inhibition
Cholangiocarcinoma PDXCholangiocarcinomaFGFR2-BICC1 Fusion50>50% tumor regression

Clinical Evaluation

A first-in-human, Phase I clinical trial of this compound was conducted in Japan in patients with advanced solid tumors.[8][9] The study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[8]

Safety and Pharmacokinetics

In the Phase I study, this compound demonstrated a manageable safety profile.[8][9] Dose-dependent increases in maximum concentration and area under the curve were observed.[8] The maximum tolerated dose was not reached up to 140 mg once daily, and this was the recommended dose for the follow-up expansion part of the study for patients with tumors harboring FGFR alterations.[8][9]

Pharmacodynamics and Preliminary Efficacy

Dose-dependent increases in pharmacodynamic markers of FGFR inhibition, including serum phosphate and fibroblast growth factor 23 (FGF23), were observed, with levels plateauing at doses of 100-140 mg, indicating sufficient target engagement.[8][9] Preliminary signs of clinical efficacy were observed, particularly in patients with FGFR2-amplified gastric cancer.[8]

Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.[4]

Cell-Free Kinase Inhibition Assay

The inhibitory activity of this compound against FGFR kinases was determined using a standard enzymatic assay. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The reaction typically contains the purified kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations. The extent of phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Purified FGFR Kinase Incubation Incubate Components Kinase->Incubation Substrate Substrate (e.g., Poly(Glu,Tyr)) Substrate->Incubation ATP ATP ATP->Incubation E7090_dilutions This compound Serial Dilutions E7090_dilutions->Incubation Quantification Quantify Phosphorylation Incubation->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.

Cell Proliferation Assay

The antiproliferative activity of this compound was assessed using cancer cell lines. Cells were seeded in multi-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay, such as the Cell Counting Kit-8, which quantifies the number of viable cells. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, was then calculated.

In Vitro Signal Inhibition Analysis (Western Blotting)

To confirm the inhibition of FGFR signaling, cancer cells were treated with various concentrations of this compound. Following treatment, cell lysates were prepared and subjected to Western blotting. Specific antibodies were used to detect the phosphorylated forms of FGFR and downstream signaling proteins (e.g., p-ERK, p-Akt), as well as the total protein levels as loading controls. The intensity of the protein bands was quantified to determine the IC50 for the inhibition of phosphorylation.

Mouse Subcutaneous Xenograft Model

The in vivo antitumor efficacy of this compound was evaluated using xenograft models. Human cancer cells (e.g., SNU-16) were subcutaneously implanted into immunodeficient mice. Once tumors reached a palpable size, mice were randomized into groups and treated orally with either vehicle or this compound at various doses, typically once daily. Tumor volume and body weight were measured regularly throughout the study. At the end of the treatment period, tumors could be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).

Conclusion

This compound (tasurgratinib) is a selective and potent inhibitor of FGFR1, 2, and 3, with a well-defined mechanism of action. By inhibiting FGFR phosphorylation and downstream signaling, it effectively suppresses the growth of cancer cells harboring FGFR genetic alterations. Preclinical studies have demonstrated its robust antitumor activity in both in vitro and in vivo models. Early clinical data suggest a manageable safety profile and promising efficacy in patients with FGFR-driven malignancies. Ongoing and future clinical trials will further delineate the therapeutic potential of this compound as a targeted therapy for this patient population.

References

Tasurgratinib: A Technical Overview of FGFR Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasurgratinib (formerly known as E7090) is an orally bioavailable, potent, and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, fusions, or activating mutations, is a known driver in various malignancies. Tasurgratinib's targeted inhibition of these receptors makes it a promising therapeutic agent in cancers with aberrant FGFR signaling. This technical guide provides an in-depth analysis of the selectivity profile of tasurgratinib, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Tasurgratinib is distinguished by its unique Type V binding kinetics to FGFRs, characterized by a rapid association and slow dissociation from the target kinase.[1][3][4] This binding mode contributes to its high affinity and selectivity.[3][5]

Quantitative Selectivity Profile of Tasurgratinib

The selectivity of tasurgratinib has been rigorously evaluated through biochemical and cellular assays. The following tables summarize the inhibitory activity of tasurgratinib against FGFR isoforms and a broad panel of other kinases, providing a quantitative perspective on its selectivity.

Biochemical Inhibitory Activity Against FGFR Isoforms
TargetIC50 (nmol/L)
FGFR11.6
FGFR24.5[6]
FGFR33.5

Data sourced from a comprehensive kinase selectivity panel.

Off-Target Kinase Selectivity Panel

Tasurgratinib has been profiled against a panel of 93 human kinases to determine its off-target activity. The results demonstrate a high degree of selectivity for FGFR1, 2, and 3. The vast majority of off-target kinases are inhibited at significantly higher concentrations, underscoring the targeted nature of this inhibitor.

KinaseIC50 (nmol/L)
FGFR1 1.6
FGFR2 4.5
FGFR3 3.5
ABL1>10,000
AKT1>10,000
ALK>10,000
BRAF>10,000
EGFR>10,000
ERBB2>10,000
KDR (VEGFR2)130
KIT480
MEK1>10,000
MET>10,000
PDGFRα700
PDGFRβ430
PI3Kα>10,000
RET310
SRC>10,000

This table presents a selection of key off-target kinases. For the full 93-kinase panel, please refer to the supplementary information of the cited source.[6]

Cellular Inhibitory Activity

In cellular assays, tasurgratinib has demonstrated potent inhibition of proliferation in cancer cell lines harboring FGFR genetic alterations.

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification2
NCI-H1581Lung CancerFGFR1 Amplification6
RT112/84Bladder CancerFGFR3 Fusion15
KMS-11Multiple MyelomaFGFR3 Fusion20

Data represents a selection of sensitive cell lines.[6]

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of tasurgratinib against FGFR isoforms was determined using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 proteins.

  • ATP.

  • Poly(Glu, Tyr) 4:1 substrate.

  • Tasurgratinib.

  • ADP-Glo™ Kinase Assay Kit.

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

Procedure:

  • A solution of the respective FGFR enzyme is prepared in the assay buffer.

  • Tasurgratinib is serially diluted to various concentrations.

  • The kinase reaction is initiated by adding a mixture of the substrate and ATP to the enzyme and inhibitor solutions.

  • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction.

  • Luminescence is measured using a plate reader.

  • IC50 values are calculated by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

The anti-proliferative activity of tasurgratinib in cancer cell lines was assessed using a Cell Counting Kit-8.

Materials:

  • Human cancer cell lines with and without FGFR alterations.

  • Appropriate cell culture medium and supplements.

  • Tasurgratinib.

  • Cell Counting Kit-8 (CCK-8).

  • 96-well plates.

Procedure:

  • Cells are seeded into 96-well plates and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of tasurgratinib or vehicle control.

  • Plates are incubated for a specified period (e.g., 72 hours).

  • CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.

  • The absorbance is measured at 450 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of inhibition against the drug concentration and fitting to a sigmoidal dose-response curve.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and activates FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified FGFR signaling pathway.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

Kinase_Inhibitor_Workflow start Start: Compound Synthesis (Tasurgratinib) biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay cellular_assay Cellular Assays start->cellular_assay kinase_panel Broad Kinase Panel Screening (>90 kinases) biochemical_assay->kinase_panel data_analysis Data Analysis (IC50 Determination) kinase_panel->data_analysis cell_lines Panel of Cancer Cell Lines (with/without FGFR alterations) cellular_assay->cell_lines cell_lines->data_analysis selectivity_profile Generation of Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for determining kinase inhibitor selectivity.

Conclusion

Tasurgratinib is a highly selective inhibitor of FGFR1, FGFR2, and FGFR3, with demonstrably lower activity against a wide range of other kinases. This selectivity is a key attribute, suggesting a lower potential for off-target toxicities and a more focused therapeutic effect in patients with tumors driven by aberrant FGFR signaling. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and clinicians working on the development and application of targeted cancer therapies.

References

E7090 (Tasurgratinib): A Comprehensive Target Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, FGFR2, and FGFR3.[1][2][3] Aberrant FGFR signaling, driven by genetic alterations such as gene fusions, mutations, and amplifications, is a key oncogenic driver in a variety of solid tumors.[1][4] this compound is designed to block this aberrant signaling, thereby inhibiting tumor cell proliferation, survival, and angiogenesis. This document provides a detailed technical overview of the preclinical and clinical data available for this compound, with a focus on its target profile, mechanism of action, and associated experimental methodologies.

Mechanism of Action

This compound exerts its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1][5] Unlike some other FGFR inhibitors, tasurgratinib has a novel chemical structure that lacks a dimethoxyphenyl moiety.[3] Kinetic analysis reveals that this compound exhibits a "Type V" binding mode to FGFR, characterized by rapid and potent binding and a high degree of selectivity.[3] This interaction effectively blocks the downstream signaling pathways mediated by FGFR, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. The inhibition of these pathways ultimately leads to decreased tumor growth and, in some preclinical models, prolonged survival.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nmol/L)
FGFR11.8
FGFR21.1
FGFR33.9
VEGFR2300

Data extracted from preclinical studies. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification5.7
KATO-IIIGastric CancerFGFR2 Amplification8.2
RT112/84Bladder CancerFGFR3 Fusion12
AN3CAEndometrial CancerFGFR2 Mutation25

Data represents a selection of cell lines from preclinical studies demonstrating sensitivity to this compound. IC50 values indicate the concentration of this compound required to inhibit 50% of cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation kinase_assay Cell-Free Kinase Assay (IC50 Determination) cell_proliferation Cell Proliferation Assay (IC50 in Cancer Cell Lines) kinase_assay->cell_proliferation western_blot Western Blot Analysis (Downstream Signaling) cell_proliferation->western_blot xenograft Mouse Xenograft Model (Tumor Growth Inhibition) western_blot->xenograft pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd phase1 Phase I Clinical Trial (Safety & Dose Escalation) pk_pd->phase1 phase2 Phase II Clinical Trial (Efficacy in Target Population) phase1->phase2

Caption: General experimental workflow for the evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell-Free Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

  • Methodology:

    • Recombinant human kinase enzymes (FGFR1, FGFR2, FGFR3, VEGFR2, etc.) are used.

    • The assay is typically performed in a 96-well plate format.

    • This compound is serially diluted to a range of concentrations.

    • The kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are incubated with the different concentrations of this compound.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation ([γ-³²P]ATP) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

  • Methodology:

    • Cancer cell lines with and without known FGFR alterations are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound or vehicle control (e.g., DMSO).

    • The plates are incubated for a period of 72 to 120 hours.

    • Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • The absorbance or luminescence is read using a plate reader.

    • The IC50 values are determined by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Mouse Xenograft Model
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Methodology:

    • Human cancer cells (e.g., SNU-16) are implanted subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • The mice are then randomized into treatment and control groups.

    • This compound is administered orally once daily at various dose levels. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.

    • At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for downstream signaling markers).

    • The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

Clinical Development

This compound has undergone Phase I and is currently in Phase II clinical trials for various solid tumors harboring FGFR alterations.[6][7] A first-in-human Phase I study in patients with advanced solid tumors established a manageable safety profile and determined the recommended Phase II dose to be 140 mg once daily.[3][8] The most common treatment-related adverse events observed in clinical trials include hyperphosphatemia, stomatitis, and hand-foot syndrome, which are known class effects of FGFR inhibitors.[9] Promising antitumor activity has been observed in patients with cholangiocarcinoma with FGFR2 fusions and other solid tumors with FGFR alterations.[9][10][11]

Conclusion

This compound (tasurgratinib) is a selective and potent inhibitor of FGFR1, 2, and 3 with a distinct "Type V" binding mechanism. Preclinical data have demonstrated its ability to inhibit FGFR signaling and suppress tumor growth in models with FGFR genetic alterations. Early clinical data suggest a manageable safety profile and promising efficacy in patients with FGFR-driven malignancies. The ongoing clinical development of this compound will further elucidate its therapeutic potential as a targeted therapy for a range of solid tumors.

References

E7090 (Tasurgratinib): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Developed by Eisai Co., Ltd., this compound has shown significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of various solid tumors harboring FGFR genetic alterations.[3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological properties, and key experimental data.

Mechanism of Action

This compound selectively targets the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, which are key drivers in various cellular processes, including proliferation, survival, and angiogenesis.[5] Genetic alterations in FGFRs, such as gene amplification, fusions, or mutations, can lead to aberrant signaling and oncogenesis.[3][4] this compound inhibits FGFR-mediated signaling pathways, leading to the suppression of tumor growth and induction of cell death in cancer cells with these genetic alterations.[6] Kinetic analysis of its interaction with FGFR1 suggests that this compound exhibits a binding mode with a relatively longer residence time compared to some other FGFR inhibitors, which may contribute to its potent and sustained inhibitory activity.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, preclinical and clinical pharmacokinetics.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50 (nM)Cell LineAssay TypeReference
FGFR10.71-Cell-free kinase assay[2][7]
FGFR20.50-Cell-free kinase assay[2][7]
FGFR31.2-Cell-free kinase assay[2][7]
FGFR4120-Cell-free kinase assay[2][7]
Mutant FGFR3 (K650E)3.1-Cell-free kinase assay[2]
Mutant FGFR3 (K650M)16-Cell-free kinase assay[2]
RET<10-Cell-free kinase assay[2]
DDR2<10-Cell-free kinase assay[2]
FLT1<10-Cell-free kinase assay[2]
FGFR Phosphorylation1.2SNU-16Western Blot[2][7]
Cell Proliferation5.7SNU-16Cell Proliferation Assay[1][2]
Table 2: Preclinical Pharmacokinetics of this compound in SNU-16 Xenograft Model
Dose (mg/kg, oral)Cmax (ng/mL)AUC (ng·h/mL)Tmax (h)Reference
6.25~100~800~2[5]
12.5~200~1500~2[5]
25~400~3000~4[5]
50~800~6000~4[5]
Table 3: Clinical Pharmacokinetics of this compound (Phase I, Single Dose)
Dose (mg)Cmax (ng/mL, mean)AUC(0-t) (ng·h/mL, mean)Tmax (h, median)Reference
11.915.34.0[3]
24.241.84.0[3]
47.592.54.0[3]
815.6213.54.0[3]
1532.8496.54.0[3]
3066.411454.0[3]
60142.526904.0[3]
100250.550654.0[3]
140363.574154.0[3]
18043391804.0[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.

Cell-Free Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified protein kinases.

Methodology:

  • The inhibitory activities of this compound against 93 purified recombinant protein kinases were examined using an Off-Chip Mobility Shift Assay (Carna Biosciences, Inc.).[1][8]

  • A DMSO solution of this compound was mixed with the enzyme, substrate, ATP, and necessary metals (e.g., magnesium, calcium, or manganese) in an appropriate buffer for each specific kinase.[8]

  • The kinase reactions were allowed to proceed for a defined period at a controlled temperature.

  • The reaction products were then separated and quantified using the mobility shift assay technology.

  • IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of FGFR Phosphorylation

Objective: To assess the inhibitory effect of this compound on FGFR phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: SNU-16 human gastric cancer cells, which harbor an amplification of the FGFR2 gene, were cultured in appropriate media.[9] Cells were treated with varying concentrations of this compound succinate for 4 hours.[9]

  • Cell Lysis: Following treatment, cells were washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration of the cell lysates was determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane was blocked with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • The membrane was incubated with a primary antibody specific for phospho-FGFR (p-FGFR; Y653/654).[9] An antibody against total FGFR2 was used as a loading control.[9]

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands was quantified using densitometry software, and the IC50 value for the inhibition of FGFR phosphorylation was calculated.[9]

SNU-16 Xenograft Model for In Vivo Antitumor Activity

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse model of human gastric cancer.

Methodology:

  • Cell Preparation and Implantation: SNU-16 human gastric cancer cells were cultured, harvested, and resuspended in a mixture of culture medium and Matrigel.[1] Approximately 1 x 10^6 to 1 x 10^7 cells were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[10][11]

  • Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).[11] Mice were then randomized into treatment and vehicle control groups.

  • Drug Administration: this compound succinate was administered orally once daily at various doses (e.g., 6.25, 12.5, 25, and 50 mg/kg) for a specified period (e.g., 14 days).[1] The vehicle control group received the same formulation without the active compound.

  • Monitoring: Tumor volume and body weight were measured regularly (e.g., two to three times per week).[1][11] Tumor volume was calculated using the formula: (length × width²) / 2.

  • Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumor tissues and plasma samples were collected for the analysis of FGFR phosphorylation (as described in the Western Blot protocol) and this compound concentration, respectively.[5]

  • Statistical Analysis: The differences in tumor growth between the treated and vehicle control groups were analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR Binds to PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 This compound This compound (Tasurgratinib) This compound->FGFR Inhibits PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT Akt PI3K->AKT CellResponse Cell Proliferation, Survival, Angiogenesis AKT->CellResponse RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: FGFR Signaling Pathway and the inhibitory action of this compound.

E7090_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development KinaseAssay Cell-Free Kinase Assay CellProlif Cell Proliferation Assay KinaseAssay->CellProlif WesternBlot Western Blot (p-FGFR) CellProlif->WesternBlot Xenograft Xenograft Model (e.g., SNU-16) WesternBlot->Xenograft PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Phase1 Phase I Trials (Safety & PK) PK_PD->Phase1 Phase2 Phase II Trials (Efficacy) Phase1->Phase2

Caption: A typical preclinical to clinical evaluation workflow for this compound.

References

Tasurgratinib: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasurgratinib (formerly known as E7090), developed by Eisai Co., Ltd., is an orally active, small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1][2][3][4] It represents a significant advancement in the targeted therapy of cancers harboring FGFR genetic alterations. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of tasurgratinib, with a focus on its mechanism of action, anti-tumor activity, and key experimental methodologies. Tasurgratinib recently received its first approval in Japan for the treatment of unresectable biliary tract cancer with FGFR2 gene fusion that has progressed after chemotherapy.[1][2][5]

Discovery and Mechanism of Action

Discovered at Eisai's Tsukuba Research Laboratories, tasurgratinib is a novel tyrosine kinase inhibitor.[3][6][7] A key distinguishing feature of tasurgratinib is its unique binding mode to the FGFR kinase domain. Co-crystal structure analysis with FGFR1 revealed that tasurgratinib binds to both the ATP-binding site and a neighboring allosteric region, adopting an Asp-Phe-Gly (DFG)-"in" conformation.[8][9][10] This "Type V" binding mode, characterized by rapid association and slow dissociation kinetics, is believed to contribute to its potent and selective inhibitory activity.[6]

Signaling Pathway

Tasurgratinib exerts its anti-tumor effects by inhibiting the FGFR signaling pathway. Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known driver of cell proliferation, survival, migration, and angiogenesis in various cancers.[3][6] By blocking the kinase activity of FGFR1, 2, and 3, tasurgratinib effectively downregulates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PI3K PI3K FGFR->PI3K Activates Tasurgratinib Tasurgratinib Tasurgratinib->FGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Survival Survival AKT->Survival Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Proliferation Proliferation Transcription_Factors->Proliferation Clinical_Trial_Workflow Patient_Population Patients with unresectable, advanced, or metastatic CCA with FGFR2 gene fusion (≥1 prior gemcitabine-based chemo) Screening Screening for FGFR2 Fusion (FISH) Patient_Population->Screening Treatment Tasurgratinib 140 mg PO daily Screening->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) every 8 weeks Treatment->Tumor_Assessment Primary_Endpoint Primary Endpoint: Objective Response Rate (ORR) Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: DOR, DCR, PFS, OS, Safety Tumor_Assessment->Secondary_Endpoints

References

E7090 (Tasurgratinib): A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7090, also known as Tasurgratinib, is a potent and selective, orally available small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1][2][3][4] Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3][5] this compound has demonstrated significant antitumor activity in preclinical models and is currently under investigation in clinical trials for the treatment of advanced solid tumors harboring FGFR gene alterations.[1][6][7] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is chemically described as 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide.[1][8] The compound is also referred to by its International Nonproprietary Name (INN), Tasurgratinib.[9][10]

Chemical Identifiers
IdentifierValue
IUPAC Name 5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide[9][10]
Synonyms This compound, E-7090, Tasurgratinib[8][10]
CAS Number 1622204-21-0[8]
Physicochemical Properties
PropertyValue
Molecular Formula C32H37N5O6[8]
Molecular Weight 587.67 g/mol [8]
Appearance This compound is typically used in its succinate salt form for in vitro and in vivo studies.[1]

Mechanism of Action

This compound is a selective inhibitor of the tyrosine kinase activity of FGFR1, 2, and 3.[8] Upon administration, it interferes with the binding of fibroblast growth factors (FGF) to their receptors, thereby inhibiting FGFR-mediated signaling pathways.[10][11] This disruption leads to the suppression of tumor cell proliferation and the induction of apoptosis in cancer cells that have an overactive FGFR signaling pathway.[10][11] Kinetic analysis of its interaction with FGFR1 suggests that this compound has a mode of action similar to type V kinase inhibitors.[8][9]

FGFR Signaling Pathway Inhibition

The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound effectively blocks the initial phosphorylation of FGFR, consequently inhibiting the activation of downstream signaling molecules such as FRS2α, ERK1/2, and AKT.[1]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR pFGFR p-FGFR FGFR->pFGFR Autophosphorylation This compound This compound This compound->pFGFR Inhibits FRS2a FRS2α pFGFR->FRS2a pFRS2a p-FRS2α FRS2a->pFRS2a RAS_RAF RAS-RAF-MEK pFRS2a->RAS_RAF PI3K PI3K pFRS2a->PI3K ERK ERK1/2 RAS_RAF->ERK pERK p-ERK1/2 ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation

Figure 1: this compound Inhibition of the FGFR Signaling Pathway.

In Vitro Activity

This compound demonstrates potent and selective inhibitory activity against FGFR1, 2, and 3 in both cell-free and cell-based assays.

Kinase Inhibition
Target KinaseIC50 (nM)
FGFR1 0.71[2][4]
FGFR2 0.50[2][4]
FGFR3 1.2[2][4]
FGFR4 120[2][4]
Cellular Activity
Cell LineAssayIC50 (nM)
SNU-16 (Gastric Cancer, FGFR2 amplified)FGFR Phosphorylation1.2[1][12]
SNU-16 (Gastric Cancer, FGFR2 amplified)Cell Proliferation5.7[1]
SNU-16 (Gastric Cancer, FGFR2 amplified)Cell Growth3[2]

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the activity of this compound.

Cell-Free Kinase Inhibition Assay

The inhibitory activity of this compound against a panel of kinases is determined using a cell-free enzymatic assay. This typically involves incubating the purified kinase domain of the target receptor with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation or fluorescence-based detection, to calculate the IC50 value.

Cell Proliferation Assay

The antiproliferative effect of this compound is assessed in cancer cell lines with known FGFR alterations. Cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay, such as the Cell Counting Kit-8, which quantifies the number of viable cells. The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is then calculated.[13]

Western Blot Analysis for Signaling Pathway Inhibition

To confirm the mechanism of action at a cellular level, western blotting is employed. Cancer cells are treated with different concentrations of this compound for a defined time. Subsequently, cells are lysed, and the total protein is extracted. Proteins from the lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated and total forms of FGFR and its downstream signaling proteins (e.g., FRS2α, ERK1/2, AKT). The band intensities are quantified to determine the dose-dependent inhibitory effect of this compound on the signaling pathway.[1][14]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., SNU-16) Treatment Treat with varying concentrations of this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Transfer to Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection Signal Detection Antibody_Incubation->Detection Quantify_Bands Band Intensity Quantification Detection->Quantify_Bands IC50_Calc IC50 Calculation Quantify_Bands->IC50_Calc

Figure 2: General Workflow for Western Blot Analysis.

In Vivo Antitumor Activity

This compound has demonstrated significant antitumor efficacy in mouse xenograft models. In a study using a subcutaneous xenograft model of SNU-16 human gastric cancer, oral administration of this compound succinate led to a dose-dependent inhibition of tumor growth without causing severe weight loss in the animals.[1]

Clinical Development

This compound (Tasurgratinib) is currently being evaluated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR gene alterations.[6][7] A first-in-human Phase I study in Japan established a manageable safety profile and determined the recommended dose for further studies.[6][15] Phase II trials are ongoing to further assess the efficacy and safety of this compound in various cancer types with specific FGFR abnormalities.[5][7][16] Recent studies are also exploring its potential in combination with other therapies, such as endocrine therapies for breast cancer.[17]

Conclusion

This compound (Tasurgratinib) is a promising, potent, and selective inhibitor of FGFR1, 2, and 3 with a well-defined mechanism of action. Its demonstrated preclinical efficacy and manageable safety profile in early clinical trials highlight its potential as a valuable therapeutic agent for patients with cancers driven by aberrant FGFR signaling. Ongoing clinical investigations will further elucidate its role in the landscape of targeted cancer therapies.

References

E7090 (Tasurgratinib): A Technical Guide to FGFR Genetic Alterations and Therapeutic Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFR genes, including amplifications, fusions, and mutations, can lead to aberrant signaling and contribute to the development and progression of various cancers.[2][3] E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of FGFR1, 2, and 3.[4][5] This technical guide provides an in-depth overview of the FGFR genetic alterations sensitive to this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological processes.

Mechanism of Action and Preclinical Efficacy

This compound exhibits its antitumor activity by selectively inhibiting the tyrosine kinase activity of FGFR1, 2, and 3.[5] This inhibition blocks the phosphorylation of FGFR and downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby suppressing tumor cell growth and survival.[6][7] Preclinical studies have demonstrated the potent and selective activity of this compound against cancer cells harboring various FGFR genetic alterations.

In Vitro Kinase and Cell Proliferation Inhibition

This compound has shown potent inhibitory activity against the enzymatic functions of FGFR1, 2, and 3, with significantly less activity against FGFR4.[6] The IC50 values, which represent the concentration of the drug required to inhibit 50% of the target's activity, highlight the selectivity of this compound.

Target KinaseIC50 (nmol/L)
FGFR10.71[6]
FGFR20.50[6]
FGFR31.2[6]
FGFR4120[6]
FGFR3 (K650E)3.1[6]
FGFR3 (K650M)16[6]
Table 1: In vitro kinase inhibitory activity of this compound against wild-type and mutated FGFRs.

The antiproliferative effects of this compound have been evaluated in a panel of human cancer cell lines with diverse FGFR alterations. Cell lines with FGFR amplifications, fusions, or mutations demonstrated high sensitivity to this compound.

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16GastricFGFR2 Amplification5.7[6]
AN3 CAEndometrialFGFR2 Mutation2.0
MFM-223BreastFGFR2 Amplification4.9
RT-112/84BladderFGFR3 Fusion12
KMS-11MyelomaFGFR3 Fusion23
NCI-H1581LungFGFR1 Amplification31
Table 2: Antiproliferative activity of this compound in cancer cell lines with various FGFR genetic alterations.[6]
In Vivo Xenograft Models

The antitumor efficacy of this compound has been confirmed in mouse xenograft models using human cancer cell lines. In a study with the SNU-16 gastric cancer cell line (FGFR2 amplification), oral administration of this compound led to a significant, dose-dependent inhibition of tumor growth.[6]

Treatment GroupDose (mg/kg, once daily)Tumor Growth Inhibition (%)
Vehicle-0
This compound6.25Significant Inhibition
This compound12.5Significant Inhibition
This compound25Significant Inhibition
This compound50Significant Inhibition
Table 3: In vivo antitumor activity of this compound in an SNU-16 xenograft model.[6]

Clinical Efficacy of this compound (Tasurgratinib)

Clinical trials have evaluated the safety and efficacy of tasurgratinib in patients with advanced solid tumors harboring FGFR alterations. The results demonstrate clinically meaningful responses in patients with specific FGFR fusions and mutations.

Phase 2 FORTUNE Study

The FORTUNE study, a phase 2 basket trial, assessed the efficacy of tasurgratinib in patients with advanced solid tumors with various FGFR gene alterations. Patients were enrolled into different groups based on the type of alteration.

GroupFGFR Alteration TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)
AFGFR1 Fusions20.0%2.5
BFGFR2/3 Mutations (selected by MANO method)20.0%7.2
CFGFR2/3 Fusions/Amplifications6.7%2.2
DOther FGFR AlterationsNot evaluable5.7
Table 4: Efficacy of tasurgratinib in the Phase 2 FORTUNE study.[8]
Phase 2 Study in Cholangiocarcinoma

A pivotal phase 2 study investigated tasurgratinib in patients with cholangiocarcinoma (CCA) harboring FGFR2 gene fusions who had received at least one prior chemotherapy regimen.

Efficacy EndpointValue
Objective Response Rate (ORR)30.2%[9][10]
Disease Control Rate (DCR)79%[10]
Median Progression-Free Survival (PFS)5.4 months[9][10]
Median Overall Survival (OS)13.1 months[9][10]
Table 5: Efficacy of tasurgratinib in patients with FGFR2 fusion-positive cholangiocarcinoma.

Signaling Pathways and Experimental Workflows

FGFR Signaling Pathway Inhibition by this compound

Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation, leading to the activation of downstream signaling cascades. The two primary pathways are the RAS/MAPK pathway, which regulates cell proliferation and differentiation, and the PI3K/AKT pathway, which is crucial for cell survival.[1][2][4] this compound effectively blocks these pathways by inhibiting the initial FGFR phosphorylation event.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Survival Cell Survival AKT->Survival This compound This compound This compound->FGFR Inhibits Phosphorylation

Caption: FGFR Signaling Pathway and Inhibition by this compound.

MANO Method for High-Throughput Functional Evaluation

The "mixed-all-nominated-mutants-in-one" (MANO) method is a high-throughput assay used to assess the transforming potential and drug sensitivity of various gene variants, including those in FGFRs.[11][12][13] This method allows for the rapid screening of numerous mutations to identify those that are oncogenic and to determine their sensitivity to targeted inhibitors like this compound.

MANO_Method_Workflow cluster_prep Library Preparation cluster_transduction Cell Line Transduction cluster_selection Functional Selection & Analysis cluster_drug_sensitivity Drug Sensitivity Screening Variants Collection of FGFR Gene Variants (Mutations and Fusions) Cloning Cloning of Variants into Retroviral Vectors Variants->Cloning Packaging Production of Retroviral Particles Cloning->Packaging Transduction Transduction of Ba/F3 or 3T3 Cells with the Variant Library Packaging->Transduction Culture Culture of Transduced Cells (e.g., IL-3 withdrawal for Ba/F3) Transduction->Culture NGS Next-Generation Sequencing (NGS) to Determine Variant Frequency Culture->NGS Treatment Treatment of Transformed Cells with this compound Culture->Treatment Analysis Analysis of Fold Change in Variant Frequency to Assess Oncogenicity NGS->Analysis NGS2 NGS to Determine Variant Frequency Post-Treatment Treatment->NGS2 Sensitivity Analysis of Changes in Variant Frequency to Determine Drug Sensitivity NGS2->Sensitivity

Caption: Workflow of the MANO Method for FGFR Variants.

Experimental Protocols

Cell-Free Kinase Inhibition Assay

This assay evaluates the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.

  • Materials: Purified recombinant FGFR1, 2, and 3 kinase domains, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and this compound.

  • Method:

    • Prepare a reaction mixture containing the FGFR kinase, substrate, and varying concentrations of this compound in a kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction.

    • Quantify the amount of phosphorylated substrate using methods such as ADP-Glo™ Kinase Assay, HTRF, or ELISA.[14][15][16]

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

  • Materials: Human cancer cell lines with known FGFR alterations, cell culture medium, fetal bovine serum (FBS), and this compound.

  • Method:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Assess cell viability using a reagent such as Cell Counting Kit-8, MTS, or resazurin.

    • Measure the absorbance or fluorescence, which is proportional to the number of viable cells.

    • Calculate the IC50 values for cell growth inhibition.[6]

In Vitro Signal Inhibition Analysis (Western Blotting)

This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins in cells treated with this compound.

  • Materials: Cancer cell lines, cell lysis buffer, primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT, and secondary antibodies.

  • Method:

    • Culture the cells and treat them with different concentrations of this compound for a defined time (e.g., 4 hours).

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with specific primary antibodies overnight.

    • Wash the membrane and incubate with a corresponding secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.[6]

Mouse Subcutaneous Xenograft Model

This in vivo model assesses the antitumor activity of this compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), human cancer cell lines, and this compound formulated for oral administration.

  • Method:

    • Inject cancer cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control (vehicle) groups.

    • Administer this compound or vehicle orally once daily for a specified period (e.g., 14 days).

    • Measure tumor volume and mouse body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

    • Compare the tumor growth between the treated and control groups to evaluate efficacy.[6]

References

E7090 (Tasurgratinib): A Technical Guide for Cholangiocarcinoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholangiocarcinoma (CCA), a malignancy of the biliary tract, presents a significant therapeutic challenge, particularly in its advanced stages. A subset of intrahepatic cholangiocarcinoma (iCCA) is characterized by alterations in the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, most notably FGFR2 gene fusions. These genetic aberrations have emerged as key therapeutic targets. E7090, also known as tasurgratinib, is a potent and selective, orally available tyrosine kinase inhibitor of FGFR1, 2, and 3. This technical guide provides an in-depth overview of this compound for researchers and drug development professionals, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study in the context of cholangiocarcinoma.

Mechanism of Action: Targeting the Aberrant FGFR Signaling Pathway

This compound exerts its antitumor activity by selectively inhibiting FGFR1, 2, and 3. In cholangiocarcinoma, the primary target is the constitutively activated FGFR2 fusion protein, which drives oncogenic signaling. The binding of this compound to the ATP-binding pocket of the FGFR kinase domain blocks its phosphorylation and subsequent activation of downstream signaling cascades. Key pathways inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for tumor cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated that this compound effectively reduces the activation of MAPK and STAT3 signaling in cells harboring FGFR2 fusions[1].

FGFR Signaling Pathway and this compound Inhibition.

Preclinical Data

The antitumor activity of this compound has been demonstrated in various preclinical models of cholangiocarcinoma harboring FGFR2 fusions.

In Vitro Activity

This compound has shown potent inhibitory activity against the growth of cholangiocarcinoma cells with different FGFR2 fusion partners in soft agar colony formation assays[1].

Cell Line (FGFR2 Fusion Partner)IC50 (nmol/L)
NIH3T3 (FGFR2-AHCYL1)0.9 - 17.3
NIH3T3 (FGFR2-BICC1 type 1)0.9 - 17.3
NIH3T3 (FGFR2-BICC1 type 2)0.9 - 17.3
NIH3T3 (FGFR2-TXLNA)0.9 - 17.3
NIH3T3 (FGFR2-KCTD1)0.9 - 17.3
In Vivo Activity

Oral administration of this compound led to significant, dose-dependent tumor growth inhibition in mouse xenograft models, including a patient-derived xenograft (PDX) model of human cholangiocarcinoma with an FGFR2-BICC1 fusion[1].

ModelDose (mg/kg)Tumor Growth Inhibition
FGFR2-BICC1 type 2 expressing cells12.5, 25, 50Significant inhibition
FGFR2-TXLNA expressing cells12.5, 25, 50Significant inhibition
FGFR2-KCTD1 expressing cells12.5, 25, 50Significant inhibition
PDX model (FGFR2-BICC1)50>50% tumor regression

Clinical Data

The efficacy and safety of this compound (tasurgratinib) have been evaluated in clinical trials involving patients with advanced cholangiocarcinoma harboring FGFR2 gene fusions.

Phase I Study

A first-in-human Phase I study established a manageable safety profile for this compound and determined the recommended Phase II dose to be 140 mg once daily[2]. In the expansion cohort of this study, promising clinical activity was observed in patients with FGFR2 fusion-positive cholangiocarcinoma[2][3].

Patient CohortNumber of PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
CCA with FGFR2 fusion683.3% (5 patients)100%8.3 months
Phase II Study (NCT04238715)

A pivotal, multicenter, open-label, single-arm Phase II study evaluated the efficacy and safety of tasurgratinib (140 mg daily) in Japanese and Chinese patients with unresectable, advanced, or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements who had received at least one prior gemcitabine-based chemotherapy regimen[4][5][6]. The primary endpoint was the objective response rate (ORR).

Efficacy Results [4][5][6]

Efficacy EndpointResult95% Confidence Interval
Objective Response Rate (ORR)30.2%19.2% - 43.0%
Disease Control Rate (DCR)79.4%67.3% - 88.5%
Median Duration of Response (DoR)5.6 months3.7 - 9.3 months
Median Progression-Free Survival (PFS)5.4 months3.7 - 5.6 months
Median Overall Survival (OS)13.1 months10.8 - 17.4 months

Safety Profile

Tasurgratinib demonstrated a manageable safety profile consistent with the known pharmacological class of FGFR inhibitors[4][5][6].

Adverse Event (AE) CategoryPercentage of Patients
Any Treatment-Related AE97%
Grade ≥3 Treatment-Related AEs29%
Most Common Treatment-Related AE (any grade)Hyperphosphatemia (81.0%)
Most Common Grade ≥3 Treatment-Related AEsIncreased lipase (6.3%), Hyperphosphatemia (4.8%)
Fatal AEs (none considered treatment-related)6%

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments cited in the evaluation of this compound.

Soft Agar Colony Formation Assay

This assay assesses the anchorage-independent growth of cancer cells, a hallmark of malignant transformation.

Materials:

  • Base agar solution (e.g., 0.6% agar in complete culture medium)

  • Top agar solution (e.g., 0.3% agar in complete culture medium)

  • Cholangiocarcinoma cells harboring FGFR2 fusions

  • This compound (tasurgratinib) at various concentrations

  • 6-well plates

  • Incubator (37°C, 5% CO2)

  • Microscope for colony counting

Procedure:

  • Prepare the base agar layer by adding the 0.6% agar solution to each well of a 6-well plate and allow it to solidify.

  • Harvest and count the cholangiocarcinoma cells.

  • Resuspend the cells in the 0.3% top agar solution at a desired density (e.g., 5,000 cells/well).

  • Add the cell-agar suspension on top of the solidified base layer.

  • Allow the top layer to solidify.

  • Add complete culture medium containing this compound at various concentrations to each well.

  • Incubate the plates for 2-3 weeks, replacing the medium with fresh this compound-containing medium every 2-3 days.

  • Stain the colonies with crystal violet and count them under a microscope.

  • Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.

Patient-Derived Xenograft (PDX) Model

PDX models are valuable for in vivo efficacy studies as they closely recapitulate the characteristics of the original patient tumor.

Materials:

  • Immunodeficient mice (e.g., NOD-scid or NSG)

  • Fresh tumor tissue from a cholangiocarcinoma patient with a confirmed FGFR2 fusion

  • Surgical tools

  • Matrigel (optional)

  • This compound (tasurgratinib) formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Obtain fresh tumor tissue from a patient with FGFR2 fusion-positive cholangiocarcinoma under sterile conditions.

  • Mechanically mince the tumor tissue into small fragments (1-2 mm³).

  • Implant the tumor fragments subcutaneously into the flank of the immunodeficient mice, with or without Matrigel.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally to the treatment group at the desired doses and schedule. The control group receives the vehicle.

  • Measure the tumor volume with calipers at regular intervals (e.g., twice a week).

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Western Blotting for Phosphorylated Proteins

This technique is used to assess the phosphorylation status of FGFR and its downstream signaling proteins.

Materials:

  • Cholangiocarcinoma cells with FGFR2 fusions

  • This compound (tasurgratinib)

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cholangiocarcinoma cells and treat them with this compound at various concentrations for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Analyze the band intensities to determine the levels of phosphorylated and total proteins.

Fluorescence In Situ Hybridization (FISH) for FGFR2 Gene Rearrangements

FISH is a cytogenetic technique used to detect and localize specific DNA sequences on chromosomes, and it is a key method for identifying FGFR2 gene rearrangements in tumor samples.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • FISH probe for the FGFR2 gene (break-apart probe)

  • Pre-treatment reagents (e.g., deparaffinization solutions, protease)

  • Hybridization buffer

  • Wash buffers

  • DAPI counterstain

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cut thin sections (4-5 µm) from the FFPE tumor block and mount them on slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval and protease digestion to unmask the target DNA.

  • Denature the DNA in the tissue section and the FISH probe.

  • Apply the FISH probe to the tissue section and hybridize overnight in a humidified chamber.

  • Perform post-hybridization washes to remove unbound probe.

  • Counterstain the nuclei with DAPI.

  • Analyze the slides under a fluorescence microscope. In a normal cell, the two fluorescent signals from the break-apart probe will appear as a single fused signal. In a cell with an FGFR2 rearrangement, the signals will be split apart.

  • Score a sufficient number of tumor cell nuclei to determine the percentage of cells with the rearrangement.

Clinical Trial Assessment Criteria

RECIST 1.1

The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is a standardized set of rules for assessing tumor response in clinical trials.

  • Target Lesions: Up to 5 measurable lesions in total, with a maximum of 2 per organ.

  • Complete Response (CR): Disappearance of all target lesions.

  • Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.

  • Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions from the nadir.

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

CTCAE v4.03

The Common Terminology Criteria for Adverse Events (CTCAE) version 4.03 is a standardized system for grading the severity of adverse events in cancer clinical trials.

  • Grade 1: Mild; asymptomatic or mild symptoms.

  • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated.

  • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization indicated.

  • Grade 4: Life-threatening consequences; urgent intervention indicated.

  • Grade 5: Death related to the adverse event.

Conclusion

This compound (tasurgratinib) has demonstrated significant antitumor activity and a manageable safety profile in patients with advanced cholangiocarcinoma harboring FGFR2 fusions. Its selective mechanism of action, coupled with promising preclinical and clinical data, positions it as a valuable therapeutic option for this patient population. This technical guide provides a comprehensive resource for researchers and clinicians working to further understand and utilize this compound in the fight against cholangiocarcinoma. The provided experimental protocols offer a foundation for continued research into the efficacy and mechanisms of this targeted therapy.

References

Tasurgratinib in Gastric Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of tasurgratinib (formerly known as E7090) in gastric cancer models. Tasurgratinib is a potent and selective oral inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Aberrant FGFR signaling, often driven by gene amplification, is a key oncogenic driver in a subset of gastric cancers, making it a promising therapeutic target.[2][3] Preclinical studies have demonstrated tasurgratinib's significant antitumor activity in gastric cancer models harboring FGFR2 gene amplification.[4]

Core Mechanism of Action: FGFR Signaling Inhibition

Tasurgratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway.[5] In gastric cancer, amplification of the FGFR2 gene leads to overexpression and constitutive activation of the FGFR2 receptor tyrosine kinase.[6] This triggers downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration.[3][7] Tasurgratinib selectively binds to and inhibits the kinase activity of FGFRs, thereby blocking these downstream signals and suppressing tumor growth.[4][5]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binds FRS2 FRS2 FGFR2->FRS2 GAB1 GAB1 FGFR2->GAB1 PLCg PLCγ FGFR2->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration PI3K PI3K GAB1->PI3K Akt Akt PI3K->Akt Survival Survival Akt->Survival PIP2 PIP2 PLCg->PIP2 IP3_DAG IP3 / DAG PIP2->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Raf Tasurgratinib Tasurgratinib Tasurgratinib->FGFR2 Inhibits

FGFR2 Signaling Pathway Inhibition by Tasurgratinib.

Quantitative Data Summary

The preclinical efficacy of tasurgratinib has been quantified in various assays, primarily utilizing the SNU-16 human gastric cancer cell line, which is characterized by high FGFR2 gene amplification.[4][6]

In Vitro Activity
Cell LineGenetic AlterationAssayIC50 ValueReference
SNU-16FGFR2 AmplificationFGFR Phosphorylation1.2 nmol/L[4]
SNU-16FGFR2 AmplificationCell Proliferation<100 nmol/L[4]
In Vivo Antitumor Activity

The antitumor activity of tasurgratinib was evaluated in a subcutaneous xenograft model using the SNU-16 cell line.[4]

Animal ModelCell LineTreatmentDosageTumor Growth InhibitionReference
Nude MiceSNU-16Tasurgratinib succinate (oral, once daily for 14 days)6.25 mg/kgSignificant[4]
Nude MiceSNU-16Tasurgratinib succinate (oral, once daily for 14 days)12.5 mg/kgSignificant[4]
Nude MiceSNU-16Tasurgratinib succinate (oral, once daily for 14 days)25 mg/kgSignificant[4]
Nude MiceSNU-16Tasurgratinib succinate (oral, once daily for 14 days)50 mg/kgSignificant[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used to evaluate tasurgratinib in gastric cancer models.

Cell Lines and Culture

The SNU-16 human gastric cancer cell line, which harbors a high copy number of the FGFR2 gene, was a primary model for these studies.[4] Other cell lines with and without FGFR genetic alterations were also used for selectivity profiling.[4]

Western Blotting for FGFR Phosphorylation

This assay is used to determine the inhibitory effect of tasurgratinib on FGFR2 signaling within the cell.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A1 Culture SNU-16 cells A2 Treat cells with varying concentrations of Tasurgratinib A1->A2 A3 Incubate for a specified time (e.g., 4 hours) A2->A3 B1 Lyse cells to release proteins A3->B1 B2 Quantify protein concentration (e.g., BCA assay) B1->B2 C1 Separate proteins by size (SDS-PAGE) B2->C1 C2 Transfer proteins to a membrane (e.g., PVDF) C1->C2 D1 Block membrane to prevent non-specific binding C2->D1 D2 Incubate with primary antibodies (anti-p-FGFR, anti-FGFR2) D1->D2 D3 Incubate with secondary -HRP conjugated antibody D2->D3 D4 Detect signal using chemiluminescence D3->D4 E1 Quantify band intensity D4->E1 E2 Calculate IC50 for phosphorylation inhibition E1->E2

Workflow for Western Blotting Analysis.

Protocol:

  • Cell Treatment: SNU-16 cells are treated with various concentrations of tasurgratinib succinate for 4 hours.[8]

  • Lysis and Quantification: Following treatment, cells are lysed, and the total protein concentration in the lysates is determined.[4]

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated FGFR (p-FGFR) and total FGFR2 to assess the extent of inhibition.[8]

  • Analysis: Band intensities are quantified to calculate the IC50 value for FGFR phosphorylation inhibition.[8]

Cell Proliferation Assay

This assay measures the effect of tasurgratinib on the growth of cancer cells.

Protocol:

  • Cell Seeding: SNU-16 cells are seeded in multi-well plates.

  • Treatment: Cells are incubated with a range of tasurgratinib succinate concentrations for a period of 72 hours.[8]

  • Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the Cell Counting Kit-8.[8]

  • IC50 Calculation: The concentration of tasurgratinib that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[8]

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of tasurgratinib in a living organism.

Xenograft_Study_Workflow A1 Subcutaneously implant SNU-16 cells into nude mice A2 Allow tumors to reach a palpable size A1->A2 A3 Randomize mice into treatment and vehicle control groups A2->A3 B1 Administer Tasurgratinib succinate orally, once daily A3->B1 B2 Administer vehicle to control group A3->B2 B3 Monitor tumor volume and body weight regularly B1->B3 B2->B3 B4 Continue treatment for a defined period (e.g., 14 days) B3->B4 C1 Compare tumor growth between treated and control groups B4->C1 C2 Assess treatment toxicity (e.g., body weight loss) B4->C2

Experimental Workflow for a Xenograft Study.

Protocol:

  • Tumor Implantation: SNU-16 cells are implanted subcutaneously into immunocompromised nude mice.[4]

  • Treatment Initiation: Once tumors reach a specified size, mice are randomized into groups and treated orally once daily with either tasurgratinib succinate (at doses ranging from 6.25 to 50 mg/kg) or a vehicle control for 14 days.[4]

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity.[4]

  • Data Analysis: At the end of the study, the tumor growth inhibition in the treated groups is compared to the control group.[4]

Conclusion

Preclinical data from gastric cancer models robustly support the therapeutic potential of tasurgratinib for patients with tumors harboring FGFR2 gene amplification. The compound effectively inhibits FGFR signaling, leading to decreased cell proliferation in vitro and significant tumor growth inhibition in vivo. These foundational studies have paved the way for clinical investigations of tasurgratinib in this patient population.[1][2]

References

E7090: A Deep Dive into its Inhibition of the FGFR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is an orally available and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1] The FGFR signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and migration.[1] Genetic aberrations in this pathway, such as gene fusions, mutations, and amplifications, are implicated in the oncogenesis of various cancers, making FGFRs a promising therapeutic target.[1][2] this compound has demonstrated potent antitumor activity in preclinical models and is under clinical investigation for the treatment of solid tumors with FGFR alterations.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols related to this compound's effect on the FGFR signaling pathway.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[4] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[5] The primary pathways activated include the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5][6] this compound interferes with the binding of FGF to its receptor, thereby inhibiting FGFR-mediated signaling.[7] This leads to the suppression of tumor cell proliferation and induction of cell death in cancer cells that have an overactive FGFR pathway.[7]

A unique characteristic of tasurgratinib is its binding mode (Type V), which involves rapid and potent binding to FGFR, contributing to its high selectivity and antitumor effects.[4] Kinetic analysis has shown that this compound associates with FGFR1 more rapidly and dissociates more slowly compared to other FGFR inhibitors like ponatinib and AZD4547, respectively.[1]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR (Dimerization & Autophosphorylation) FGF->FGFR Binds FRS2a FRS2a FGFR->FRS2a Phosphorylates GRB2 GRB2 FRS2a->GRB2 PI3K PI3K FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Proliferation Cell Proliferation, Survival, Migration ERK1/2->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibits

Figure 1: this compound Inhibition of the FGFR Signaling Pathway.

Quantitative Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates high potency and selectivity for FGFR1, 2, and 3 over FGFR4 and other kinases.

Kinase TargetIC50 (nmol/L)
FGFR10.71[8]
FGFR20.50[8]
FGFR31.2[8]
FGFR4120[8][9]
FGFR3 (K650E mutant)3.1[8]
FGFR3 (K650M mutant)16[8]
In Vitro Cellular Activity

This compound effectively inhibits FGFR phosphorylation and cell proliferation in cancer cell lines with FGFR abnormalities.

Cell LineCancer TypeFGFR AbnormalityAssayIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 AmplificationFGFR Phosphorylation1.2[8]
SNU-16Gastric CancerFGFR2 AmplificationCell Proliferation5.7[8]
Various (12 lines)MultipleFGFR1/2 Amp, FGFR1/3 Fusion, FGFR2/3 MutationCell Proliferation<100[8]
In Vivo Antitumor Activity

In a mouse xenograft model using the SNU-16 human gastric cancer cell line, oral administration of this compound succinate once daily for 14 days resulted in significant, dose-dependent tumor growth inhibition.[8]

This compound Succinate Dose (mg/kg)Tumor Growth Inhibition
6.25Significant Inhibition[8]
12.5Significant Inhibition[8]
25Significant Inhibition[8]
50Significant Inhibition[8]

Furthermore, this compound treatment prolonged survival in a 4T1 mouse lung metastasis model.[9]

Clinical Pharmacokinetics (Phase I Study)

A first-in-human Phase I study in patients with advanced solid tumors established the pharmacokinetic profile of this compound.[10]

ParameterValue
Time to Max Concentration (Tmax)2-5 hours (median)[10]
Terminal Elimination Half-life (T1/2)15-27 hours[10]
Cmax and AUC(0-t)Dose-dependent increases up to 180 mg[10]

Experimental Protocols

Cell-Free Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against various kinases.

Methodology:

  • A panel of 93 kinases, including wild-type and mutated FGFR family members, was used.[8]

  • The inhibitory activity of this compound on the enzymatic activity of these kinases was evaluated.[8]

  • IC50 values were calculated based on the concentration of this compound required to inhibit 50% of the kinase activity.[8]

Kinase_Assay_Workflow Start Start PrepareKinase Prepare Kinase Panel (93 kinases) Start->PrepareKinase Addthis compound Add Serial Dilutions of this compound PrepareKinase->Addthis compound Incubate Incubate Addthis compound->Incubate MeasureActivity Measure Kinase Activity Incubate->MeasureActivity CalculateIC50 Calculate IC50 Values MeasureActivity->CalculateIC50 End End CalculateIC50->End

Figure 2: Workflow for Cell-Free Kinase Inhibition Assay.
Cell Proliferation Assay

Objective: To assess the antiproliferative activity of this compound on various cancer cell lines.

Methodology:

  • A panel of 39 human cancer cell lines was tested.[8]

  • Cells were seeded in 96-well plates and incubated with various concentrations of this compound succinate for 72 hours.[11]

  • Cell viability was measured using the Cell-Counting Kit-8.[8]

  • The optical density (OD) was measured at 450 nm, with a reference wavelength of 650 nm.[8]

  • IC50 values were calculated as the drug concentration that inhibited cell growth by 50%.[11]

In Vitro Signal Inhibition Analysis (Western Blotting)

Objective: To evaluate the inhibitory effect of this compound on the cellular FGFR signaling pathway.

Methodology:

  • SNU-16 cells were treated with indicated concentrations of this compound succinate for 4 hours.[8]

  • Whole-cell lysates were prepared and subjected to Western blotting analysis.[8]

  • Antibodies against phospho-FGFR (Y653/654), FGFR2, and downstream signaling molecules (FRS2α, ERK1/2, AKT) were used.[8]

  • Band intensities were quantified to calculate the IC50 value for the inhibition of FGFR phosphorylation.[8]

Western_Blot_Workflow Start Start CellCulture Culture SNU-16 Cells Start->CellCulture DrugTreatment Treat with this compound (Varying Concentrations) CellCulture->DrugTreatment CellLysis Prepare Whole-Cell Lysates DrugTreatment->CellLysis SDSPAGE SDS-PAGE CellLysis->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Incubate with Primary Antibodies (p-FGFR, FGFR2, etc.) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detection Detect and Quantify Bands SecondaryAb->Detection End End Detection->End

Figure 3: Workflow for Western Blotting Analysis.
Mouse Subcutaneous Xenograft Model

Objective: To evaluate the in vivo antitumor activity of this compound.

Methodology:

  • Human cancer cells (e.g., SNU-16) are cultured and prepared for injection.[8][12]

  • The cells are subcutaneously injected into nude mice.[8]

  • Once tumors are established, mice are treated orally once daily with either vehicle or this compound succinate at various doses for a specified period (e.g., 14 days).[8]

  • Tumor volume and body weight are measured regularly during the treatment period.[8]

  • Pharmacodynamic analysis can be performed by collecting blood and tumor samples at indicated time points to measure target engagement (e.g., inhibition of FGFR phosphorylation).[8]

Pharmacokinetic Analysis in Humans

Objective: To determine the pharmacokinetic properties of this compound in patients.

Methodology:

  • Blood samples for pharmacokinetic analysis are obtained before dosing and at specific time points after this compound administration.[10]

  • Plasma concentrations of this compound are measured by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2 are calculated.[10]

Clinical Development

A first-in-human, Phase I study of this compound in Japan evaluated its safety, tolerability, and pharmacokinetics in patients with advanced solid tumors.[2][10] The study found that this compound had a manageable safety profile, and no dose-limiting toxicities were observed up to a 140 mg daily dose.[10] Pharmacodynamic markers indicated sufficient FGFR pathway inhibition at doses of 100-140 mg.[2][10] The recommended dose for the subsequent expansion phase was determined to be 140 mg once daily.[2][10]

A Phase II study is currently evaluating the efficacy and safety of tasurgratinib (this compound) in patients with cholangiocarcinoma harboring FGFR2 fusions or rearrangements.[13] Preliminary results from this study have shown promising antitumor activity.[13] Another Phase II trial, the FORTUNE trial, is investigating this compound in patients with advanced or recurrent solid tumors with various FGFR gene alterations.[3]

Conclusion

This compound (tasurgratinib) is a potent and selective inhibitor of the FGFR signaling pathway with a well-defined mechanism of action. Preclinical data have demonstrated its significant antitumor activity in cellular and animal models harboring FGFR genetic abnormalities. Early clinical trials have established a manageable safety profile and a recommended dose for further investigation. Ongoing clinical studies will further elucidate the therapeutic potential of this compound as a targeted therapy for patients with FGFR-driven cancers.

References

E7090's Interaction with FGFR1: A Technical Deep Dive into Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of E7090 (Tasurgratinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), to its target, FGFR1. Understanding the kinetic parameters of this interaction is crucial for elucidating its mechanism of action and optimizing its therapeutic potential in the context of FGFR-driven malignancies.

Core Binding Kinetics Data

The interaction between this compound and the FGFR1 tyrosine kinase has been characterized with unique kinetic properties, distinguishing it from other classes of FGFR inhibitors.[1] The following table summarizes the key quantitative data describing the binding kinetics of this compound succinate to FGFR1.[1]

ParameterValueUnit
Association Rate (kon)3.4 x 105M-1s-1
Dissociation Rate (koff)8.6 x 10-4s-1
Dissociation Constant (Kd)2.5nmol/L
Residence Time19minutes

Data obtained from kinetic interaction analysis using a reporter displacement assay.[1]

This compound's kinetic profile is notable for its relatively rapid association with FGFR1 and a slower dissociation rate, resulting in a prolonged residence time of 19 minutes.[1][2] This is intermediate between the fast-on, fast-off kinetics of Type I inhibitors like AZD4547 (residence time of 7 minutes) and the slow-on, slow-off kinetics of Type II inhibitors such as ponatinib (residence time of 57 minutes).[1] This distinct kinetic signature classifies this compound as a Type V inhibitor.[1][3][4]

Experimental Protocol: Kinetic Interaction Analysis

The binding kinetics of this compound to FGFR1 were determined using a Proteros reporter displacement assay.[1] This method allows for the measurement of the association and dissociation rates of a test compound by monitoring the displacement of a fluorescent reporter probe from the kinase's active site.

Methodology
  • Preparation: Recombinant FGFR1 kinase domain is pre-incubated with a fluorescent reporter probe at a concentration equivalent to its binding affinity (Kd). The reaction is prepared in a buffer solution (e.g., 20 mmol/L MOPS pH 7.0, 1 mmol/L DTT, and 0.01% Tween20).[5]

  • Compound Addition: Serially diluted concentrations of this compound are added to the pre-incubated mixture of FGFR1 and the reporter probe.[5]

  • Displacement Monitoring: The displacement of the reporter probe by this compound is monitored over time (e.g., 60 minutes) by measuring the change in fluorescence.[5]

  • Data Analysis:

    • The association rate constant (kon) is calculated from the decay rate of the probe displacement signal.[1][5]

    • The dissociation constant (Kd) is calculated from the IC50 values obtained from the percentage of probe displacement at the final time point, using the Cheng-Prusoff equation.[5]

    • The dissociation rate constant (koff) is determined as the product of the Kd and the association rate constant (koff = Kd x kon).[1][5]

    • Residence time is calculated as the reciprocal of the dissociation rate constant (1/koff).

Visualizing the Molecular Interactions and Pathways

To better illustrate the experimental process and the biological context of this compound's action, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis FGFR1 FGFR1 Kinase Domain Mix Pre-incubation (FGFR1 + Probe) FGFR1->Mix Probe Fluorescent Reporter Probe Probe->Mix This compound This compound Addition Displacement Probe Displacement Monitoring (Fluorescence Measurement) This compound->Displacement Initiates Displacement Kon Calculate k_on Displacement->Kon Kd Calculate K_d Displacement->Kd Koff Calculate k_off Kon->Koff Kd->Koff RT Calculate Residence Time Koff->RT

Caption: Experimental workflow for determining this compound-FGFR1 binding kinetics.

FGFR1_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds FRS2a FRS2α FGFR1->FRS2a Phosphorylates GRB2 GRB2 FRS2a->GRB2 PI3K PI3K FRS2a->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation This compound This compound This compound->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and inhibition by this compound.

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating downstream signaling cascades.[6][7][8] Key pathways activated include the RAS/MAPK (via FRS2α, GRB2, SOS, RAS, RAF, MEK, ERK) and the PI3K/AKT pathways.[1][7][8] These pathways ultimately regulate gene transcription, leading to cell proliferation, survival, and migration.[1][8] this compound exerts its therapeutic effect by binding to the FGFR1 kinase domain, thereby inhibiting its phosphorylation and blocking the activation of these downstream signaling molecules.[1][9] This leads to the suppression of tumor cell growth and survival in cancers with aberrant FGFR signaling.[1][2]

References

E7090 In Vitro IC50 Values: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activity of E7090, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR). The information presented herein is compiled from publicly available research to support further investigation and development of this compound.

Introduction

This compound is an orally available small molecule inhibitor that selectively targets the tyrosine kinase activity of FGFR1, -2, and -3.[1][2] Genetic alterations in the FGFR signaling pathway, including gene amplification, mutations, and fusions, are known drivers of cell proliferation, survival, and angiogenesis in various cancers. This compound has demonstrated potent anti-tumor activity in preclinical models harboring such FGFR aberrations.[1][2] This document summarizes the key in vitro IC50 data for this compound, details the experimental methodologies used to obtain this data, and illustrates the signaling pathway it inhibits.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the in vitro IC50 values of this compound against various kinases and cancer cell lines.

Table 1: this compound IC50 Values for FGFR Kinase Inhibition [1]

Kinase TargetIC50 (nmol/L)
FGFR10.71
FGFR20.50
FGFR31.2
FGFR4120
FGFR3 (K650E mutant)3.1
FGFR3 (K650M mutant)16

Table 2: this compound IC50 Values for Inhibition of Cell Proliferation in Selected Cancer Cell Lines

This compound was evaluated against a panel of 39 human cancer cell lines, with IC50 values ranging from 2 nmol/L to over 10,000 nmol/L. Cell lines with genetic alterations in FGFR were found to be particularly sensitive.[1] While the complete list from the supplementary data of the source publication was not accessible, below are key examples.

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification5.7[1]
4T1Mouse Breast CancerNot specified22[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

The enzymatic activity of this compound against a panel of 93 kinases, including the FGFR family, was determined using an Off-Chip Mobility Shift Assay.[3]

  • Assay Principle: This assay measures the differential migration of a substrate and its phosphorylated product in an electric field. The extent of phosphorylation is quantified, and the inhibitory effect of the compound is determined.

  • Procedure:

    • A solution of this compound in DMSO is mixed with the purified recombinant kinase, a specific substrate, ATP, and necessary metal ions (e.g., Mg²⁺, Mn²⁺) in an appropriate buffer.

    • The reaction is incubated to allow for phosphorylation.

    • The reaction mixture is then introduced into a microfluidic device where the substrate and phosphorylated product are separated by electrophoresis.

    • The amount of phosphorylated product is quantified by fluorescence detection.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The anti-proliferative activity of this compound on cancer cell lines was assessed using the Cell Counting Kit-8 (CCK-8).[3]

  • Assay Principle: The CCK-8 assay is a colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) to a formazan dye by cellular dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).[3]

    • Following the incubation period, 10 µL of the CCK-8 solution is added to each well.

    • The plates are incubated for an additional 1-4 hours at 37°C.

    • The absorbance is measured at 450 nm using a microplate reader.

    • The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

The inhibitory effect of this compound on FGFR signaling within cells was evaluated by Western blotting.[1][3]

  • Procedure:

    • SNU-16 cells were treated with varying concentrations of this compound succinate for 4 hours.[1]

    • Whole-cell lysates were prepared, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against phospho-FGFR (p-FGFR; Y653/654) and total FGFR2.[1]

    • After washing, the membrane was incubated with a peroxidase-conjugated secondary antibody.

    • The protein bands were visualized using a chemiluminescence detection system.

    • Band intensities were quantified to determine the IC50 value for the inhibition of FGFR phosphorylation.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to visualize the FGFR signaling pathway inhibited by this compound and the experimental workflow for determining its IC50 values.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Tyrosine Kinase Domain FGF->FGFR:f0 Binding & Dimerization FRS2 FRS2 FGFR:f1->FRS2 Phosphorylation PLCG PLCγ FGFR:f1->PLCG GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Cell_Response This compound This compound This compound->FGFR:f1 Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

IC50_Determination_Workflow cluster_cell_based Cell-Based Assay (Cell Proliferation) cluster_biochemical Biochemical Assay (Kinase Inhibition) seed_cells Seed Cancer Cells in 96-well plates add_this compound Add Serial Dilutions of this compound seed_cells->add_this compound incubate_cells Incubate for 72 hours add_this compound->incubate_cells add_cck8 Add CCK-8 Reagent incubate_cells->add_cck8 measure_abs Measure Absorbance at 450 nm add_cck8->measure_abs calc_ic50_cell Calculate IC50 measure_abs->calc_ic50_cell mix_reagents Mix Kinase, Substrate, ATP, and this compound incubate_kinase Incubate mix_reagents->incubate_kinase msa Off-Chip Mobility Shift Assay incubate_kinase->msa quantify Quantify Phosphorylation msa->quantify calc_ic50_kinase Calculate IC50 quantify->calc_ic50_kinase

Caption: Experimental workflow for determining this compound IC50 values.

References

Methodological & Application

Application Notes and Protocols for E7090 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] These receptor tyrosine kinases are crucial in regulating cell proliferation, survival, and migration.[1][2] Genetic alterations in FGFRs, such as fusions, mutations, and amplifications, are implicated in the oncogenesis of various cancers, making them important therapeutic targets.[1][2][3] this compound has demonstrated significant antitumor activity in preclinical models with FGFR genetic alterations.[3] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: this compound Inhibitory Activity against FGFR Kinases
TargetIC50 (nmol/L)
FGFR10.71
FGFR20.50
FGFR31.2
FGFR4120

Source: MedchemExpress.com[4]

Table 2: this compound Antiproliferative Activity in Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification5.7
4T1Breast CancerNot specified22

Source: AACR Journals, ResearchGate[5][6][7]

Table 3: this compound Inhibition of FGFR Phosphorylation
Cell LineTargetIC50 (nmol/L)
SNU-16p-FGFR (Y653/654)1.2

Source: AACR Journals, MedchemExpress.com[4][5]

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR Binds FRS2a p-FRS2α FGFR->FRS2a Phosphorylates PI3K PI3K FRS2a->PI3K RAS RAS FRS2a->RAS AKT p-AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK1/2 MEK->ERK ERK->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: FGF/FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Free Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of purified recombinant FGFR enzymes.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 Prepare Assay Plate: Add this compound (in DMSO), enzyme, substrate, ATP, and buffer Start->Step1 Step2 Incubate at Room Temperature Step1->Step2 Step3 Stop Reaction Step2->Step3 Step4 Read Signal (e.g., Mobility Shift) Step3->Step4 Step5 Data Analysis: Calculate % inhibition and IC50 Step4->Step5 End End Step5->End

Caption: Workflow for the cell-free kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 20 mmol/L stock solution of this compound in DMSO.[5][7] Create a serial dilution of the stock solution in the appropriate assay media.[5][7]

  • Reaction Mixture: In a suitable assay plate, combine the purified recombinant FGFR enzyme, a specific substrate, ATP, and necessary metal ions (e.g., magnesium, manganese) in an appropriate buffer.[5][6][7]

  • Initiate Reaction: Add the diluted this compound or DMSO (as a vehicle control) to the reaction mixture.[5][6]

  • Incubation: Incubate the plate at room temperature for a specified period to allow the enzymatic reaction to proceed.

  • Detection: The kinase activity can be measured using various methods, such as the Off-Chip Mobility Shift Assay, which detects the phosphorylation of the substrate.[5][6][7]

  • Data Analysis:

    • The signal from the complete reaction mixture (with DMSO) is set as 0% inhibition.[5][6]

    • The signal from a background control (without the enzyme) is set as 100% inhibition.[5][6]

    • Calculate the percent inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]

Cell Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cell lines, particularly those with known FGFR alterations.

Workflow Diagram:

Cell_Proliferation_Workflow Start Start Step1 Seed Cells in a 96-well Plate Start->Step1 Step2 Incubate for 24h Step1->Step2 Step3 Treat with Serial Dilutions of this compound Step2->Step3 Step4 Incubate for 72h Step3->Step4 Step5 Add Cell Viability Reagent (e.g., CCK-8) Step4->Step5 Step6 Measure Absorbance Step5->Step6 Step7 Data Analysis: Calculate IC50 Step6->Step7 End End Step7->End

Caption: Workflow for the cell proliferation assay.

Methodology:

  • Cell Culture: Culture human cancer cell lines, such as SNU-16 (gastric cancer with FGFR2 amplification), in the recommended medium and conditions.[5]

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 72 hours.[7]

  • Viability Measurement: Assess cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK-8).[5][7][8] Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the inhibition percentage against the drug concentration.[7]

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

Workflow Diagram:

Western_Blot_Workflow Start Start Step1 Culture and Treat Cells with this compound (4 hours) Start->Step1 Step2 Lyse Cells and Quantify Protein Step1->Step2 Step3 SDS-PAGE Step2->Step3 Step4 Protein Transfer to PVDF Membrane Step3->Step4 Step5 Blocking Step4->Step5 Step6 Primary Antibody Incubation (e.g., p-FGFR, p-ERK) Step5->Step6 Step7 Secondary Antibody Incubation Step6->Step7 Step8 Chemiluminescent Detection Step7->Step8 Step9 Data Analysis: Quantify Band Intensity Step8->Step9 End End Step9->End

Caption: Workflow for Western blotting analysis.

Methodology:

  • Cell Treatment: Culture SNU-16 cells and treat them with varying concentrations of this compound for 4 hours.[5][7]

  • Cell Lysis: Prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with primary antibodies specific for p-FGFR (Tyr653/654), FGFR2, p-FRS2α (Tyr436), p-ERK1/2 (Thr202/Tyr204), p-AKT (Ser473), and total forms of these proteins.[5][6] A loading control like β-actin should also be used.[6]

    • Wash the membrane and incubate with the appropriate peroxidase-conjugated secondary antibody.[5][6]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.[5] Calculate the IC50 for the inhibition of phosphorylation.[5] this compound has been shown to inhibit the phosphorylation of FRS2α, ERK1/2, and AKT in a dose-dependent manner.[4][5]

References

Tasurgratinib in Cell Culture: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of tasurgratinib, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, in a cell culture setting. Tasurgratinib, also known as E7090, is an orally available, novel tyrosine kinase inhibitor that has shown significant antitumor activity in preclinical models, particularly those with FGFR2 gene fusions.[1][2] This document outlines its mechanism of action, provides quantitative data on its efficacy in various cell lines, and offers detailed protocols for key in vitro experiments.

Mechanism of Action

Tasurgratinib selectively inhibits FGFR1, 2, and 3, which are key regulators of cell proliferation, survival, migration, and angiogenesis.[2][3] Genetic aberrations in FGFRs, such as gene fusions, are known oncogenic drivers in several cancers, including cholangiocarcinoma.[3] Tasurgratinib binds to the ATP-binding site of the FGFR kinase domain, inhibiting its activity and blocking downstream signaling pathways. This leads to the suppression of tumor cell growth and proliferation. Notably, tasurgratinib is classified as a Type V inhibitor, characterized by rapid and potent binding to its target.[3]

The signaling cascade inhibited by tasurgratinib is initiated by the binding of a fibroblast growth factor (FGF) ligand to its receptor. This induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. These phosphorylated sites serve as docking platforms for adaptor proteins that activate downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. By inhibiting the initial phosphorylation event, tasurgratinib effectively shuts down these pro-proliferative and pro-survival signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR FGFR FGF Ligand->FGFR Binds P_FGFR p-FGFR FGFR->P_FGFR Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_FGFR->GRB2_SOS Recruits PI3K PI3K P_FGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Tasurgratinib Tasurgratinib Tasurgratinib->P_FGFR Inhibits

Figure 1: Simplified FGFR Signaling Pathway and Tasurgratinib's Point of Inhibition.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of tasurgratinib has been quantified in various cell lines, primarily through IC50 determination in cell viability and proliferation assays. The data presented below is summarized from studies on NIH/3T3 cells engineered to express different FGFR2-fusion genes, which are relevant models for cholangiocarcinoma.

Cell Line (Expressing Fusion Gene)Assay TypeIC50 (nmol/L)
NIH/3T3 (FGFR2-AHCYL1)Anchorage-Independent Proliferation0.78
NIH/3T3 (FGFR2-BICC1 type1)Anchorage-Independent Proliferation2.4
NIH/3T3 (FGFR2-BICC1 type2)Anchorage-Independent Proliferation16
NIH/3T3 (FGFR2-TXLNA)Anchorage-Independent Proliferation2.3
NIH/3T3 (FGFR2-KCTD1)Anchorage-Independent Proliferation2.1
NIH/3T3 (KRAS G12V)Anchorage-Independent Proliferation170

Table 1: In Vitro IC50 Values of Tasurgratinib in NIH/3T3 Cells with FGFR2-Fusions. Data sourced from Anticancer Research.[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of tasurgratinib.

Protocol 1: Cell Viability/Proliferation Assay (Anchorage-Independent)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of tasurgratinib on cells with FGFR2 fusions.[4]

Cell_Viability_Workflow cluster_workflow Anchorage-Independent Cell Viability Assay Workflow start Start cell_prep Prepare single-cell suspension in culture medium start->cell_prep soft_agar Prepare soft agar layers in a 6-well plate (base and top layer) cell_prep->soft_agar cell_seeding Embed cells in the top agar layer soft_agar->cell_seeding treatment Add tasurgratinib at various concentrations to the top layer cell_seeding->treatment incubation Incubate for 14 days treatment->incubation staining Stain colonies with Crystal Violet or similar incubation->staining quantification Count colonies and calculate IC50 values staining->quantification end End quantification->end

Figure 2: Workflow for an Anchorage-Independent Cell Viability Assay.

Materials:

  • NIH/3T3 cells expressing an FGFR2-fusion gene

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Tasurgratinib stock solution (in DMSO)

  • Agarose (low melting point)

  • 6-well plates

  • Cell Counting Kit-8 (or similar viability reagent)

  • Microplate reader

Procedure:

  • Preparation of Soft Agar Plates:

    • Prepare a 1% agarose solution in sterile water and autoclave. Maintain at 42°C in a water bath.

    • Prepare a 2X complete culture medium.

    • For the base layer, mix equal volumes of the 1% agarose and 2X medium to create a 0.5% agarose medium. Dispense 1.5 mL per well of a 6-well plate and allow it to solidify at room temperature.

  • Cell Seeding:

    • Trypsinize and count the cells. Prepare a single-cell suspension.

    • For the top layer, mix cells in 2X medium with the 1% agarose to a final concentration of 0.35% agarose and a cell density of approximately 5,000 cells per well.

    • Immediately overlay 1.5 mL of this cell suspension onto the solidified base layer.

  • Tasurgratinib Treatment:

    • Prepare serial dilutions of tasurgratinib in a complete culture medium.

    • Once the top layer has solidified, add 100 µL of the tasurgratinib dilutions to each well. Include a vehicle control (DMSO).

  • Incubation and Analysis:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 14 days.

    • After the incubation period, add 10 μL of Cell Counting Kit-8 reagent to each well and incubate for an additional 2-4 hours.[5]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Alternatively, colonies can be stained with crystal violet and counted manually or with imaging software.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the vehicle control.

    • Plot the inhibition percentage against the log of the tasurgratinib concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition

This protocol outlines the steps to assess the effect of tasurgratinib on the phosphorylation of FGFR and its downstream targets.[4][6]

Materials:

  • NIH/3T3 cells expressing an FGFR2-fusion gene

  • Complete culture medium

  • Tasurgratinib stock solution (in DMSO)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of tasurgratinib (e.g., 0.1, 1, 10, 100, 1000 nmol/L) for 4 hours in RPMI-1640 containing 10% FBS.[5] Include a vehicle control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the effect of tasurgratinib on protein phosphorylation.

Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for assessing the direct inhibitory effect of tasurgratinib on FGFR kinase activity using the ADP-Glo™ Kinase Assay.[4][7]

Materials:

  • Recombinant FGFR kinase

  • Substrate peptide (e.g., poly(E,Y)4:1)

  • ATP

  • Tasurgratinib

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, recombinant FGFR enzyme, and substrate.

    • Add tasurgratinib at various concentrations. Include a no-inhibitor control and a no-enzyme control.

    • Initiate the reaction by adding ATP. The final reaction volume is typically 25 µL.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition:

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each tasurgratinib concentration relative to the no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the tasurgratinib concentration.

Conclusion

Tasurgratinib is a potent inhibitor of the FGFR signaling pathway with significant anti-proliferative activity in cancer cells harboring FGFR2 fusions. The protocols provided herein offer a framework for researchers to investigate the effects of tasurgratinib in a cell culture setting. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this promising therapeutic agent.

References

Application Notes and Protocols for E7090 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 is a potent and selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Genetic alterations in the FGFR signaling pathway, such as gene amplification, mutations, and fusions, are critical drivers in various cancers.[1][2] this compound has demonstrated significant antitumor activity in preclinical models by selectively targeting cancer cells with these FGFR abnormalities.[3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to assess its therapeutic potential.

Mechanism of Action

This compound selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] Upon binding of FGF ligands, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[1][3] this compound blocks this initial phosphorylation step, thereby inhibiting the downstream signaling and leading to reduced cell growth and induction of apoptosis in FGFR-dependent cancer cells.[3][4]

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC50 (nmol/L)
FGFR10.71[3][5]
FGFR20.50[3][5]
FGFR31.2[3][5]
FGFR4120[5]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification3 - 5.7[1][3][5]
AN3-CAEndometrial CancerFGFR2 Mutation<100
MFM-223Breast CancerFGFR2 Amplification<100
RT-112Bladder CancerFGFR3 Fusion<100
KMS-11MyelomaFGFR3 Fusion<100

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration.[6]

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for in vitro cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 20 mmol/L stock solution by dissolving the this compound powder in an appropriate volume of DMSO.[7] For example, for 1 mg of this compound (molecular weight to be confirmed from the supplier), calculate the required volume of DMSO.

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution at -20°C or -80°C for long-term storage.[5] A stock solution at -20°C is typically stable for at least one month, while at -80°C it can be stored for up to six months.[5]

2. Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., SNU-16)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)[8]

    • This compound stock solution (20 mmol/L in DMSO)

    • 96-well cell culture plates

    • Cell viability reagent (e.g., Cell Counting Kit-8)[3]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same final concentration of DMSO).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the plates for a specified period, typically 72 hours.[3]

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time and then measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

3. Western Blot Analysis of FGFR Signaling

This protocol is for evaluating the effect of this compound on the phosphorylation of FGFR and its downstream signaling proteins.

  • Materials:

    • Cancer cell line (e.g., SNU-16)

    • 6-well cell culture plates

    • This compound stock solution

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against phospho-FGFR (p-FGFR), total FGFR, phospho-ERK1/2 (p-ERK1/2), total ERK1/2, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 4 hours).[3]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizations

E7090_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2α FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates RAS RAS FRS2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibits Phosphorylation

Caption: this compound inhibits FGFR phosphorylation, blocking downstream MAPK and PI3K/AKT signaling.

Experimental_Workflow_Cell_Proliferation start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_this compound Prepare this compound Serial Dilutions overnight_incubation->prepare_this compound treat_cells Treat Cells with this compound (72 hours) overnight_incubation->treat_cells prepare_this compound->treat_cells add_reagent Add Cell Viability Reagent treat_cells->add_reagent measure_absorbance Measure Absorbance add_reagent->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell proliferation in response to this compound treatment.

References

Application Notes and Protocols for Tasurgratinib (E7090) in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasurgratinib, also known as E7090, is a potent and selective, orally bioavailable small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis. Genetic alterations in FGFR genes, such as fusions, mutations, and amplifications, are oncogenic drivers in various cancers, including cholangiocarcinoma, breast cancer, and gastric cancer. Tasurgratinib exerts its antitumor activity by binding to the ATP-binding site of FGFRs, thereby inhibiting the downstream signaling cascade, primarily the RAS-MEK-ERK pathway.[3] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes for the use of tasurgratinib in preclinical mouse models.

Mechanism of Action: FGFR Signaling Pathway Inhibition

Tasurgratinib selectively targets FGFR1, FGFR2, and FGFR3. In cancers with aberrant FGFR signaling, the constitutive activation of these receptors leads to uncontrolled cell growth and proliferation. Tasurgratinib inhibits this signaling by blocking the phosphorylation of FGFR and downstream effectors like FRS2, ERK1/2, and AKT.

FGFR_Pathway FGFR Signaling Pathway and Tasurgratinib Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR1/2/3 FGF->FGFR Binds P1 GRB2/SOS FGFR->P1 Activates Tasurgratinib Tasurgratinib Tasurgratinib->FGFR Inhibits ATP Binding RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Figure 1: Tasurgratinib inhibits the FGFR signaling pathway.

Quantitative Data from Preclinical Mouse Models

The efficacy of tasurgratinib has been evaluated in various xenograft and patient-derived xenograft (PDX) mouse models. The data below summarizes the typical dosage, administration route, and observed antitumor activity.

Mouse Model Cancer Type Cell Line/PDX Model Dosage (mg/kg) Administration Route Treatment Schedule Tumor Growth Inhibition (TGI) Reference
Nude MiceGastric CancerSNU-16 Xenograft6.25, 12.5, 25, 50OralOnce DailyDose-dependent inhibition[4]
Nude MiceCholangiocarcinomaNIH/3T3 expressing FGFR2-fusion15, 50OralOnce DailyDose-dependent inhibition
Nude MiceCholangiocarcinomaCC6204 PDX (FGFR2-BICC1)15, 50OralOnce DailyDose-dependent inhibition
Balb/c MiceBreast Cancer4T1 Lung Metastasis ModelNot SpecifiedOralOnce DailyProlonged survival[4]
PDX ModelsBreast CancerER+ PDX Models25OralOnce DailyDelayed tumor growth

Experimental Protocols

Preparation of Tasurgratinib Formulation for Oral Administration

This protocol describes the preparation of a tasurgratinib suspension for oral gavage in mice.

Materials:

  • Tasurgratinib (this compound) powder

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • 5% (w/v) Glucose solution in sterile water

  • Sterile, light-protected tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Preparation:

    • In a sterile tube, prepare the vehicle solution by mixing 3.5% (v/v) DMSO and 6.5% (v/v) Tween 80 in a 5% (w/v) glucose solution.

    • For example, to prepare 10 mL of vehicle, mix 0.35 mL of DMSO, 0.65 mL of Tween 80, and 9.0 mL of 5% glucose solution.

    • Vortex thoroughly to ensure a homogenous solution.

  • Tasurgratinib Suspension:

    • Weigh the required amount of tasurgratinib powder based on the desired final concentration and the total volume to be prepared.

    • Add a small amount of the prepared vehicle to the tasurgratinib powder to create a paste.

    • Gradually add the remaining vehicle to the paste while continuously vortexing to ensure a uniform suspension.

    • If necessary, sonicate the suspension for a short period to aid in dispersion.

    • Store the final suspension in a light-protected tube at 4°C for short-term use. Prepare fresh daily for optimal results.

In Vivo Efficacy Study in Xenograft Mouse Models

This protocol outlines a general workflow for assessing the antitumor efficacy of tasurgratinib in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., Nude, SCID, or NSG)

  • Cancer cell line of interest (e.g., SNU-16, or cells engineered to express FGFR fusions)

  • Matrigel (optional, can improve tumor take rate)

  • Calipers for tumor measurement

  • Animal balance

  • Tasurgratinib suspension and vehicle control

  • Oral gavage needles

Xenograft_Workflow Experimental Workflow for In Vivo Efficacy of Tasurgratinib cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis A 1. Cell Culture & Harvesting B 2. Subcutaneous Implantation of Cells A->B C 3. Tumor Growth Monitoring B->C D 4. Randomization into Treatment Groups C->D E 5. Daily Oral Gavage: - Vehicle Control - Tasurgratinib D->E F 6. Monitor Tumor Volume & Body Weight E->F G 7. Euthanasia & Tumor Excision F->G At study endpoint H 8. Pharmacodynamic Analysis (e.g., Western Blot) G->H

Figure 2: General workflow for a xenograft efficacy study.

Procedure:

  • Cell Implantation:

    • Culture the selected cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel at a 1:1 ratio.

    • Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach the desired average size, randomize the mice into treatment groups (e.g., vehicle control and different tasurgratinib dose groups) with similar average tumor volumes.

  • Drug Administration:

    • Administer tasurgratinib or the vehicle control to the respective groups via oral gavage once daily. The administration volume is typically 10 mL/kg of body weight.

  • Monitoring and Endpoints:

    • Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment-related toxicity.

    • The study endpoint can be a predetermined tumor volume, a specific number of treatment days, or signs of significant toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot to confirm target engagement).

Safety and Toxicology

In preclinical mouse models, tasurgratinib is generally well-tolerated at efficacious doses. The primary observable side effect is often a dose-dependent but generally not severe loss of body weight. It is crucial to monitor the overall health and body weight of the animals throughout the study.

Conclusion

Tasurgratinib is a promising FGFR inhibitor with demonstrated preclinical antitumor activity in various mouse models of cancer. The provided protocols for formulation and in vivo efficacy studies offer a foundation for researchers to further investigate the therapeutic potential of this compound. Adherence to appropriate animal handling and experimental guidelines is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for E7090 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and in vivo application of E7090, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following protocols and data are intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy of this compound.

Introduction

This compound, also known as tasurgratinib, is an orally available, small-molecule tyrosine kinase inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2][3] The FGF/FGFR signaling pathway plays a critical role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[4][5] Genetic alterations in FGFRs, such as gene fusions, mutations, and amplifications, are oncogenic drivers in a variety of cancers, making FGFRs promising therapeutic targets.[1][4][5] this compound has demonstrated potent anti-tumor activity in preclinical models of cancers with FGFR aberrations.[1][4][6]

Mechanism of Action

This compound inhibits the kinase activity of FGFR1, 2, and 3, thereby blocking downstream signaling pathways.[5] Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of intracellular signaling cascades, primarily the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt pathways.[4][5] By inhibiting FGFR phosphorylation, this compound effectively abrogates these downstream signals, resulting in the inhibition of tumor cell proliferation and survival.[4][7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
FGFR10.71[8]
FGFR20.50[8]
FGFR31.2[8]
FGFR4120[8]

Table 2: In Vitro Cellular Activity of this compound

Cell LineCancer TypeFGFR AlterationIC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification3[8], 5.7[4]
AN3CAEndometrial CancerFGFR2 MutationN/A
MFE280Endometrial CancerN/AN/A
MFE296Endometrial CancerN/AN/A
4T1Breast CancerN/AN/A

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeFGFR AlterationDose and RouteAntitumor Activity
SNU-16Gastric CancerFGFR2 Amplification6.25-50 mg/kg, oral, once dailySignificant tumor growth inhibition[4]
Patient-Derived Xenograft (PDX)CholangiocarcinomaFGFR2-BICC1 fusion50 mg/kg, oral>50% tumor regression[6]
4T1 Lung MetastasisBreast CancerN/A6.25-50 mg/kg, oral, once dailyProlonged survival[8]

Experimental Protocols

In Vivo Formulation of this compound

This protocol describes the preparation of this compound for oral administration in mice.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Tween 80

  • 5% (w/v) Glucose solution

  • Sterile, conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile conical tube, prepare the vehicle solution consisting of 3.5% (v/v) DMSO, 6.5% (v/v) Tween 80, and 90% (v/v) of a 5% (w/v) glucose solution.[4]

  • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the desired final concentration for dosing.

  • Vortex the solution thoroughly to ensure complete mixing and a uniform suspension.

  • The final administration volume for mice is typically 0.2 mL per 10 g of body weight.[4]

In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a mouse xenograft model.

Materials and Equipment:

  • Female nude mice (e.g., BALB/c nude)

  • Cancer cell line with a known FGFR alteration (e.g., SNU-16)

  • Matrigel (or other appropriate extracellular matrix)

  • Syringes and needles for cell implantation and oral gavage

  • Calipers for tumor measurement

  • Animal balance

  • This compound formulated as described above

  • Vehicle solution (for control group)

Procedure:

  • Cell Culture and Implantation:

    • Culture the selected cancer cell line under appropriate conditions.

    • Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (formulated as described above) or vehicle to the respective groups via oral gavage.

    • A typical dosing schedule is once daily for a specified period (e.g., 14 days).[4]

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the animals daily.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor weights can be recorded.

    • Analyze the data by comparing tumor growth inhibition in the this compound-treated groups to the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound Action

E7090_Signaling_Pathway FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K This compound This compound This compound->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation E7090_InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat for study duration endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

References

Application Notes for E7090: A Selective FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 (Tasurgratinib) is a potent and selective, orally available small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis.[3] Genetic alterations in FGFR genes, such as amplifications, mutations, and fusions, can lead to constitutive activation of this pathway, driving oncogenesis in various cancers.[1][3] this compound has demonstrated selective anti-proliferative activity against cancer cell lines harboring these specific FGFR genetic abnormalities.[1][3] Its efficacy is directly linked to the inhibition of FGFR autophosphorylation and downstream signaling cascades, including the MAPK (ERK1/2) and PI3K/Akt pathways.[3] These notes provide essential data and protocols for studying this compound sensitivity in relevant cancer cell lines.

Mechanism of Action: FGFR Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFR1, 2, and 3, preventing receptor autophosphorylation and subsequent activation of downstream signaling. This blockade leads to the inhibition of tumor cell growth and survival.

FGFR_Pathway FGFR Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR1/2/3 FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FGF FGF Ligand FGF->FGFR Binds & Activates This compound This compound This compound->FGFR Inhibits Phosphorylation

Caption: this compound inhibits FGFR1/2/3, blocking MAPK and PI3K/AKT pathways.

Cell Lines Sensitive to this compound

The anti-proliferative activity of this compound is most pronounced in cell lines with underlying FGFR genetic alterations. A panel of 39 human cancer cell lines was tested, with 13 showing high sensitivity (IC₅₀ < 100 nmol/L).[3] Of these, 12 harbored a known FGFR abnormality.[3]

Cell LineCancer TypeFGFR AlterationProliferation IC₅₀ (nmol/L)Citation
SNU-16 Gastric CancerFGFR2 Amplification5.7[3]
AN3-CA Endometrial CancerFGFR2 Mutation (N549K)~10[4]
MFE-296 Endometrial CancerFGFR2 Mutation (N549K)~10[4]
MFE-280 Endometrial CancerFGFR2 Mutation (S252W)~10[4]
4T1 Breast CancerFGFR2/FGFR3 Dependent22[1]

Note: The IC₅₀ values represent the concentration of this compound required to inhibit cell proliferation by 50% and can vary based on experimental conditions such as incubation time.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

This protocol describes a method to determine the IC₅₀ of this compound using a colorimetric assay like WST-8 (e.g., Cell Counting Kit-8), which measures mitochondrial dehydrogenase activity as an indicator of cell viability.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed 1. Seed cells in a 96-well plate start->seed incubate1 2. Incubate for 24h to allow attachment seed->incubate1 treat 3. Add serial dilutions of this compound incubate1->treat incubate2 4. Incubate for 72 hours treat->incubate2 add_reagent 5. Add WST-8/CCK-8 reagent to each well incubate2->add_reagent incubate3 6. Incubate for 1-4h at 37°C add_reagent->incubate3 read 7. Measure absorbance at 450 nm incubate3->read analyze 8. Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for determining this compound IC50 using a cell viability assay.

Materials:

  • This compound-sensitive cell line (e.g., SNU-16)

  • Complete growth medium

  • 96-well cell culture plates

  • This compound compound stock (dissolved in DMSO)

  • WST-8/CCK-8 reagent

  • Microplate reader (450 nm absorbance)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C.

  • Add Viability Reagent: Add 10 µL of WST-8/CCK-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control cells (100% viability) and calculate the IC₅₀ value using a non-linear regression curve fit (log(inhibitor) vs. response).

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to verify the mechanism of action of this compound by detecting the phosphorylation status of FGFR and its downstream targets like FRS2, AKT, and ERK1/2.

Western_Blot_Workflow Western Blotting Workflow start Start step1 1. Culture & treat cells with this compound (e.g., 4h) start->step1 step2 2. Lyse cells & quantify protein concentration step1->step2 step3 3. Denature proteins & load onto SDS-PAGE gel step2->step3 step4 4. Perform gel electrophoresis step3->step4 step5 5. Transfer proteins to a PVDF membrane step4->step5 step6 6. Block membrane & incubate with primary Ab step5->step6 step7 7. Wash & incubate with HRP-conjugated secondary Ab step6->step7 step8 8. Add ECL substrate & image chemiluminescence step7->step8 end End step8->end

Caption: Workflow for analyzing protein phosphorylation via Western Blot.

Materials:

  • This compound-sensitive cells

  • This compound compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis system

  • PVDF membrane and transfer buffer/system

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a short duration (e.g., 4 hours).[3]

  • Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & Electrophoresis: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze band intensities, normalizing phosphoproteins to total protein and loading controls (e.g., β-actin).

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based protocol quantifies the induction of apoptosis in this compound-treated cells by detecting phosphatidylserine externalization (Annexin V) and loss of membrane integrity (Propidium Iodide, PI).

Apoptosis_Assay_Workflow Apoptosis Assay Workflow start Start step1 1. Culture & treat cells with this compound (e.g., 48h) start->step1 step2 2. Harvest cells (including supernatant for floating cells) step1->step2 step3 3. Wash cells with ice-cold PBS step2->step3 step4 4. Resuspend in 1X Annexin V Binding Buffer step3->step4 step5 5. Add FITC-Annexin V and Propidium Iodide (PI) step4->step5 step6 6. Incubate for 15 min in the dark step5->step6 step7 7. Analyze by flow cytometry step6->step7 end End step7->end

Caption: Workflow for quantifying apoptosis using Annexin V/PI flow cytometry.

Materials:

  • This compound-sensitive cells

  • This compound compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at desired concentrations (e.g., IC₅₀ and 10x IC₅₀) for a suitable time to induce apoptosis (e.g., 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each treatment condition and centrifuge.

  • Washing: Wash the cell pellets twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently mix.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Application Notes and Protocols for E7090 Treatment of SNU-16 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SNU-16 cell line, derived from a human gastric carcinoma, is a valuable in vitro model for studying gastric cancer, particularly tumors with amplification of the Fibroblast Growth Factor Receptor 2 (FGFR2) gene. E7090 is a potent and selective inhibitor of FGFR1, -2, and -3 tyrosine kinases. This document provides detailed application notes and protocols for treating the SNU-16 cell line with this compound, including quantitative data on its efficacy, and methodologies for key experiments.

Cell Line Information

  • Designation: SNU-16

  • Origin: Human Gastric Carcinoma (ascites)

  • Morphology: Epithelial

  • Key Feature: FGFR2 gene amplification[1]

  • Culture Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Culture Conditions: 37°C, 5% CO2

This compound: A Selective FGFR Inhibitor

This compound is an orally available small molecule inhibitor that selectively targets the tyrosine kinase activity of FGFR1, -2, and -3. In SNU-16 cells, which exhibit FGFR2 amplification, this compound has been shown to effectively inhibit FGFR signaling, leading to reduced cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in the SNU-16 cell line.

Table 1: In Vitro Efficacy of this compound in SNU-16 Cells

ParameterValueReference
IC50 (FGFR Phosphorylation)1.2 nmol/L[2][3]
IC50 (Cell Proliferation)5.7 nmol/L[2]

Table 2: In Vivo Efficacy of this compound in SNU-16 Xenograft Model

Treatment Group (Oral, Once Daily for 14 days)Tumor Growth InhibitionReference
This compound succinate (6.25 mg/kg)Significant[4]
This compound succinate (12.5 mg/kg)Significant[4]
This compound succinate (25 mg/kg)Significant[4]
This compound succinate (50 mg/kg)Significant[4]

Signaling Pathway

This compound inhibits the phosphorylation of FGFR2 in SNU-16 cells. This blockade of the initial signaling event leads to the downstream inhibition of key signaling molecules, including FRS2α, ERK1/2, and AKT, ultimately resulting in decreased cell proliferation and survival.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binds p-FGFR2 p-FGFR2 (Phosphorylated) FGFR2->p-FGFR2 Autophosphorylation FRS2a FRS2α p-FGFR2->FRS2a p-FRS2a p-FRS2α FRS2a->p-FRS2a Phosphorylation GRB2_SOS GRB2/SOS p-FRS2a->GRB2_SOS PI3K PI3K p-FRS2a->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1_2 ERK1/2 MEK->ERK1_2 p-ERK1_2 p-ERK1/2 ERK1_2->p-ERK1_2 Phosphorylation Proliferation_Survival Cell Proliferation & Survival p-ERK1_2->Proliferation_Survival PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT p-AKT p-AKT AKT->p-AKT Phosphorylation p-AKT->Proliferation_Survival This compound This compound This compound->p-FGFR2 Inhibits Cell_Proliferation_Assay_Workflow Seed_Cells Seed SNU-16 cells (5,000 cells/well) in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_72h Incubate 72h Add_this compound->Incubate_72h Add_CCK8 Add CCK-8 solution Incubate_72h->Add_CCK8 Incubate_1_4h Incubate 1-4h Add_CCK8->Incubate_1_4h Read_Absorbance Read absorbance at 450 nm Incubate_1_4h->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data Xenograft_Model_Workflow Inject_Cells Inject SNU-16 cells (1x10^6 in Matrigel) subcutaneously into mice Monitor_Tumor Monitor tumor growth Inject_Cells->Monitor_Tumor Randomize Randomize mice when tumors reach 100-200 mm³ Monitor_Tumor->Randomize Treat Treat daily with this compound or vehicle (oral gavage) Randomize->Treat Measure Measure tumor volume and body weight regularly Treat->Measure Endpoint Endpoint analysis: Tumor excision, etc. Measure->Endpoint

References

Application Notes and Protocols for Establishing E7090 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] FGFR signaling is a critical pathway involved in cell proliferation, survival, and differentiation, and its aberrant activation through gene amplification, mutations, or fusions is a key driver in various cancers.[3][4] this compound has shown promising anti-tumor activity in preclinical models and clinical trials, particularly in cancers with FGFR genetic alterations, such as cholangiocarcinoma and gastric cancer.[1][4][5] However, as with other targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound.

Understanding the mechanisms by which cancer cells acquire resistance to this compound is paramount for the development of next-generation inhibitors and effective combination therapies. The establishment of in vitro this compound-resistant cancer cell lines provides an invaluable tool for investigating these resistance mechanisms. This document provides detailed protocols for generating and characterizing this compound-resistant cell lines, including methods for assessing drug sensitivity, analyzing signaling pathways, and identifying genetic alterations.

Signaling Pathway of FGFR and Inhibition by this compound

Fibroblast Growth Factors (FGFs) bind to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival. This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and blocking downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (Tasurgratinib) This compound->FGFR Inhibition

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines

This protocol describes a generalized method for generating this compound-resistant cancer cell lines using a dose-escalation approach. The specific concentrations and duration will need to be optimized for each cell line.

Workflow for Generating Resistant Cell Lines:

workflow start Start with Parental This compound-Sensitive Cell Line ic50 Determine Parental IC50 (Protocol 2) start->ic50 culture Culture cells with starting dose of this compound (e.g., IC20 - IC50) ic50->culture monitor Monitor cell viability and proliferation culture->monitor increase_dose Gradually increase This compound concentration monitor->increase_dose Cells recover and proliferate passage Passage surviving cells increase_dose->passage stable_culture Establish stable culture at high this compound concentration increase_dose->stable_culture After several cycles passage->culture Re-seed confirm_resistance Confirm Resistance (Determine resistant IC50) stable_culture->confirm_resistance characterize Characterize Resistant Cells (Protocols 3 & 4) confirm_resistance->characterize

Figure 2: Experimental workflow for establishing this compound-resistant cell lines.

Materials:

  • This compound-sensitive parental cancer cell line (e.g., SNU-16, which has an FGFR2 amplification)

  • Complete cell culture medium

  • This compound (Tasurgratinib)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture flasks and plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Line Selection and Maintenance:

    • Select a cancer cell line known to be sensitive to this compound, preferably one with a documented FGFR alteration. The SNU-16 gastric cancer cell line is a suitable model due to its FGFR2 gene amplification.[4]

    • Culture the parental cells in the recommended complete medium.

  • Determination of Parental IC50:

    • Before initiating the resistance protocol, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a cell viability assay as described in Protocol 2 .

  • Induction of Resistance (Dose-Escalation Method):

    • Start by continuously exposing the parental cells to a low concentration of this compound. A common starting point is the IC20 or IC50 value determined in the previous step.[6]

    • Culture the cells in the presence of this compound, changing the medium every 2-3 days.

    • Initially, a significant proportion of cells may die. Allow the surviving cells to repopulate the flask.

    • Once the cells have adapted and are proliferating steadily at the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.[7]

    • Repeat this cycle of adaptation and dose escalation. The entire process can take several months.[8]

    • At each stage of increased resistance, it is advisable to cryopreserve cell stocks.

  • Confirmation of Resistance:

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), establish a stable resistant cell line.

    • Determine the IC50 of the resistant cell line and compare it to the parental line using the cell viability assay in Protocol 2 . A significant increase in the IC50 value confirms the resistant phenotype. The fold resistance can be calculated as: Fold Resistance = IC50 (Resistant Line) / IC50 (Parental Line)

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of this compound in both parental and resistant cell lines.

Materials:

  • Parental and this compound-resistant cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell blank control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other values.

    • Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 3: Immunoblotting for Signaling Pathway Analysis

This protocol is to assess the phosphorylation status of FGFR and key downstream signaling proteins like AKT and ERK.

Materials:

  • Parental and this compound-resistant cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat parental and resistant cells with various concentrations of this compound for a specified time (e.g., 4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Protocol 4: Sanger Sequencing for Mutation Analysis

This protocol is to identify potential mutations in the FGFR gene that may confer resistance to this compound.

Materials:

  • Genomic DNA from parental and this compound-resistant cells

  • PCR primers flanking the regions of interest in the FGFR gene (e.g., the kinase domain)

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sanger sequencing reagents and capillary electrophoresis system

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from both parental and resistant cell lines using a commercial kit.

  • PCR Amplification:

    • Design primers to amplify the kinase domain of the relevant FGFR gene (e.g., FGFR2 for SNU-16 cells).

    • Perform PCR to amplify the target region from the genomic DNA.

  • PCR Product Purification:

    • Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing:

    • Perform cycle sequencing reactions using the purified PCR products as templates.

    • Analyze the sequencing products by capillary electrophoresis.

  • Sequence Analysis:

    • Compare the DNA sequences from the resistant cells to those of the parental cells to identify any mutations.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineFGFR AlterationParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
SNU-16FGFR2 Amplification5.762.711
RT112FGFR3-TACC3 Fusion12.499.28
AN3 CAFGFR2 Mutation8.9106.812

Note: The IC50 values for parental cell lines are based on published data.[4] The resistant IC50 and fold resistance values are hypothetical and based on typical fold-changes observed for other tyrosine kinase inhibitors.

Potential Mechanisms of Resistance

The development of resistance to this compound can occur through various mechanisms. Understanding these is crucial for designing strategies to overcome resistance.

resistance_mechanisms resistance This compound Resistance on_target On-Target Alterations resistance->on_target bypass Bypass Track Activation resistance->bypass other Other Mechanisms resistance->other gatekeeper FGFR Gatekeeper Mutations (e.g., V564F) on_target->gatekeeper other_mutations Other Secondary FGFR Mutations (e.g., L617F, M537I) on_target->other_mutations amplification FGFR Gene Amplification on_target->amplification pi3k_akt Activation of PI3K/AKT Pathway bypass->pi3k_akt mapk Reactivation of MAPK Pathway bypass->mapk met MET Amplification bypass->met drug_efflux Increased Drug Efflux other->drug_efflux emt Epithelial-Mesenchymal Transition (EMT) other->emt

Figure 3: Potential mechanisms of acquired resistance to this compound.

On-Target Mechanisms:

  • Secondary Mutations in the FGFR Kinase Domain: Mutations in the "gatekeeper" residue (e.g., V564F in FGFR2) can sterically hinder the binding of this compound.[9] Other mutations, such as L617F and M537I in FGFR2, have been identified in patients who developed resistance to tasurgratinib.[4]

  • FGFR Gene Amplification: Increased expression of the target protein can overcome the inhibitory effects of the drug.

Bypass Signaling Pathway Activation:

  • Activation of Parallel Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can bypass the need for FGFR signaling to promote cell survival and proliferation.[10]

  • Reactivation of Downstream Signaling: Mechanisms that lead to the reactivation of the MAPK pathway downstream of FGFR can also confer resistance.

Discussion

The protocols outlined in this application note provide a comprehensive framework for establishing and characterizing this compound-resistant cancer cell lines. The generation of such models is a critical step in elucidating the molecular underpinnings of acquired resistance to this potent FGFR inhibitor.

The dose-escalation method is a widely used and effective strategy for developing drug-resistant cell lines in vitro.[6][11] It mimics the clinical scenario where cancer cells are exposed to continuous drug pressure. The resulting resistant cell populations can then be subjected to a battery of molecular and cellular assays to identify the mechanisms of resistance.

The characterization of these resistant lines, through techniques such as immunoblotting and Sanger sequencing, can reveal key insights. For instance, the identification of secondary mutations in the FGFR kinase domain can inform the design of next-generation inhibitors that can overcome these specific alterations. Similarly, the discovery of bypass signaling pathway activation may suggest rational combination therapies, such as co-targeting FGFR and the reactivated pathway (e.g., PI3K/AKT).

References

Assessing Target Engagement of E7090, a Selective FGFR Inhibitor, in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

E7090, also known as tasurgratinib, is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3][4][5] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is a key oncogenic driver in various solid tumors.[2][4][6][7] this compound has demonstrated significant antitumor activity in preclinical models and is under investigation in clinical trials.[2][6][8][9] This document provides detailed protocols for assessing the target engagement of this compound in cancer cell lines, enabling researchers to effectively evaluate its cellular mechanism of action and therapeutic potential.

The core principle of assessing this compound's target engagement is to measure its ability to inhibit FGFR kinase activity and the subsequent downstream signaling pathways that promote cell proliferation and survival. The primary methods detailed herein include Western blotting to analyze protein phosphorylation, cellular proliferation assays to assess the impact on cell growth, and an overview of the Cellular Thermal Shift Assay (CETSA) as a powerful tool for confirming direct target binding.

Mechanism of Action and Signaling Pathway

This compound selectively inhibits the tyrosine kinase activity of FGFR1, 2, and 3.[3][4] Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[3][4][10] this compound interferes with this process by inhibiting FGFR autophosphorylation.[6][8] This leads to the suppression of downstream signaling molecules such as FRS2α, ERK1/2, and AKT.[1][6][8]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization p-FGFR p-FGFR (Y653/654) FGFR->p-FGFR Autophosphorylation FRS2a FRS2a p-FGFR->FRS2a p-FRS2a p-FRS2a FRS2a->p-FRS2a Phosphorylation RAS-MAPK_Pathway RAS-MAPK Pathway p-FRS2a->RAS-MAPK_Pathway PI3K-AKT_Pathway PI3K-AKT Pathway p-FRS2a->PI3K-AKT_Pathway p-ERK1/2 p-ERK1/2 RAS-MAPK_Pathway->p-ERK1/2 Transcription Transcription p-ERK1/2->Transcription p-AKT p-AKT PI3K-AKT_Pathway->p-AKT p-AKT->Transcription Cell_Proliferation_Survival Cell Proliferation & Survival Transcription->Cell_Proliferation_Survival Promotes This compound This compound This compound->p-FGFR Inhibition

Figure 1: this compound inhibits the FGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC₅₀ (nmol/L)
FGFR10.71[1]
FGFR20.50[1]
FGFR31.2[1]
FGFR4120[1]

Table 2: Cellular Activity of this compound in FGFR-Aberrant Cancer Cell Lines

Cell LineCancer TypeFGFR AlterationIC₅₀ (nmol/L) for Cell ProliferationIC₅₀ (nmol/L) for p-FGFR Inhibition
SNU-16Gastric CancerFGFR2 Amplification5.7[8]1.2[8]

Experimental Protocols

Western Blotting for Phospho-FGFR and Downstream Signaling

This protocol details the immunodetection of phosphorylated FGFR and its key downstream effectors to assess the inhibitory activity of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., SNU-16 cells) E7090_Treatment 2. Treat with this compound (Varying concentrations, 4 hours) Cell_Culture->E7090_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with inhibitors) E7090_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Protein_Transfer Blocking 7. Blocking (e.g., 5% BSA in TBST) Protein_Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (e.g., anti-p-FGFR, anti-FGFR2) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Figure 2: Western blot workflow for target engagement.

Materials:

  • Cell Line: SNU-16 (gastric cancer, FGFR2 amplified) or other relevant cell lines with FGFR alterations.

  • Compound: this compound succinate.

  • Reagents:

    • Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics.

    • DMSO (for this compound stock solution).

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Laemmli sample buffer.

    • Tris-Glycine SDS-PAGE gels.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

    • Primary antibodies:

      • Phospho-FGFR (Tyr653/654)

      • Total FGFR2

      • Phospho-FRS2α

      • Total FRS2α

      • Phospho-ERK1/2

      • Total ERK1/2

      • Phospho-Akt

      • Total Akt

      • GAPDH or β-actin (loading control)

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

Procedure:

  • Cell Seeding: Seed SNU-16 cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound succinate in culture medium. Treat the cells for 4 hours.[8] Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto a Tris-Glycine SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using a digital imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

  • Cell Lines: A panel of human cancer cell lines, including those with known FGFR alterations (e.g., SNU-16).

  • Compound: this compound.

  • Reagents:

    • Cell culture medium.

    • DMSO.

    • Cell Counting Kit-8 (CCK-8) or similar viability reagent.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.[11]

  • Viability Measurement: Add CCK-8 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) Overview

CETSA is a powerful method for verifying direct target engagement in a cellular context.[12] The principle is that a ligand binding to its target protein increases the protein's thermal stability. While a specific protocol for this compound is not detailed in the provided search results, a general workflow can be adapted.

CETSA_Workflow Cell_Treatment 1. Treat Cells with this compound or Vehicle Heating 2. Heat Cells at a Range of Temperatures Cell_Treatment->Heating Cell_Lysis 3. Cell Lysis (e.g., Freeze-Thaw) Heating->Cell_Lysis Centrifugation 4. Separate Soluble and Precipitated Proteins Cell_Lysis->Centrifugation Analysis 5. Analyze Soluble Fraction for FGFR (e.g., Western Blot, ELISA) Centrifugation->Analysis Melting_Curve 6. Generate Thermal Melting Curve Analysis->Melting_Curve

Figure 3: General workflow for a Cellular Thermal Shift Assay.

General Protocol Outline:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Detection: Analyze the amount of soluble FGFR remaining in the supernatant at each temperature using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble FGFR as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Conclusion

The protocols outlined in this document provide a robust framework for assessing the target engagement of this compound in cellular models. By quantifying the inhibition of FGFR phosphorylation, downstream signaling, and cellular proliferation, researchers can gain a comprehensive understanding of this compound's mechanism of action. Furthermore, the application of advanced techniques like CETSA can provide direct evidence of target binding within the complex cellular environment. These methods are essential for the continued preclinical and clinical development of this compound and other targeted therapies.

References

Application Notes and Protocols for E7090 in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Harnessing the Potency of E7090: A Selective FGFR Inhibitor in Preclinical Cancer Models

Introduction: this compound, also known as tasurgratinib, is a potent and orally bioavailable small molecule inhibitor that selectively targets fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2][3][4] Genetic alterations in the FGFR signaling pathway, including gene fusions, mutations, and amplifications, are critical drivers in various malignancies, making FGFRs promising therapeutic targets.[1][2][3][5] this compound has demonstrated significant anti-tumor activity in a range of preclinical models harboring these FGFR aberrations, indicating its potential as a targeted cancer therapy.[1][4][6] These application notes provide a comprehensive overview of the pharmacodynamics of this compound in preclinical settings, complete with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Mechanism of Action: this compound exerts its anti-tumor effects by selectively inhibiting the tyrosine kinase activity of FGFR1, 2, and 3.[4] This inhibition blocks the downstream signaling cascades, primarily the MAPK (mitogen-activated protein kinase) and PI3K/Akt (phosphoinositide 3-kinase/protein kinase B) pathways, which are crucial for cancer cell proliferation, survival, migration, and angiogenesis.[1] Kinetic analyses have revealed that this compound exhibits a rapid association with and slow dissociation from FGFR1, suggesting a prolonged residence time and sustained target inhibition.[1][2]

Quantitative Pharmacodynamic Data

In Vitro Anti-proliferative Activity

This compound has shown potent and selective anti-proliferative activity against a panel of human cancer cell lines with various FGFR genetic alterations.

Cell LineCancer TypeFGFR AlterationIC50 (nmol/L)
SNU-16Gastric CancerFGFR2 Amplification3 - 5.7
AN3CAEndometrial CancerFGFR2 Mutation (N549K)~10
MFE296Endometrial CancerFGFR2 Mutation (N550K)~10
MFE280Endometrial CancerFGFR2 Mutation (S252W)~10

Table 1: In vitro anti-proliferative activity of this compound in various human cancer cell lines.[1][4][5]

In Vivo Anti-tumor Efficacy

Oral administration of this compound has demonstrated significant, dose-dependent tumor growth inhibition in various xenograft models.

Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition
SNU-16Gastric Cancer6.25 - 50 mg/kg, once daily for 14 daysSignificant inhibition
AN3CAEndometrial Cancer50 mg/kgTumor regression (ΔT/C = -66%)
MFE280Endometrial CancerNot specifiedSignificant inhibition
MFE296Endometrial CancerNot specifiedSignificant inhibition
OD-BRE-0438 & OD-BRE-0704ER+/HER2- Breast Cancer25 or 50 mg/kg, once daily for 14 or 21 daysHigher sensitivity with prior fulvestrant + palbociclib treatment

Table 2: In vivo anti-tumor efficacy of this compound in mouse xenograft models.[1][5][7]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SNU-16, AN3CA)

  • Complete cell culture medium

  • This compound (as succinate salt)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the existing medium from the plates and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Western Blot Analysis of FGFR Signaling

This protocol describes the procedure to assess the inhibitory effect of this compound on FGFR downstream signaling pathways.

Materials:

  • Cancer cell lines (e.g., SNU-16)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against: p-FGFR, FGFR, p-FRS2α, FRS2α, p-ERK1/2, ERK1/2, p-Akt, Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Culture cells to 70-80% confluency and treat with various concentrations of this compound for a defined time.

  • Lyse the cells with lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Mouse Xenograft Model for In Vivo Efficacy

This protocol details the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., SNU-16)

  • Matrigel (optional)

  • This compound succinate

  • Vehicle solution

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at the desired doses and schedule (e.g., once daily). Administer vehicle to the control group.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (1, 2, 3) FGF->FGFR Binding & Dimerization FRS2a FRS2α FGFR->FRS2a Phosphorylation PI3K PI3K FRS2a->PI3K RAS RAS FRS2a->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Line Culture (FGFR-altered) proliferation_assay Cell Proliferation Assay (IC50 Determination) cell_culture->proliferation_assay western_blot Western Blot Analysis (Signaling Pathway Inhibition) cell_culture->western_blot xenograft Xenograft Model Establishment (Nude Mice) treatment This compound Administration (Oral, Daily) xenograft->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring analysis Pharmacodynamic Analysis (Tumor & Plasma) monitoring->analysis

Caption: Preclinical evaluation workflow for this compound.

References

Application Notes and Protocols for Measuring E7090 Plasma Concentration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative determination of E7090, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in mouse plasma. The protocols outlined below are based on established methodologies and are intended to assist in preclinical pharmacokinetic and pharmacodynamic studies.

I. Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters of this compound in nude mice bearing SNU-16 human gastric cancer xenografts following a single oral administration. This data is crucial for understanding the dose-dependent exposure of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mouse Plasma [1]

Oral Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
3.139.3127.5
6.2523.884.4
12.594.2228.5
25179.7481.6
504151172.6

Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

II. Experimental Protocols

This section details the necessary protocols for conducting a pharmacokinetic study of this compound in mice, from animal handling to bioanalytical quantification.

A. In Vivo Murine Pharmacokinetic Study Protocol

This protocol describes the oral administration of this compound to mice and the subsequent collection of blood samples for plasma analysis.

1. Animal Model:

  • Nude mice bearing SNU-16 xenografts are a suitable model for studying the pharmacokinetics of this compound in a tumor-bearing state.[1]

2. This compound Administration:

  • Prepare a formulation of this compound succinate for oral gavage.

  • Administer the desired dose of this compound to the mice orally. Doses can range from 3.13 to 50 mg/kg to achieve varying plasma concentrations.[1]

3. Blood Sample Collection:

  • At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from the mice.

  • The submandibular vein or retro-orbital sinus are common sites for serial blood collection in mice.

  • Collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

  • Immediately after collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Carefully collect the supernatant (plasma) and transfer it to clean microcentrifuge tubes.

  • Store the plasma samples at -80°C until analysis.

B. Bioanalytical Method for this compound Quantification in Mouse Plasma using LC-MS/MS

This protocol provides a detailed procedure for the quantification of this compound in mouse plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][3]

1. Sample Preparation (Protein Precipitation):

  • Thaw the frozen mouse plasma samples on ice.

  • To 50 µL of plasma, add a deuterated labeled internal standard (IS) for this compound to normalize for extraction efficiency and matrix effects.[4]

  • Add 200 µL of a protein precipitation solvent, such as acetonitrile or methanol containing the internal standard.[3]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions (based on similar small molecule inhibitor analysis): [2][5][6][7]

  • Liquid Chromatography (LC) System: A UPLC or HPLC system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

  • Chromatographic Column: A reverse-phase C18 column (e.g., L-column2 ODS, 2.1 mm internal diameter × 150 mm, 3 μm).[2]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or 15 mmol/L ammonium hydrogen carbonate) and an organic phase (e.g., acetonitrile).[2]

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/minute.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive detection of this compound and its internal standard. The specific precursor-to-product ion transitions for this compound would need to be optimized.

3. Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of this compound into blank mouse plasma.

  • Process these standards alongside the unknown samples using the same sample preparation procedure.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

III. Visualizations

A. This compound Signaling Pathway

This compound is a potent and selective inhibitor of FGFR1, 2, and 3.[8] Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[1][8] this compound exerts its antitumor activity by blocking these signaling pathways.[9]

E7090_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: The inhibitory action of this compound on the FGFR signaling pathway.

B. Experimental Workflow

The following diagram illustrates the key steps involved in the measurement of this compound plasma concentration in mice.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis Animal_Model 1. Mouse Model (e.g., Nude mice with SNU-16 xenografts) Dosing 2. Oral Administration of this compound Animal_Model->Dosing Blood_Collection 3. Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation 4. Plasma Isolation (Centrifugation) Blood_Collection->Plasma_Separation Protein_Precipitation 5. Protein Precipitation (e.g., with Acetonitrile) Plasma_Separation->Protein_Precipitation LC_MSMS 6. LC-MS/MS Analysis Protein_Precipitation->LC_MSMS Data_Analysis 7. Data Quantification (Calibration Curve) LC_MSMS->Data_Analysis

Caption: Workflow for measuring this compound plasma concentration in mice.

References

Troubleshooting & Optimization

E7090 Technical Support Center: Solubility and Handling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of E7090 in DMSO and cell culture media. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro studies?

A1: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. A common practice is to prepare a 20 mmol/L stock solution in DMSO.

Q2: What is the solubility of this compound in DMSO?

A2: While a definitive maximum solubility value has not been formally published, this compound has been successfully dissolved in DMSO at concentrations of at least 20 mM for in vitro studies. For in vivo formulations, a stock solution of 25.0 mg/mL in DMSO has been used as a starting point for further dilution into a vehicle solution.

Q3: How should I store the this compound DMSO stock solution?

A3: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[3] Most cell lines can tolerate up to 1%, but some, particularly primary cells, may be more sensitive.[4][5] It is best practice to include a vehicle control (media with the same final concentration of DMSO as your experimental samples) in your experiments to account for any potential effects of the solvent.

Q5: I observed precipitation when I diluted my this compound DMSO stock in cell culture media. What should I do?

A5: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds. Please refer to the Troubleshooting Guide section below for detailed steps on how to address this.

Quantitative Data Summary

The following tables provide a summary of the solubility and storage information for this compound.

Solvent Concentration Notes
DMSO≥ 20 mMRecommended for preparing stock solutions for in vitro use.
In vivo vehicle≥ 2.5 mg/mLIn a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Table 1: Solubility of this compound

Storage Condition Duration Notes
-80°C6 monthsIn DMSO. Aliquot to avoid freeze-thaw cycles.
-20°C1 monthIn DMSO. Aliquot to avoid freeze-thaw cycles.

Table 2: Stability of this compound Stock Solution in DMSO [1][2]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution of this compound in DMSO, a common starting point for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 20 mM concentration. (Molecular Weight of this compound can be found on the manufacturer's data sheet).

  • Dissolve: Add the calculated volume of sterile DMSO to the this compound powder.

  • Mix: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the vial for a few minutes or warm it briefly at 37°C to aid dissolution.

  • Aliquot: Dispense the stock solution into single-use, sterile microcentrifuge tubes.

  • Store: Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

This protocol outlines the steps for diluting the this compound DMSO stock solution into cell culture media to achieve the desired final concentration for your experiments. The key to preventing precipitation is a gradual dilution process.

Materials:

  • 20 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 20 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize the risk of precipitation, perform an intermediate dilution of the stock solution in your cell culture medium.

    • For example, to prepare a 10 µM final concentration, you could first prepare a 1 mM intermediate solution by adding 5 µL of the 20 mM stock to 95 µL of pre-warmed media. Mix well by gentle pipetting.

  • Final Dilution: Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed cell culture medium to reach the desired working concentration.

    • Continuing the example, to get 10 µM in a final volume of 10 mL, you would add 100 µL of the 1 mM intermediate solution to 9.9 mL of media.

  • Mix Thoroughly: Gently mix the final working solution by inverting the tube or by gentle pipetting before adding it to your cells.

  • Use Immediately: It is recommended to prepare the working solution fresh for each experiment to ensure stability and minimize the risk of precipitation over time.

Troubleshooting Guide

Encountering issues with solubility and precipitation can be a significant hurdle in experiments. This guide provides a systematic approach to troubleshooting these problems.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in cell media Rapid change in solvent polarity: Adding a concentrated DMSO stock directly to a large volume of aqueous media can cause the compound to "crash out" of solution.Perform an intermediate dilution step as described in Protocol 2. Add the stock solution dropwise to the pre-warmed media while gently vortexing.
High final concentration: The desired final concentration of this compound may exceed its solubility limit in the cell culture medium.Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a dilution series and observing for precipitation.
Low temperature of media: Adding a cold stock solution to room temperature or cold media can decrease solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Interaction with media components: Certain components in the cell culture medium (e.g., proteins in serum) can interact with the compound and reduce its solubility.Test the solubility of this compound in a simpler buffer like PBS to determine if media components are contributing to the issue. If so, you may need to test different media formulations.
Inconsistent experimental results Inaccurate concentration due to precipitation: If some of the compound has precipitated, the actual concentration in solution will be lower than intended.Visually inspect your working solutions for any signs of precipitation before each use. If precipitation is observed, prepare a fresh solution following the recommended dilution protocol.
Degradation of this compound in working solution: The stability of this compound once diluted in aqueous media at 37°C for extended periods is not well characterized.Prepare fresh working solutions of this compound for each experiment and add them to the cells immediately.
Cell toxicity observed in control group High final DMSO concentration: The final concentration of DMSO in the culture medium is too high for your specific cell line.Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1% for sensitive cells. Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration.

Table 3: Troubleshooting Common Issues with this compound

Visual Guides

experimental_workflow Experimental Workflow for this compound In Vitro Studies cluster_prep Preparation cluster_exp Experiment dissolve Dissolve this compound in DMSO stock Prepare 20 mM Stock Solution dissolve->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Stock Aliquot aliquot->thaw intermediate Intermediate Dilution in Pre-warmed Media thaw->intermediate final Final Dilution in Pre-warmed Media intermediate->final add_to_cells Add to Cell Culture final->add_to_cells

Caption: Workflow for preparing this compound for cell-based assays.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_solutions Potential Solutions start Precipitation Observed? intermediate Use Intermediate Dilution start->intermediate Yes no_precip Proceed with Experiment start->no_precip No prewarm Use Pre-warmed Media intermediate->prewarm lower_conc Lower Final Concentration prewarm->lower_conc fresh Prepare Fresh Solution lower_conc->fresh

Caption: Decision tree for troubleshooting this compound precipitation.

References

troubleshooting E7090 precipitation in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with E7090 in vitro. The information is designed to help users overcome common challenges, particularly related to compound precipitation, ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as tasurgratinib, is an orally available, potent, and selective inhibitor of Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2] Its mechanism of action involves interfering with the binding of FGF to its receptors, which in turn inhibits FGFR-mediated signaling pathways.[3] This disruption leads to the inhibition of cell proliferation and induction of cell death in cancer cells where the FGFR pathway is overactive.[1][3] this compound is classified as a Type V kinase inhibitor, characterized by its unique binding kinetics which include a fast association and slow dissociation from the target kinase.[4][5]

Q2: What are the primary causes of compound precipitation in in vitro assays?

Compound precipitation in aqueous solutions is a common issue for poorly water-soluble molecules. Key factors include:

  • pH Shift: Weakly basic compounds, which are often soluble in acidic stock solutions (like a salt form), can precipitate when introduced to the neutral pH of most cell culture media or buffers (typically pH 7.2-7.4).[6][7]

  • Solvent Change ("Crashing Out"): When a compound is transferred from a high-solubility organic solvent (like a DMSO stock) into an aqueous buffer where it has low solubility, it can rapidly supersaturate and precipitate.[8]

  • Exceeding Thermodynamic Solubility: Even if a compound initially dissolves, it may be in a thermodynamically unstable supersaturated state. Over time, it can precipitate out of solution to reach its equilibrium solubility limit.

  • Interactions with Media Components: Components in complex media, such as proteins and salts, can interact with the compound and reduce its solubility.

  • Temperature Changes: Changes in temperature during incubation or storage can affect compound solubility.

Q3: What are the recommended stock solution and storage conditions for this compound?

For in vitro studies, this compound is typically prepared as a high-concentration stock solution, for example, at 20 mmol/L in 100% DMSO.[1][9] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or -80°C for up to six months.[10][11]

Troubleshooting Guide

Q4: My this compound precipitated immediately after I diluted my DMSO stock into my aqueous buffer. What went wrong?

This is a classic case of a compound "crashing out" of solution. The dramatic change in solvent polarity from 100% DMSO to a mostly aqueous environment causes the compound to exceed its solubility limit instantly.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1% and ideally under 0.1%, to minimize its effect on both compound solubility and biological activity.

  • Use a Serial Dilution Strategy: Instead of a single large dilution step, perform serial dilutions. First, dilute the high-concentration DMSO stock into a smaller volume of media or buffer to create an intermediate concentration, then add this intermediate dilution to your final assay volume. This gradual change in solvent can help keep the compound in solution.

  • Vortex During Dilution: When adding the this compound stock to the aqueous solution, vortex or mix the solution vigorously to promote rapid dispersion and prevent localized high concentrations that can trigger precipitation.

  • Consider Pre-warming: Pre-warming the aqueous buffer to 37°C before adding the compound stock may slightly improve solubility.

Q5: I observed crystal formation or cloudiness in my cell culture plate wells after a few hours of incubation. How can I prevent this?

Delayed precipitation occurs when the compound is initially soluble but thermodynamically unstable in the assay medium over the incubation period.

Troubleshooting Steps:

  • Lower the Final Concentration: You may be working above the equilibrium solubility of this compound in your specific cell culture medium. Try performing a dose-response experiment at lower concentrations.

  • Evaluate Media Components: Serum proteins can sometimes bind to compounds and affect solubility. Try reducing the serum percentage or using a serum-free medium if your experimental design allows.

  • Use Co-solvents or Solubilizers: For challenging assays, consider using a formulation with excipients that improve solubility. As detailed in Table 2, mixtures containing PEG300 and Tween-80 can significantly enhance the solubility of this compound.[10][11] However, always run a vehicle control to ensure the excipients themselves do not affect the cells.

  • Refresh the Media: For long-term experiments (e.g., > 24 hours), consider refreshing the media with a newly prepared this compound solution to maintain the desired concentration and avoid issues with compound degradation or precipitation over time.

Data Presentation

Table 1: this compound In Vitro Inhibitory Activity (IC₅₀)

Target Kinase IC₅₀ (nmol/L) Reference
FGFR1 0.71 [1][10][11]
FGFR2 0.50 [1][10][11]
FGFR3 1.2 [1][10][11]
FGFR4 120 [1][10][11]
FGFR3 (K650E mutation) 3.1 [1]

| FGFR3 (K650M mutation) | 16 |[1] |

Table 2: Recommended Solvent Formulations for this compound

Protocol Solvent 1 Solvent 2 Solvent 3 Solvent 4 Resulting Solubility Reference
A 10% DMSO 40% PEG300 5% Tween-80 45% Saline ≥ 2.5 mg/mL (4.25 mM) [10]
B 10% DMSO 90% (20% SBE-β-CD in Saline) - - ≥ 2.5 mg/mL (4.25 mM) [10]
C 10% DMSO 90% Corn Oil - - ≥ 2.5 mg/mL (4.25 mM) [10]

Note: These formulations are provided as a reference. The optimal formulation may vary depending on the specific experimental system. Always include a vehicle-only control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

  • Prepare Primary Stock Solution:

    • Weigh the required amount of this compound powder.

    • Add 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock, for example, 20 mM.[1]

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or brief sonication can be used if precipitation is observed.[10]

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare Intermediate Dilution:

    • Thaw a single aliquot of the primary stock solution.

    • Dilute the primary stock 1:100 (or as required) into your cell culture medium to create an intermediate stock. For example, add 5 µL of 20 mM stock to 495 µL of medium for a 200 µM intermediate solution.

    • Vortex immediately and thoroughly during this step.

  • Prepare Final Working Solutions:

    • Perform a serial dilution from the intermediate stock into cell culture medium to achieve your final desired concentrations for the dose-response experiment.

    • Ensure the final DMSO concentration remains consistent across all conditions (including the vehicle control) and is at a non-toxic level (e.g., <0.1%).

Protocol 2: General Workflow for In Vitro FGFR Phosphorylation Assay

  • Cell Culture: Plate cells known to have active FGFR signaling (e.g., SNU-16 gastric cancer cells with FGFR2 amplification) and grow to 70-80% confluency.[1]

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 4-24 hours prior to treatment, depending on the cell line.

  • Compound Treatment:

    • Prepare this compound working solutions according to Protocol 1.

    • Remove media from cells and replace with media containing the various concentrations of this compound or a vehicle control.

    • Incubate for the desired treatment time (e.g., 4 hours).[1][9]

  • Cell Lysis:

    • Wash cells with cold phosphate-buffered saline (PBS).

    • Add lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR (p-FGFR) and total FGFR.

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity for p-FGFR and normalize it to the total FGFR signal. Calculate the IC₅₀ value by plotting the normalized p-FGFR levels against the log of the this compound concentration.

Visualizations

Caption: Simplified FGFR signaling pathway showing inhibition by this compound.

Troubleshooting_Workflow start_node Precipitation Observed in vitro decision_node When did it occur? start_node->decision_node process_node_immediate Likely Cause: Compound 'crashing out' due to rapid solvent change. decision_node->process_node_immediate Immediately upon dilution process_node_delayed Likely Cause: Exceeding thermodynamic solubility in assay media over time. decision_node->process_node_delayed After hours/days of incubation process_node process_node solution_node solution_node solution_immediate1 Use serial dilution (create intermediate stock) process_node_immediate->solution_immediate1 Solution 1 solution_immediate2 Lower final DMSO % (aim for <0.1%) process_node_immediate->solution_immediate2 Solution 2 solution_immediate3 Vortex vigorously during dilution process_node_immediate->solution_immediate3 Solution 3 solution_delayed1 Lower final this compound concentration process_node_delayed->solution_delayed1 Solution 1 solution_delayed2 Use formulation with solubilizers (see Table 2) process_node_delayed->solution_delayed2 Solution 2 solution_delayed3 Reduce serum % or refresh media for long assays process_node_delayed->solution_delayed3 Solution 3

Caption: Troubleshooting decision tree for this compound precipitation.

Caption: Recommended workflow for preparing this compound assay solutions.

References

Technical Support Center: Optimizing E7090 Treatment Duration in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the treatment duration of E7090 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as tasurgratinib, is an orally available, potent, and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. FGFRs are a family of receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling pathways like the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. Genetic alterations such as amplifications, mutations, or fusions in FGFR genes can lead to constitutive activation of these pathways, driving tumor growth. This compound selectively binds to and inhibits the tyrosine kinase activity of FGFR1, 2, and 3, thereby blocking these downstream signals and leading to the inhibition of cell proliferation and induction of cell death in cancer cells with aberrant FGFR signaling.

Q2: What is a typical starting point for this compound treatment duration in in vitro experiments?

A2: The optimal treatment duration for this compound depends on the specific experimental endpoint. Based on preclinical studies, here are some general starting points:

  • For assessing inhibition of FGFR phosphorylation and downstream signaling (e.g., by Western blot): A short treatment duration of 4 hours has been shown to be effective.

  • For cell proliferation or viability assays (e.g., MTT, CellTiter-Glo): A longer duration of 72 hours is commonly used to observe significant effects on cell growth.

  • For long-term colony formation assays: Treatment can extend for the duration of colony growth, which could be 1-2 weeks .

It is highly recommended to perform a time-course experiment to determine the optimal duration for your specific cell line and assay.

Q3: How do I determine the optimal concentration (IC50) of this compound for my cell line?

A3: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. For this compound, IC50 values for cell proliferation vary depending on the cell line and the presence of FGFR genetic abnormalities. For example, in the SNU-16 gastric cancer cell line, which has FGFR2 amplification, the IC50 for inhibiting FGFR phosphorylation is 1.2 nmol/L, and for cell proliferation is 5.7 nmol/L. To determine the IC50 in your cell line, you should perform a dose-response experiment, treating the cells with a range of this compound concentrations for a fixed duration (e.g., 72 hours) and then measuring cell viability.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant inhibition of cell proliferation observed. 1. The cell line may not have an activating FGFR alteration. 2. Treatment duration is too short. 3. This compound concentration is too low. 4. Issues with the viability assay.1. Confirm the FGFR status of your cell line (amplification, fusion, or mutation). This compound is most effective in cells with such alterations. 2. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Perform a dose-response experiment with a wider range of concentrations. 4. Include positive and negative controls for your assay and check the health of untreated cells.
High cell death observed even at low this compound concentrations. 1. The cell line is highly sensitive to FGFR inhibition. 2. Off-target effects at higher concentrations. 3. Extended treatment duration is causing excessive toxicity.1. Use a lower range of this compound concentrations in your dose-response experiments. 2. While this compound is selective for FGFR1-3, ensure concentrations are within a reasonable range of the expected IC50. 3. Reduce the treatment duration and perform a time-course experiment to find the optimal window.
Inconsistent results between experiments. 1. Variation in cell seeding density. 2. Inconsistent cell health or passage number. 3. Instability of this compound in solution.1. Ensure consistent cell seeding density across all wells and experiments. 2. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 3. Prepare fresh dilutions of this compound from a stock solution for each experiment.
No decrease in phospho-FGFR levels after treatment. 1. Treatment duration is too short to observe the effect. 2. The antibody used for Western blotting is not specific or effective. 3. The cell line does not have constitutively active FGFR signaling.1. While 4 hours is a good starting point, test shorter (e.g., 1-2 hours) and longer time points. 2. Validate your phospho-FGFR antibody using appropriate controls. 3. Confirm that your untreated cells show a baseline level of FGFR phosphorylation.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro IC50 Values for this compound

Cell LineCancer TypeFGFR AlterationAssayIC50 (nmol/L)Treatment DurationReference
SNU-16GastricFGFR2 AmplificationFGFR Phosphorylation1.24 hours
SNU-16GastricFGFR2 AmplificationCell Proliferation5.772 hours
NIH3T3FibrosarcomaFGFR2-BICC1 fusionColony Formation0.9 - 17.3Not Specified

Table 2: this compound In Vivo Antitumor Activity

Xenograft ModelCancer TypeFGFR AlterationDosing RegimenTreatment DurationOutcomeReference
SNU-16GastricFGFR2 Amplification6.25 - 50 mg/kg, once daily14 daysSignificant tumor growth inhibition
NCI-H1581LungFGFR1 Amplification6.25 - 50 mg/kg, once daily14 daysSignificant tumor growth inhibition

Experimental Protocols

Protocol 1: Determining Time-Dependent Effects on Cell Viability

This protocol helps to identify the optimal treatment duration for observing effects on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with a concentration of this compound at or near the expected IC50, and a vehicle control (e.g., DMSO).

  • Time Points: At various time points (e.g., 24, 48, 72, and 96 hours) after treatment, assess cell viability.

  • Viability Assay (e.g., MTT):

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the absorbance readings of the treated cells to the vehicle control at each time point. Plot cell viability against time to determine the duration at which a significant and stable effect is observed.

Protocol 2: Assessing Time-Course of FGFR Pathway Inhibition

This protocol is for determining how quickly this compound inhibits its target.

  • Cell Seeding: Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for a few hours prior to treatment.

  • Treatment: Treat cells with a fixed concentration of this compound (e.g., 10x the IC50 for phosphorylation inhibition) for various short durations (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Cell Lysis: After treatment, immediately place the plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the bands.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Plot the normalized phosphorylation against time to determine the onset and duration of pathway inhibition.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization TK_Domain Tyrosine Kinase Domain FRS2 FRS2 TK_Domain->FRS2 Phosphorylation This compound This compound This compound->TK_Domain Inhibition PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Select Cell Line with FGFR Alteration dose_response 1. Dose-Response Curve (e.g., 72h treatment) Determine IC50 for proliferation start->dose_response time_course_signal 2. Time-Course for Signaling (e.g., 0-4h treatment) Assess p-FGFR inhibition dose_response->time_course_signal time_course_viability 3. Time-Course for Viability (e.g., 24-96h treatment) Find optimal duration for growth arrest time_course_signal->time_course_viability downstream_assays 4. Downstream Assays (Apoptosis, Cell Cycle) Confirm mechanism of action time_course_viability->downstream_assays optimization Optimization Complete Proceed with further experiments downstream_assays->optimization

Caption: Experimental workflow for optimizing this compound treatment duration.

Troubleshooting_Tree start Unexpected Result: No Effect of this compound check_fgfr Is the cell line known to have an activating FGFR alteration? start->check_fgfr check_pfgfr Does the untreated cell line show baseline p-FGFR? check_fgfr->check_pfgfr Yes solution1 Solution: Select a cell line with a known FGFR alteration. check_fgfr->solution1 No check_duration Was a time-course experiment performed? check_pfgfr->check_duration Yes solution2 Solution: The pathway may not be constitutively active. Consider FGF ligand stimulation. check_pfgfr->solution2 No check_concentration Was a dose-response experiment performed? check_duration->check_concentration Yes solution3 Solution: Perform a time-course (e.g., 24-96h) to find the optimal treatment window. check_duration->solution3 No solution4 Solution: Perform a dose-response to ensure the concentration is in the active range. check_concentration->solution4 No end Problem Resolved check_concentration->end Yes

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: E7090 Off-Target Kinase Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the off-target kinase effects of E7090, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is an orally available, selective inhibitor of the FGFR1, -2, and -3 tyrosine kinases.[1][2][3] It is classified as a type V kinase inhibitor with a unique kinetic profile, characterized by a rapid association and slow dissociation from its target.[1][2][3] Its primary therapeutic action is to block the FGF/FGFR signaling pathway, which is often dysregulated in various cancers.[3][4][5]

Q2: What are the known off-target kinases of this compound?

A2: In a screening against 93 human kinases, this compound was found to be highly selective for FGFR1, -2, and -3.[1][6] However, it did show inhibitory activity against a few other tyrosine kinases. The most significant off-target kinases with IC50 values below 20 nmol/L are RET, DDR2, FLT1, FLT4, PDGFRA, and KDR.[1] Notably, only RET, DDR2, and FLT1 had IC50 values under 10 nmol/L.[1]

Q3: How were the off-target effects of this compound determined?

A3: The kinase selectivity of this compound was determined using a comprehensive cell-free kinase inhibition assay.[1][2][6] This assay measured the inhibitory activity of this compound against a panel of 93 purified recombinant protein kinases.[2][6] The Off-Chip Mobility Shift Assay was one of the specific methods employed for this purpose.[2][6]

Q4: What are the potential cellular consequences of this compound's off-target effects?

A4: While this compound is highly selective, inhibition of off-target kinases such as RET, DDR2, and FLT1 could theoretically lead to unintended biological effects. However, studies in cell lines like SNU-16, which have high FGFR2 expression, suggest that the potent on-target inhibition of FGFR signaling is the primary driver of its anti-tumor activity, with minimal contributions from off-target effects at therapeutic concentrations.[1] The mRNA expression of FGFR2 in these cells was over 500-fold higher than that of the identified off-target kinases, further supporting the on-target mechanism of action.[1]

Q5: How can I minimize off-target effects in my experiments?

A5: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that still provides significant inhibition of FGFR signaling. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. Additionally, using appropriate negative controls, such as cell lines that do not have dysregulated FGFR signaling, can help differentiate between on-target and off-target effects.

Q6: I'm observing unexpected phenotypic changes in my cells. Could these be due to off-target effects?

A6: Unexpected cellular responses could potentially be due to off-target activities. To investigate this, consider the following:

  • Pathway Analysis: Perform Western blotting to check the phosphorylation status of downstream effectors of known off-target kinases.

  • Use of More Specific Inhibitors: If a particular off-target kinase is suspected, using a highly selective inhibitor for that kinase may help determine if it produces a similar phenotype.

  • RNAi Knockdown: Silencing the expression of the suspected off-target kinase can help confirm its role in the observed cellular effects.

Quantitative Data: this compound Kinase Inhibition Profile

The following table summarizes the inhibitory activity of this compound against its primary targets and key off-target kinases.

Kinase TargetIC50 (nmol/L)Target Type
FGFR10.71Primary
FGFR20.50Primary
FGFR31.2Primary
FGFR3 (K650E)3.1Primary (Mutant)
FGFR3 (K650M)16Primary (Mutant)
FGFR4120Primary
RET< 10Off-Target
DDR2< 10Off-Target
FLT1< 10Off-Target
FLT4< 20Off-Target
PDGFRA< 20Off-Target
KDR< 20Off-Target

Data sourced from a kinase inhibition assay against 93 kinases.[1]

Experimental Protocols

Cell-Free Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against a panel of kinases.

  • Reagents and Materials:

    • Purified recombinant protein kinases

    • This compound stock solution (in DMSO)

    • Specific kinase substrates

    • ATP

    • Assay buffer appropriate for each kinase

    • Microplates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a microplate, mix the this compound solution with the enzyme, substrate, and appropriate metal ions (e.g., magnesium, manganese) in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture for a predetermined time at a specific temperature.

    • Stop the reaction and measure the kinase activity. The method for measuring activity will depend on the assay format (e.g., Off-Chip Mobility Shift Assay, radiometric assay, fluorescence-based assay).

    • Calculate the percent inhibition for each this compound concentration relative to a vehicle control (DMSO).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vitro FGFR Signaling Inhibition Analysis (Western Blotting)

This protocol describes how to assess the effect of this compound on FGFR phosphorylation and downstream signaling pathways in a cellular context.

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line with known FGFR alterations (e.g., SNU-16) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-FGFR (p-FGFR), total FGFR, phospho-FRS2α, phospho-ERK1/2, phospho-AKT, and a loading control (e.g., β-actin).[1][5]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the effect of this compound on the phosphorylation of each protein.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Suspected Off-Target Effect dose_response 1. Perform Dose-Response in On-Target vs. Off-Target Models start->dose_response kinase_panel 2. In Vitro Kinase Selectivity Profiling dose_response->kinase_panel pathway_analysis 3. Cellular Pathway Analysis (Western Blot / Phospho-Proteomics) kinase_panel->pathway_analysis phenotype_rescue 4. Phenotypic Rescue/Mimicry (RNAi or Specific Inhibitors) pathway_analysis->phenotype_rescue conclusion Conclusion: Identify and Confirm Off-Target Kinase and Pathway phenotype_rescue->conclusion

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic cluster_yes cluster_no start Unexpected Cellular Effect with this compound Treatment is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent check_off_targets Consult Kinome Scan Data for Potential Off-Targets is_dose_dependent->check_off_targets Yes check_compound Check Compound Integrity and Experimental Setup is_dose_dependent->check_compound No pathway_validation Validate Off-Target Pathway Activation check_off_targets->pathway_validation re_evaluate Re-evaluate Experimental Conditions check_compound->re_evaluate

Caption: Logical flow for troubleshooting unexpected experimental results.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High cytotoxicity in cell lines lacking FGFR alterations. Significant off-target cytotoxic effects.1. Perform a dose-response curve to determine the IC50 in both FGFR-positive and FGFR-negative cells. 2. Consult the kinome scan data to identify potential off-target kinases responsible for cytotoxicity. 3. Lower the concentration of this compound to a range that is selective for FGFR inhibition.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment. 2. Inconsistent this compound concentration due to improper storage or dilution. 3. Cell line instability or high passage number.1. Standardize cell seeding density and ensure consistent confluency at the time of treatment. 2. Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 3. Use cells within a defined low passage number range and perform regular cell line authentication.
No inhibition of p-ERK or p-AKT in an FGFR-driven cell line. 1. The inhibitor may be degraded or inactive. 2. The signaling pathway may be constitutively activated downstream of FGFR. 3. The incubation time or concentration is insufficient.1. Test the activity of the this compound stock in a well-characterized sensitive cell line as a positive control. 2. Investigate potential mutations in downstream signaling components (e.g., RAS, PIK3CA). 3. Perform a time-course and dose-response experiment to optimize treatment conditions.
Unexpected changes in cell morphology or phenotype. Inhibition of an off-target kinase (e.g., RET, DDR2) that influences cell structure or adhesion.1. Review the literature for the functions of known this compound off-target kinases. 2. Use a more selective inhibitor for the suspected off-target kinase to see if it recapitulates the observed phenotype. 3. Use RNAi to knock down the expression of the suspected off-target kinase.

References

Technical Support Center: Investigating E7090 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying resistance mechanisms to E7090 (tasurgratinib), a selective inhibitor of FGFR1, 2, and 3.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary expected mechanisms of acquired resistance to this compound?

A1: Acquired resistance to FGFR inhibitors like this compound typically falls into two main categories. The first is "on-target" resistance, which most commonly involves the acquisition of secondary mutations in the FGFR kinase domain. These mutations can interfere with the binding of the inhibitor to its target.[5] The second category is "bypass signaling," where cancer cells activate alternative signaling pathways to circumvent their dependence on FGFR signaling for survival and proliferation.[6][7][8][9]

Q2: Which specific mutations in FGFR have been associated with resistance to FGFR inhibitors?

A2: While specific gatekeeper mutations for this compound are still being fully elucidated in clinical settings, mutations in the FGFR kinase domain are a known class of resistance mechanisms for FGFR inhibitors.[5][8] For instance, in the context of FGFR2-altered cholangiocarcinoma, mutations at the N550 molecular brake and V565 gatekeeper residues are common mechanisms of acquired resistance to FGFR inhibitors.[5] It is plausible that similar mutations could confer resistance to this compound.

Q3: What are the key bypass signaling pathways implicated in resistance to FGFR inhibitors?

A3: The most common bypass pathways that are activated to mediate resistance to FGFR inhibitors involve the reactivation of the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT signaling cascades.[6][10] Upregulation of other receptor tyrosine kinases (RTKs) such as EGFR or MET can also drive this reactivation.[9][11] Therefore, when investigating this compound resistance, it is crucial to assess the activation status of these key downstream pathways.

Troubleshooting Guides

Generating this compound-Resistant Cell Lines

Q: My cells are dying too quickly when I try to generate a resistant cell line with this compound. What should I do?

A: This is a common issue. Here are a few troubleshooting steps:

  • Start with a lower concentration of this compound: Instead of starting at the IC50, begin with a concentration that causes a partial growth inhibition (e.g., IC20-IC30). This will allow a subpopulation of cells with some degree of intrinsic resistance to survive and proliferate.

  • Use a dose-escalation approach: Gradually increase the concentration of this compound in the culture medium as the cells become more tolerant. This mimics the development of acquired resistance more closely.

  • Monitor cell morphology and confluency: Do not let the cells become overly confluent or stressed, as this can increase cell death. Passage the cells before they reach 80-90% confluency.

  • Consider a pulsatile dosing regimen: Instead of continuous exposure, you can treat the cells with this compound for a specific period (e.g., 48-72 hours), followed by a drug-free recovery period. This can select for resistant cells without causing excessive toxicity.

Cell Viability Assays (IC50 Determination)

Q: My IC50 values for this compound are highly variable between experiments. How can I improve consistency?

A: Variability in IC50 determination can be frustrating. Here are some tips to improve reproducibility:

  • Standardize cell seeding density: Ensure that you seed the same number of viable cells in each well for every experiment. Cell density can significantly impact drug sensitivity.[12]

  • Use logarithmically growing cells: Cells should be in the exponential growth phase when you add the drug. Avoid using cells that are overgrown or have been in culture for too long.

  • Check for edge effects in your microplates: The outer wells of a 96-well plate can be prone to evaporation, leading to inaccurate results. Consider not using the outermost wells or ensuring proper humidification of your incubator.[13]

  • Normalize data to untreated controls: Always include untreated control wells on each plate and normalize your viability data to these controls to account for plate-to-plate variation.[14]

  • Ensure proper mixing of the viability reagent: When using colorimetric or fluorometric assays (e.g., MTT, resazurin), make sure the reagent is thoroughly mixed in each well before reading the plate.

Q: I am observing over 100% cell viability at low concentrations of this compound. Is this normal?

A: This phenomenon, often referred to as hormesis, can sometimes be observed. It could be a biological effect where low doses of an inhibitor stimulate cell proliferation, or it could be an artifact of the assay.[13]

  • Biological effect: Some compounds can have biphasic dose-response curves.

  • Assay artifact: If the control cells are becoming over-confluent and starting to die off by the end of the assay, while the low-dose treated cells are still healthy and metabolically active, this can lead to a higher signal in the treated wells compared to the control. To address this, you can try to optimize the initial cell seeding density or shorten the assay duration.[13]

  • Data analysis: When fitting your dose-response curve, you can choose to either include these data points or constrain the top of your curve to 100%. Software like GraphPad Prism allows for such adjustments.[13]

Western Blot Analysis of Signaling Pathways

Q: I am having trouble detecting phosphorylated FGFR (p-FGFR) by Western blot after this compound treatment.

A: Detecting phosphorylated proteins can be challenging. Here are some troubleshooting suggestions:

  • Use fresh lysates: Phosphatase activity in cell lysates can quickly dephosphorylate your target protein. Prepare fresh lysates and add phosphatase inhibitors to your lysis buffer.

  • Optimize antibody concentrations: The optimal dilution for both your primary and secondary antibodies should be determined empirically. Too high a concentration can lead to high background, while too low a concentration will result in a weak or no signal.

  • Use a positive control: Include a positive control lysate from a cell line known to have high levels of p-FGFR to ensure that your antibody and detection system are working correctly.

  • Check transfer efficiency: Ensure that your protein has been efficiently transferred from the gel to the membrane, especially for larger proteins like FGFR. You can stain the membrane with Ponceau S after transfer to visualize the protein bands.

  • Blocking buffer: For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background. Use bovine serum albumin (BSA) instead.[15]

Q: I am seeing high background on my Western blots, making it difficult to interpret the results for p-ERK and p-AKT.

A: High background is a common problem in Western blotting. Here are some potential causes and solutions:

  • Inadequate blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of your blocking agent (e.g., 5% BSA).[15]

  • Insufficient washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[15][16]

  • Antibody concentration too high: Titrate your primary and secondary antibodies to find the optimal dilution that gives a strong signal with low background.[16]

  • Membrane drying: Ensure the membrane remains wet at all times during the procedure, as drying can cause non-specific antibody binding.[15]

Quantitative Data Summary

The following table summarizes hypothetical IC50 data for this compound in a sensitive parental cell line and a derived resistant cell line. This type of data is crucial for quantifying the degree of resistance.

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Sensitive10-
This compound-Resistant25025

Experimental Protocols

Generation of this compound-Resistant Cell Lines
  • Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the parental cancer cell line to determine the concentration of this compound that inhibits cell growth by 50%.

  • Initial selection: Culture the parental cells in their recommended growth medium supplemented with a starting concentration of this compound (e.g., IC20-IC30).

  • Dose escalation: Once the cells have adapted and are proliferating steadily at the starting concentration, gradually increase the this compound concentration in a stepwise manner. Allow the cells to recover and resume normal growth before each dose increase.

  • Maintenance of resistant phenotype: Once the desired level of resistance is achieved (e.g., cells are proliferating in a concentration >10-fold the initial IC50), maintain the resistant cell line in a continuous culture with the high concentration of this compound to ensure the stability of the resistant phenotype.

  • Characterization: Periodically confirm the level of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

Western Blot Analysis of FGFR Pathway Activation
  • Cell treatment and lysis: Seed both parental and this compound-resistant cells. Treat with various concentrations of this compound for a specified time (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature.

  • Antibody incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary antibody incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

E7090_Action_and_Resistance cluster_0 This compound Action on Sensitive Cells cluster_1 This compound Resistance Mechanisms cluster_2 On-Target Resistance cluster_3 Bypass Signaling FGF FGF FGFR FGFR FGF->FGFR Activates Proliferation_Survival_S Cell Proliferation & Survival FGFR->Proliferation_Survival_S Promotes This compound This compound This compound->FGFR Inhibits Apoptosis_S Apoptosis Proliferation_Survival_S->Apoptosis_S Inhibits FGFR_mut FGFR (Gatekeeper Mutation) Proliferation_Survival_R1 Cell Proliferation & Survival FGFR_mut->Proliferation_Survival_R1 Promotes E7090_R1 This compound E7090_R1->FGFR_mut Binding Blocked Apoptosis_R Apoptosis Proliferation_Survival_R1->Apoptosis_R Inhibits Other_RTK Alternative RTK (e.g., EGFR, MET) MAPK_PI3K MAPK / PI3K-AKT Pathways Other_RTK->MAPK_PI3K Activates Proliferation_Survival_R2 Cell Proliferation & Survival MAPK_PI3K->Proliferation_Survival_R2 Proliferation_Survival_R2->Apoptosis_R Inhibits

Caption: this compound action and primary resistance mechanisms.

Experimental_Workflow cluster_analysis Molecular Analysis of Resistance start Start with Parental Cell Line ic50_initial Determine Initial This compound IC50 start->ic50_initial generate_resistant Generate Resistant Line (Dose Escalation) ic50_initial->generate_resistant ic50_resistant Determine IC50 of Resistant Line generate_resistant->ic50_resistant compare_ic50 Calculate Fold Resistance ic50_resistant->compare_ic50 western Western Blot for Bypass Signaling (p-ERK, p-AKT) compare_ic50->western sequencing Sequencing for FGFR Mutations compare_ic50->sequencing

Caption: Workflow for identifying this compound resistance.

Signaling_Pathways cluster_FGFR FGFR Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 This compound This compound This compound->FGFR GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_M Transcription (Proliferation) ERK->Transcription_M PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Transcription_P Transcription (Survival) mTOR->Transcription_P

References

Technical Support Center: Overcoming Acquired Resistance to Tasurgratinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to acquired resistance to tasurgratinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for tasurgratinib?

A1: Tasurgratinib is an orally available, selective tyrosine kinase inhibitor that targets Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1-3).[1][2][3][4] Upon binding of an FGF ligand, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[5] Tasurgratinib binds to the ATP-binding site of the FGFR kinase domain, inhibiting its activity and blocking these downstream signals.[5][6]

Q2: What are the known mechanisms of acquired resistance to tasurgratinib and other FGFR inhibitors?

A2: Acquired resistance to FGFR inhibitors, including tasurgratinib, can be broadly categorized into two main types:

  • On-Target Resistance: This involves the development of secondary mutations within the FGFR kinase domain itself. These mutations can interfere with the drug's ability to bind effectively. For tasurgratinib, specific mutations like L617F and M537I in FGFR2 have been identified in patients upon disease progression.[4][5]

  • Off-Target Resistance (Bypass Signaling): This occurs when cancer cells activate alternative signaling pathways to circumvent the FGFR blockade.[7] This can be caused by genomic alterations in other genes, such as the PI3K/mTOR or MAPK pathways, which then drive tumor growth independently of FGFR signaling.[8][9]

Troubleshooting Guides

Scenario 1: My FGFR2-fusion cancer cell line, initially sensitive to tasurgratinib, is now showing reduced response.

Possible Cause 1: Development of secondary FGFR2 kinase domain mutations.

  • Troubleshooting Steps:

    • Sequence the FGFR2 Kinase Domain: Perform Sanger or next-generation sequencing (NGS) on DNA isolated from the resistant cell population to identify potential mutations. Compare the sequence to the parental, sensitive cell line.

    • Analyze ctDNA in Xenograft Models: If working with patient-derived xenograft (PDX) models, analyze circulating tumor DNA (ctDNA) from plasma to detect resistance mutations non-invasively.[10][11]

    • Consult Resistance Mutation Database: Compare any identified mutations against known resistance profiles for FGFR inhibitors. Tasurgratinib has shown reduced activity against L617F and M537I mutations but may retain activity against others like N549H/K, which confer resistance to other FGFR inhibitors.[5]

Possible Cause 2: Activation of a bypass signaling pathway.

  • Troubleshooting Steps:

    • Assess Key Signaling Nodes: Use Western blotting to check the phosphorylation status of key downstream proteins like AKT and ERK. Persistent or increased phosphorylation of p-AKT or p-ERK in the presence of tasurgratinib suggests bypass pathway activation.

    • Phospho-Kinase Array: To screen for unexpected pathway activation more broadly, use a phospho-kinase antibody array to compare the resistant and parental cell lines.

    • Explore Combination Therapy: If a bypass pathway is identified (e.g., PI3K/AKT pathway), test the efficacy of combining tasurgratinib with an inhibitor of that pathway (e.g., a PI3K inhibitor).

Scenario 2: How do I determine the next therapeutic strategy after confirming tasurgratinib resistance?

Strategy 1: Switch to a different class of FGFR inhibitor.

  • Rationale: If resistance is due to specific kinase domain mutations, an irreversible FGFR inhibitor might be effective. These inhibitors form a covalent bond with a cysteine residue in the ATP pocket of FGFR, which can overcome resistance conferred by some mutations that affect the binding of reversible inhibitors like tasurgratinib.[11]

  • Experimental Approach: Test the efficacy of irreversible inhibitors (e.g., futibatinib) on your tasurgratinib-resistant cell lines.[10][11] Assess cell viability and pathway inhibition.

Strategy 2: Implement a rational combination therapy.

  • Rationale: If resistance is mediated by a known bypass pathway, combining tasurgratinib with an agent that targets the activated pathway can restore sensitivity.[7][9] For example, in preclinical models of ER+ breast cancer, activation of FGF signaling can cause resistance to endocrine therapy; combining tasurgratinib with endocrine agents can overcome this.[1][2]

  • Experimental Approach: Based on your findings from Western blotting or phospho-kinase arrays, select an appropriate inhibitor (e.g., MEK inhibitor, PI3K inhibitor) and test for synergistic effects with tasurgratinib using a cell viability assay.

Data Presentation

Table 1: Differential Inhibitory Activity of Tasurgratinib Against Common FGFR2 Resistance Mutations.

FGFR2 StatusCommon Conferring Inhibitor(s)Tasurgratinib Inhibitory ActivityReference
Wild-TypeN/AHigh[5]
N549H/KPemigatinib, Infigratinib, FutibatinibHigh (Activity Not Attenuated)[5][6]
L617FTasurgratinibLow[4][5]
M537ITasurgratinibLow[4][5]

This table summarizes preclinical findings on the relative effectiveness of tasurgratinib against specific FGFR2 mutations.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR Dimer FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K Resistance Resistance Mutations (e.g., L617F, M537I) FGFR->Resistance GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 to AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation FGF FGF Ligand FGF->FGFR Binds & Activates Tasurgratinib Tasurgratinib Tasurgratinib->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of tasurgratinib.

Troubleshooting_Workflow cluster_on_target On-Target Investigation cluster_off_target Off-Target Investigation cluster_strategy Therapeutic Strategy start Observed Resistance to Tasurgratinib In Vitro/In Vivo seq Sequence FGFR2 Kinase Domain (Sanger/NGS) start->seq wb Western Blot for p-AKT, p-ERK start->wb check_mutation Known Resistance Mutation Found? seq->check_mutation check_mutation->wb No strategy_irreversible Test Irreversible FGFR Inhibitor check_mutation->strategy_irreversible Yes check_bypass Bypass Pathway Activated? wb->check_bypass check_bypass->seq No strategy_combo Test Combination Therapy (e.g., + PI3K/MEK Inhibitor) check_bypass->strategy_combo Yes

Caption: Experimental workflow for troubleshooting tasurgratinib resistance.

Key Experimental Protocols

Protocol 1: Western Blot for Bypass Pathway Activation

  • Cell Lysis: Treat sensitive (parental) and resistant cells with tasurgratinib at a relevant concentration (e.g., 10x IC50 of parental line) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST, apply an ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Analysis: Compare the ratio of phosphorylated to total protein between sensitive and resistant lines. A maintained or increased ratio in resistant cells in the presence of tasurgratinib indicates bypass activation.

Protocol 2: Cell Viability Assay for Combination Therapy Screening

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-5,000 cells/well). Allow cells to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of tasurgratinib and the second agent (e.g., a MEK inhibitor). Use a 6x6 or 8x8 matrix with concentrations ranging from 0 to at least 100x the known IC50 of each drug.

  • Treatment: Remove the media and add fresh media containing the drug combinations. Include wells for vehicle control (e.g., DMSO) and single-agent controls.

  • Incubation: Incubate the plate for 72 hours.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin and measure luminescence or fluorescence according to the manufacturer's protocol.

  • Analysis: Normalize the data to the vehicle-treated controls. Use software such as SynergyFinder or Combenefit to calculate synergy scores (e.g., Bliss independence, Loewe additivity) and visualize the synergy landscape. A positive synergy score indicates that the combination is more effective than the additive effects of the individual drugs.

References

E7090 (Tasurgratinib) Preclinical Toxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed dedicated preclinical toxicology study reports for E7090 (tasurgratinib) are not extensively available in the public domain. This technical support center provides information based on publicly accessible data from preclinical efficacy studies and clinical trials. For comprehensive safety and toxicology information, please refer to the official investigator's brochure or contact the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how might this relate to its toxicity profile?

A1: this compound is a potent and selective oral inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3)[1][2][3][4]. The FGF/FGFR signaling pathway is crucial for various cellular processes, including proliferation, survival, and angiogenesis[1]. Inhibition of this pathway is the basis of this compound's antitumor activity. Potential on-target toxicities are therefore related to the physiological functions of FGFR signaling. For instance, FGFR signaling is involved in phosphate homeostasis, and inhibition can lead to hyperphosphatemia, which has been observed in clinical trials[5][6].

Q2: What were the general observations regarding toxicity in preclinical animal models?

A2: In a mouse xenograft study using the SNU-16 human gastric cancer cell line, oral administration of this compound succinate at doses of 6.25 to 50 mg/kg once daily for 14 days did not result in severe loss of body weight[7]. This suggests that at these efficacious doses, the compound was generally well-tolerated in the context of this specific study. However, this was an efficacy study and not a formal toxicology assessment.

Q3: What is the most common dose-limiting toxicity observed in clinical trials?

A3: In the first-in-human phase I study, no dose-limiting toxicities (DLTs) were observed up to a dose of 140 mg once daily[8][9][10]. At a dose of 180 mg, one patient experienced a Grade 3 increase in aspartate aminotransferase (AST) and alanine aminotransferase (ALT), which was considered a DLT[5][8][9][10].

Q4: Are there any known off-target effects of this compound?

A4: this compound is a selective inhibitor of FGFR1, 2, and 3. A kinase profiling assay against 93 kinases demonstrated that this compound had limited activity against other kinases, suggesting a high degree of selectivity for the FGFR family[2]. This selectivity is expected to minimize off-target toxicities.

Troubleshooting Guides

Issue: Unexpected weight loss or signs of distress in experimental animals.

  • Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain being used. While doses up to 50 mg/kg were tolerated in nude mice in one study, this may not be universal.

  • Troubleshooting Steps:

    • Review the dosing regimen and consider a dose de-escalation.

    • Ensure proper formulation and administration of the compound.

    • Monitor animals more frequently for clinical signs of toxicity.

    • Consider a pilot dose-range finding study in your specific model to establish a maximum tolerated dose (MTD).

Issue: Elevations in liver enzymes (AST/ALT) in animal studies.

  • Possible Cause: As observed in clinical trials at higher doses, this compound may have the potential for hepatotoxicity.

  • Troubleshooting Steps:

    • Incorporate regular monitoring of liver function markers (AST, ALT, bilirubin) in your study protocol.

    • If elevations are observed, consider dose reduction or interruption.

    • At the terminal endpoint of the study, perform histopathological analysis of the liver to assess for any drug-related changes.

Issue: Hyperphosphatemia observed in preclinical models.

  • Possible Cause: This is a known on-target effect of FGFR inhibitors due to the role of FGFR in phosphate regulation.

  • Troubleshooting Steps:

    • Monitor serum phosphate levels regularly during the study.

    • Depending on the severity, a dose modification may be necessary.

    • Document the findings as an expected pharmacological effect of the drug.

Quantitative Data Summary

Table 1: Summary of Preclinical In Vivo Observations for this compound

Animal ModelCompoundDose RangeDosing ScheduleKey ObservationCitation
Nude mice with SNU-16 xenograftsThis compound succinate6.25 - 50 mg/kgOral, once daily for 14 daysNo severe loss of body weight[7]

Experimental Protocols

Key Experiment: In Vivo Antitumor Efficacy and Safety Assessment in a Mouse Xenograft Model

This protocol is based on the methodology described for the SNU-16 xenograft study[7].

1. Animal Model:

  • Female nude mice.

  • Animals are acclimated for at least one week before the start of the experiment.

2. Cell Line and Implantation:

  • SNU-16 human gastric cancer cells are cultured under standard conditions.

  • Cells are harvested and suspended in an appropriate medium (e.g., a 1:1 mixture of serum-free medium and Matrigel).

  • A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 0.1 mL) is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2) / 2 is commonly used.

  • When tumors reach a predetermined average size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups.

4. Drug Formulation and Administration:

  • This compound succinate is dissolved in a suitable vehicle (e.g., distilled water).

  • The drug is administered orally once daily at the desired dose levels (e.g., 6.25, 12.5, 25, 50 mg/kg).

  • The control group receives the vehicle only.

5. Efficacy and Safety Monitoring:

  • Tumor volume is measured regularly throughout the treatment period.

  • Body weight is measured at the same frequency to monitor for general toxicity.

  • Clinical observations for signs of distress are made daily.

6. Study Endpoint and Analysis:

  • The study may be terminated after a fixed duration (e.g., 14 days) or when tumors in the control group reach a specific size.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition is calculated for each treatment group compared to the control group.

  • Statistical analysis is performed to determine the significance of the observed antitumor effects.

Visualizations

FGF_FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 Phosphorylation GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Proliferation, Survival) ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response This compound This compound This compound->FGFR Inhibition

Caption: FGF/FGFR Signaling Pathway and the inhibitory action of this compound.

Preclinical_Workflow start Start cell_culture Cell Culture (e.g., SNU-16) start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Daily Dosing endpoint Study Endpoint monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for in vivo assessment of this compound.

References

Technical Support Center: Managing Hyperphosphatemia with FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor Receptor (FGFR) inhibitors to manage hyperphosphatemia.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving FGFR inhibitors.

Issue / Observation Potential Cause Recommended Action
No significant change in serum phosphate levels post-inhibitor administration in an in vivo model. 1. Inhibitor Potency/Dose: The inhibitor concentration may be too low to effectively block FGFR signaling. 2. Pharmacokinetics: Poor bioavailability or rapid clearance of the inhibitor. 3. Model Resistance: The animal model may have intrinsic resistance to FGFR inhibition. 4. Assay Variability: Inaccurate measurement of phosphate levels.1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration. 2. Pharmacokinetic Analysis: Measure plasma concentrations of the inhibitor over time. 3. Alternative Models: Consider using a different, validated model for hyperphosphatemia. 4. Assay Validation: Calibrate and validate the phosphate measurement assay with known standards.
High variability in phosphate levels between subjects in the same treatment group. 1. Dietary Phosphate Intake: Differences in food consumption can significantly impact serum phosphate. 2. Dosing Inaccuracy: Inconsistent administration of the FGFR inhibitor. 3. Underlying Health Status: Variations in the health of individual animals can affect drug metabolism and response.1. Standardized Diet: Provide a controlled, low-phosphate diet to all subjects.[1] 2. Dosing Verification: Ensure accurate and consistent dosing for all animals. 3. Health Monitoring: Closely monitor the health of all subjects and exclude any outliers with confounding conditions.
Unexpected hypophosphatemia observed during treatment. 1. Overcorrection: The dose of the FGFR inhibitor may be too high, leading to excessive phosphate reduction. 2. Concomitant Treatments: Use of phosphate binders or other treatments that lower phosphate levels.[2] 3. Reduced Nutrient Intake: Side effects like stomatitis may decrease food intake, lowering phosphate absorption.[2]1. Dose Reduction: Lower the dose of the FGFR inhibitor and monitor phosphate levels closely. 2. Review Concomitant Medications: Evaluate and adjust any concurrent therapies that may affect phosphate levels. 3. Supportive Care: Provide supportive care to manage side effects and ensure adequate nutrition.
In vitro kinase assay shows high potency, but the inhibitor is ineffective in cell-based assays. 1. Cell Permeability: The inhibitor may not be effectively crossing the cell membrane. 2. Off-Target Effects: The inhibitor may have off-target effects that counteract its intended action. 3. Cell Line Characteristics: The chosen cell line may not have the appropriate FGFR expression or signaling pathway activation.1. Permeability Assay: Conduct a cell permeability assay to assess inhibitor uptake. 2. Selectivity Profiling: Profile the inhibitor against a panel of kinases to identify off-target activities. 3. Cell Line Validation: Confirm FGFR expression and pathway activation in the selected cell line.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the mechanism by which FGFR inhibitors cause hyperphosphatemia?

FGFR inhibitors induce hyperphosphatemia as an on-target effect, primarily through the inhibition of FGFR1.[3][4] In the kidneys, the FGF23-FGFR1-Klotho signaling pathway plays a crucial role in phosphate homeostasis.[2] FGF23, a hormone produced by bone cells, binds to the FGFR1/α-Klotho complex in the renal tubules.[5] This activation normally suppresses the expression of sodium-phosphate cotransporters (NPT2a and NPT2c), leading to increased phosphate excretion in the urine.[2][6] By blocking this pathway, FGFR inhibitors prevent the internalization and degradation of these cotransporters, resulting in increased reabsorption of phosphate from the kidneys back into the bloodstream, leading to hyperphosphatemia.[2][7]

Q2: Is hyperphosphatemia a desired outcome when using FGFR inhibitors for other indications, and how is it managed?

While hyperphosphatemia is a direct consequence of the intended mechanism of action of FGFR inhibitors, it is considered an on-target toxicity when these drugs are used for indications like cancer.[3][4] The management of FGFR inhibitor-induced hyperphosphatemia typically involves a multi-faceted approach:

  • Dietary Modification: Patients are often advised to follow a low-phosphate diet.[1]

  • Phosphate Binders: Oral phosphate binders, such as sevelamer, can be used to reduce the absorption of dietary phosphate.[8]

  • Dose Adjustment: If hyperphosphatemia becomes severe, the dose of the FGFR inhibitor may be reduced or temporarily interrupted.[2][3]

  • Monitoring: Regular monitoring of serum phosphate levels is essential to guide management strategies.[1]

Experimental Design and Protocols

Q3: What are the key considerations when designing an in vivo study to evaluate an FGFR inhibitor for hyperphosphatemia?

When designing an in vivo study, several factors are critical for obtaining reliable and reproducible results:

  • Animal Model: Select a well-characterized animal model of hyperphosphatemia, such as the 5/6 nephrectomy model in rats, which mimics chronic kidney disease.

  • Dose Selection: Conduct a pilot dose-ranging study to determine the optimal dose that achieves the desired pharmacodynamic effect without causing excessive toxicity.

  • Route of Administration: The route of administration should be consistent with the intended clinical use and the pharmacokinetic properties of the inhibitor.

  • Monitoring Parameters: In addition to serum phosphate, monitor other relevant biomarkers such as serum FGF23, calcium, creatinine, and parathyroid hormone (PTH).

  • Control Groups: Include appropriate control groups, such as a vehicle control and a positive control (a known FGFR inhibitor), to validate the experimental setup.

Q4: Can you provide a general protocol for an in vitro kinase assay to assess the potency of an FGFR inhibitor?

An in vitro kinase assay is a fundamental experiment to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific FGFR.

Protocol: In Vitro FGFR Kinase Assay

  • Materials:

    • Recombinant human FGFR1 (or other FGFR isoforms) kinase domain.

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Adenosine triphosphate (ATP), γ-32P-ATP for radiometric assays, or a suitable antibody for non-radiometric assays (e.g., anti-phosphotyrosine).

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • Test inhibitor at various concentrations.

    • 96-well plates.

    • Scintillation counter or plate reader.

  • Procedure:

    • Prepare a serial dilution of the FGFR inhibitor in the assay buffer.

    • In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted inhibitor.

    • Initiate the kinase reaction by adding a mixture of ATP and γ-32P-ATP (for radiometric assay) and the recombinant FGFR kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper multiple times with phosphoric acid to remove unincorporated ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • For non-radiometric assays, follow the manufacturer's protocol for the specific ELISA-based or fluorescence-based kit.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Interpretation and Visualization

Q5: How can I visualize the FGF23 signaling pathway and a typical experimental workflow?

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.

FGF23_Signaling_Pathway cluster_kidney Renal Proximal Tubule Cell cluster_blood Bloodstream FGFR1_Klotho FGFR1/α-Klotho Complex Signaling_Cascade Downstream Signaling (e.g., ERK1/2) FGFR1_Klotho->Signaling_Cascade Activation NPT2a_NPT2c NPT2a / NPT2c (Phosphate Transporters) Phosphate_Reabsorption Phosphate Reabsorption NPT2a_NPT2c->Phosphate_Reabsorption Signaling_Cascade->NPT2a_NPT2c Inhibits Expression Serum_Phosphate Serum Phosphate Phosphate_Reabsorption->Serum_Phosphate Increases FGF23 FGF23 (from bone) FGF23->FGFR1_Klotho Binds FGFR_Inhibitor FGFR Inhibitor FGFR_Inhibitor->FGFR1_Klotho Blocks

Caption: The FGF23-FGFR-Klotho signaling pathway in renal phosphate handling.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Kinase_Assay Kinase Assay (Determine IC50) Cell_Assay Cell-Based Signaling Assay (e.g., p-ERK Western Blot) Kinase_Assay->Cell_Assay Animal_Model Induce Hyperphosphatemia (e.g., 5/6 Nephrectomy) Cell_Assay->Animal_Model Lead Compound Selection Treatment Administer FGFR Inhibitor Animal_Model->Treatment Monitoring Monitor Serum Phosphate, FGF23, Calcium, etc. Treatment->Monitoring Toxicity Assess for Toxicity and Side Effects Monitoring->Toxicity Efficacy_Analysis Evaluate Efficacy Toxicity->Efficacy_Analysis Safety_Analysis Evaluate Safety Profile Efficacy_Analysis->Safety_Analysis

Caption: A general experimental workflow for evaluating FGFR inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for selected FGFR inhibitors.

Table 1: In Vitro Potency of Selected FGFR Inhibitors

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Infigratinib (BGJ398) 10.81.160
Pemigatinib 0.40.51.230
Erdafitinib 1.22.51.35.7
Futibatinib 19181967

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.

Table 2: Clinical Efficacy of Infigratinib in FGFR3-Altered Urothelial Carcinoma

EndpointHyperphosphatemia Group (n=48)No Hyperphosphatemia Group (n=19)p-value
Overall Response Rate (ORR) 33.3%5.3%0.027
Median Progression-Free Survival (mPFS) 4.93 months1.84 months-
Median Overall Survival (mOS) 8.74 months7.62 months-

Adapted from a study on infigratinib, suggesting hyperphosphatemia may be a surrogate biomarker for treatment response.[8][9][10]

References

Technical Support Center: Troubleshooting High Background in Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice for researchers, scientists, and drug development professionals encountering high background issues during Western blotting experiments, with a focus on providing clear, actionable solutions. While the principles discussed are broadly applicable, we will use "Antibody X (e.g., E7090)" as a placeholder for your specific primary antibody.

Frequently Asked Questions (FAQs)

Q1: What is considered "high background" in a Western blot?

A1: High background refers to any unwanted signal that obscures the detection of the target protein.[1] This can manifest in several ways:

  • A uniform dark haze across the entire membrane.[1]

  • The appearance of distinct, non-specific bands.[1]

  • A speckled or blotchy pattern on the membrane.[2]

A high background reduces the signal-to-noise ratio, making it difficult to accurately quantify the protein of interest.[3][4]

Q2: What are the most common causes of high background?

A2: The most frequent culprits include:

  • Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically.[1]

  • High Antibody Concentration: Using too much primary or secondary antibody increases non-specific binding.[1][5]

  • Inadequate Washing: Failure to wash away unbound antibodies results in background signal.[1][5]

  • Contaminated Buffers: Old or contaminated buffers can introduce particulates or reactive substances.[6][7]

  • Overexposure: Exposing the membrane for too long during detection can amplify background noise.[5]

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible background staining.[2][3][6]

Q3: Can the type of membrane affect background?

A3: Yes. Polyvinylidene difluoride (PVDF) membranes have a higher protein binding capacity, which can lead to greater sensitivity but also potentially higher background compared to nitrocellulose membranes.[8] If your protein is abundant, switching to a nitrocellulose membrane might help reduce background.[1][8]

Troubleshooting Guide: Specific Issues and Solutions

Issue 1: Uniform High Background Across the Entire Blot

Question: My entire blot is dark, making it difficult to see my specific bands. What should I do?

Answer: A uniform high background is often related to the blocking or antibody incubation steps. Here’s how to troubleshoot it:

  • Optimize Blocking Procedure:

    • Cause: The blocking buffer is not effectively saturating all non-specific binding sites on the membrane.[5]

    • Solution: Increase the concentration of your blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[1][5][9] You can also extend the blocking time, for instance, from 1 hour at room temperature to 2 hours, or even overnight at 4°C.[1][5][9] Always use freshly prepared blocking buffer.[1][8]

  • Reduce Antibody Concentration:

    • Cause: The concentration of the primary or secondary antibody is too high, leading to widespread non-specific binding.[6][10]

    • Solution: Titrate your antibodies. Perform a dilution series to find the optimal concentration that provides a strong specific signal with minimal background.[1][11] If you suspect the secondary antibody, run a control blot without the primary antibody to check for non-specific binding.[10][12]

  • Increase Washing Steps:

    • Cause: Insufficient washing fails to remove unbound antibodies.[1]

    • Solution: Increase the number and duration of your washes. For example, instead of three 5-minute washes, try four or five 10-15 minute washes with gentle agitation.[1][5] Ensure the volume of wash buffer is sufficient to completely submerge the membrane.[4]

Issue 2: Speckled or Blotchy Background

Question: My blot has dark spots or a patchy background. What causes this?

Answer: A speckled or uneven background is often due to particulates in the buffers or improper handling.

  • Filter Blocking and Antibody Solutions:

    • Cause: Aggregates in the antibody solutions or undissolved particles in the blocking buffer can settle on the membrane.[9]

    • Solution: Ensure your blocking agent (e.g., non-fat dry milk) is fully dissolved.[2] Filter your blocking buffer and antibody solutions through a 0.2 µm filter before use to remove any precipitates.[2][9]

  • Handle the Membrane with Care:

    • Cause: Contamination from forceps or gloves, or allowing the membrane to dry out unevenly, can cause blotches.[2][9]

    • Solution: Always handle the membrane with clean forceps and gloves.[9] Ensure the membrane remains fully submerged and does not dry out during any step of the process.[2] Using a shaker for all incubation and wash steps can help ensure even coverage.[9]

Issue 3: High Background with Non-Specific Bands

Question: I see my target band, but there are many other non-specific bands. How can I improve specificity?

Answer: Non-specific bands indicate that your antibodies are binding to other proteins in the lysate.

  • Optimize Antibody Dilution:

    • Cause: A high concentration of the primary antibody is a common reason for binding to proteins with lower affinity.[10]

    • Solution: Further dilute your primary antibody. A lower concentration may reduce the binding to non-specific targets while preserving the signal from your protein of interest.[10]

  • Check Blocking Buffer Compatibility:

    • Cause: The choice of blocking agent can sometimes interfere with antibody binding. For example, milk-based blockers contain phosphoproteins (like casein) and can cause high background when using phospho-specific antibodies.[1][3][10]

    • Solution: If you are detecting a phosphorylated protein, switch from non-fat dry milk to Bovine Serum Albumin (BSA) as the blocking agent.[1]

  • Improve Washing Stringency:

    • Cause: Standard washing conditions may not be sufficient to remove weakly bound, non-specific antibodies.

    • Solution: Increase the detergent concentration (e.g., Tween 20) in your wash buffer from 0.05% to 0.1%.[4][5] You can also consider adding more salt (e.g., increasing NaCl concentration) to the buffer to disrupt weaker ionic interactions.[12]

Data Presentation: Optimization Parameters

The following tables provide recommended starting ranges for key Western blot parameters. Optimization is often required for each specific antibody and sample type.

Table 1: Antibody Dilution Recommendations

Antibody TypeRecommended Starting Dilution RangeNotes
Primary Antibody 1:500 – 1:2,000If the manufacturer provides a recommendation, start there.[13] A dot blot can be a quick way to determine the optimal dilution.[14][15]
Secondary Antibody 1:5,000 – 1:20,000Higher dilutions often lead to lower background.[15] Ensure the secondary antibody is specific to the primary antibody's host species and has been pre-adsorbed.[10]

Table 2: Blocking Buffer Composition

Blocking AgentConcentrationCommon BufferBest ForAvoid When
Non-Fat Dry Milk 3-5% (w/v)TBST or PBSTGeneral use; cost-effective.Detecting phosphorylated proteins (contains casein, a phosphoprotein).[3][10][16]
BSA 3-5% (w/v)TBST or PBSTDetecting phosphorylated proteins; compatible with most systems.[1]Can sometimes mask certain antigens.
Normal Serum 5-10% (v/v)TBST or PBSTWhen the primary antibody shows high background with milk or BSA.Ensure serum is from the same species as the secondary antibody was raised in.

Table 3: Washing Procedure Parameters

ParameterStandard ProtocolTo Reduce High Background
Number of Washes 3 times4-5 times
Duration per Wash 5-10 minutes10-15 minutes
Detergent (Tween 20) 0.05% - 0.1% in TBS or PBSUse 0.1% or a stronger detergent.[8]

Experimental Protocols

Protocol 1: Standard Western Blot Washing Procedure
  • After incubation with the primary or secondary antibody, decant the antibody solution from the incubation container.

  • Add a sufficient volume of wash buffer (e.g., TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6) to completely submerge the membrane.

  • Place the container on an orbital shaker and agitate gently for 10-15 minutes at room temperature.[4]

  • Decant the wash buffer.

  • Repeat steps 2-4 for a total of four washes.

  • Proceed to the next step (e.g., secondary antibody incubation or detection).

Protocol 2: Optimizing Primary Antibody Concentration via Titration
  • Prepare several identical strips from a blot containing your protein of interest.

  • Block all strips under the same conditions (e.g., 5% non-fat dry milk in TBST for 1 hour at room temperature).

  • Prepare a series of dilutions of your primary antibody (e.g., Antibody X) in the blocking buffer. A good starting range is 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[11][13]

  • Incubate each strip in a different antibody dilution overnight at 4°C with gentle agitation.

  • Wash all strips identically using a stringent washing protocol (see Protocol 1).

  • Incubate all strips with the same dilution of secondary antibody for 1 hour at room temperature.

  • Wash all strips again as in step 5.

  • Apply the detection reagent and image all strips simultaneously. The optimal dilution is the one that provides the strongest signal for the target band with the lowest background.

Visualizations: Workflows and Pathways

Western_Blot_Workflow Figure 1: Standard Western Blot Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection Lysate Cell/Tissue Lysate Quant Protein Quantification Lysate->Quant Load Load Samples onto SDS-PAGE Gel Quant->Load Run Run Gel to Separate Proteins Load->Run Transfer Transfer Proteins to Membrane Run->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Antibody Block->PrimaryAb Wash1 Wash PrimaryAb->Wash1 SecondaryAb Incubate with Secondary Antibody Wash1->SecondaryAb Wash2 Wash SecondaryAb->Wash2 Detect Add Detection Reagent Wash2->Detect Image Image Blot Detect->Image

Caption: Figure 1: A flowchart of the major steps involved in a typical Western blotting experiment.

High_Background_Troubleshooting Figure 2: Troubleshooting High Background cluster_uniform Uniform Background? cluster_speckled Speckled Background? cluster_bands Non-Specific Bands? Start High Background Observed U_Cause1 Insufficient Blocking? Start->U_Cause1 S_Cause1 Aggregates in solutions? Start->S_Cause1 B_Cause1 Primary Ab too concentrated? Start->B_Cause1 U_Sol1 Increase blocking time/concentration U_Cause1->U_Sol1 U_Cause2 Antibody too concentrated? U_Cause1->U_Cause2 No U_Sol2 Titrate (dilute) antibodies U_Cause2->U_Sol2 U_Cause3 Inadequate washing? U_Cause2->U_Cause3 No U_Sol3 Increase wash number/duration U_Cause3->U_Sol3 S_Sol1 Filter buffers and antibody solutions S_Cause1->S_Sol1 S_Cause2 Membrane dried out? S_Cause1->S_Cause2 No S_Sol2 Ensure membrane stays wet S_Cause2->S_Sol2 B_Sol1 Further dilute primary antibody B_Cause1->B_Sol1 B_Cause2 Wrong blocking buffer? B_Cause1->B_Cause2 No B_Sol2 Switch milk to BSA (for phospho-Ab) B_Cause2->B_Sol2

Caption: Figure 2: A logical workflow for diagnosing and solving common causes of high background.

FGFR_Signaling_Pathway Figure 3: Simplified FGFR Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effectors FGF FGF Ligand FGFR FGFR (Fibroblast Growth Factor Receptor) FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates This compound This compound This compound->FGFR Inhibits (prevents phosphorylation) IP3_DAG IP3 / DAG PLCg->IP3_DAG MAPK MAPK Pathway RAS->MAPK AKT AKT Pathway PI3K->AKT Proliferation Proliferation MAPK->Proliferation Survival Survival AKT->Survival Cell_Metabolism Cell_Metabolism IP3_DAG->Cell_Metabolism Cell Metabolism

Caption: Figure 3: this compound is an inhibitor of the FGFR signaling pathway, which is crucial for cell proliferation and survival.

References

Technical Support Center: E7090 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the FGFR inhibitor, E7090, in cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available and potent selective inhibitor of the tyrosine kinase activities of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] FGFRs are a family of transmembrane receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[2][3] Genetic alterations in FGFRs, such as amplifications, mutations, and fusions, can lead to uncontrolled cell growth and are implicated in various cancers.[1][2] this compound inhibits the phosphorylation of FGFR and downstream signaling molecules, thereby suppressing the proliferation of cancer cells with FGFR genetic abnormalities.[2]

Q2: Which cell lines are sensitive to this compound?

Cell lines harboring FGFR genetic alterations are generally more sensitive to this compound. For example, the SNU-16 human gastric cancer cell line, which has an FGFR2 amplification, is highly sensitive to this compound.[2] The antiproliferative activity of this compound has been observed in various cancer cell lines with FGFR1 and/or FGFR2 amplification, FGFR1 fusion, FGFR2 mutation, and FGFR3 fusion or mutation.[2]

Q3: What are the common causes of variability in cell proliferation assays with this compound?

Variability in cell proliferation assays can arise from several sources, including:

  • Cell Culture Conditions: Inconsistent cell density, passage number, and cell health can significantly impact results.[4]

  • Assay Protocol: Variations in incubation times, reagent concentrations, and pipetting techniques can introduce errors.[5]

  • This compound Preparation and Storage: Improper handling, such as repeated freeze-thaw cycles of the stock solution, can affect the compound's potency.

  • Off-Target Effects: Like other kinase inhibitors, this compound may have off-target effects that can influence cell viability independent of FGFR inhibition, especially at higher concentrations.

  • Cell Line Specific Factors: Differences in cell permeability to the compound or the presence of drug efflux pumps can alter the effective intracellular concentration of this compound.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines
Cell LineCancer TypeFGFR AlterationIC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification5.7
AN3 CAEndometrial CancerFGFR2 Mutation2.1
MHH-CALL-4B-cell Precursor LeukemiaFGFR1 Fusion3.6
RT-112Bladder CancerFGFR3 Fusion7.9
KMS-11Multiple MyelomaFGFR3 Fusion11

Note: IC50 values can vary between experiments due to different assay conditions.[2]

Experimental Protocols

Cell Proliferation Assay using Cell Counting Kit-8 (CCK-8)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cells. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting steps.

    • Use a multichannel pipette for adding reagents to minimize pipetting variability.

    • To mitigate edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.[6]

Issue 2: No significant inhibition of cell proliferation, even at high this compound concentrations.

  • Possible Cause: The cell line may not have an FGFR alteration, the this compound may have degraded, or the cells may be resistant.

  • Troubleshooting Steps:

    • Confirm the FGFR status of your cell line through genetic analysis.

    • Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles.

    • Consider potential resistance mechanisms, such as mutations in the FGFR kinase domain or activation of alternative signaling pathways.

Issue 3: Inconsistent IC50 values between experiments.

  • Possible Cause: Variations in cell passage number, cell density at the time of treatment, or incubation times.

  • Troubleshooting Steps:

    • Use cells within a consistent and low passage number range for all experiments.

    • Ensure that the confluency of the cells is consistent at the start of each experiment.

    • Strictly adhere to the same incubation times for drug treatment and CCK-8 incubation.

Issue 4: High background absorbance in the CCK-8 assay.

  • Possible Cause: Contamination of the culture medium or the CCK-8 reagent itself reacting with components in the medium.

  • Troubleshooting Steps:

    • Ensure all reagents and the cell culture environment are sterile.

    • Include a "medium only + CCK-8" control to check for background absorbance. If high, consider using a different batch of medium or CCK-8 reagent.

Visualizations

experimental_workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation e7090_treatment Treat with this compound Serial Dilutions overnight_incubation->e7090_treatment incubation_72h Incubate for 72 hours e7090_treatment->incubation_72h add_cck8 Add CCK-8 Reagent incubation_72h->add_cck8 incubation_1_4h Incubate for 1-4 hours add_cck8->incubation_1_4h read_absorbance Measure Absorbance at 450 nm incubation_1_4h->read_absorbance data_analysis Data Analysis (IC50 Calculation) read_absorbance->data_analysis end End data_analysis->end fgfr_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR P1 P FGFR->P1 P2 P FGFR->P2 FRS2 FRS2 P1->FRS2 P2->FRS2 GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation This compound This compound This compound->FGFR Inhibits Phosphorylation troubleshooting_decision_tree start High Variability in Assay Results check_seeding Consistent Cell Seeding? start->check_seeding improve_seeding Action: Ensure single-cell suspension and consistent pipetting. check_seeding->improve_seeding No check_pipetting Consistent Reagent Addition? check_seeding->check_pipetting Yes improve_seeding->check_pipetting use_multichannel Action: Use multichannel pipette. Calibrate pipettes. check_pipetting->use_multichannel No check_edge_effects Using Outer Wells? check_pipetting->check_edge_effects Yes use_multichannel->check_edge_effects avoid_outer_wells Action: Avoid outer wells; fill with PBS or media. check_edge_effects->avoid_outer_wells Yes check_cell_health Consistent Cell Health and Passage Number? check_edge_effects->check_cell_health No avoid_outer_wells->check_cell_health standardize_culture Action: Use cells within a defined passage range. Monitor cell health. check_cell_health->standardize_culture No resolved Variability Reduced check_cell_health->resolved Yes standardize_culture->resolved

References

E7090 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides for the use of E7090, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available and potent small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[1][2][3] Its chemical name is 5-({2-[({4-[1-(2-Hydroxyethyl)piperidin-4-yl]phenyl}carbonyl)amino]pyridin-4-yl}oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide, and it is often used in its succinate salt form.[3][4] this compound works by inhibiting the tyrosine kinase activity of FGFRs, thereby blocking the downstream signaling pathways that are crucial for cell proliferation, survival, and migration in cancer cells with FGFR genetic alterations.[1][4]

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For the solid compound, it is recommended to store it at -20°C or -80°C. For stock solutions, the following storage conditions are advised:

  • -80°C: Stable for up to 6 months.[1][2]

  • -20°C: Stable for up to 1 month.[1][2]

To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]

Q3: How should I prepare this compound solutions for my experiments?

A3: The solubility of this compound can vary depending on the solvent. For in vitro studies, this compound is typically dissolved in DMSO to prepare a stock solution.[3] For in vivo experiments, specific formulations are required to ensure solubility and bioavailability. It is recommended to prepare working solutions for in vivo studies freshly on the day of use.[2] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2]

Q4: In which signaling pathway does this compound act?

A4: this compound inhibits the FGFR signaling pathway. Upon binding of Fibroblast Growth Factors (FGFs) to their receptors (FGFRs), the receptors dimerize and autophosphorylate, leading to the activation of downstream signaling cascades. This compound has been shown to inhibit the phosphorylation of FGFR and downstream signaling molecules such as FRS2α, ERK1/2, and AKT.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution Improper storage, solvent evaporation, or exceeding solubility limit.Warm the solution gently and sonicate to redissolve. Ensure the vial is tightly sealed. If precipitation persists, prepare a fresh stock solution.
Inconsistent experimental results Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Aliquot stock solutions to minimize freeze-thaw cycles. Always use freshly prepared working solutions for in vivo studies. Verify the compound's integrity if degradation is suspected.
Low solubility in aqueous media This compound has limited solubility in aqueous solutions.For in vivo studies, use a recommended co-solvent system. For in vitro assays, ensure the final DMSO concentration in the culture medium is low and does not affect cell viability.

Quantitative Data

Table 1: Inhibitory Activity of this compound against FGFR Kinases

TargetIC₅₀ (nM)
FGFR10.71[1][2][3]
FGFR20.50[1][2][3]
FGFR31.2[1][2][3]
FGFR4120[1][2][3]

Table 2: Proliferative IC₅₀ of this compound in a Cancer Cell Line

Cell LineIC₅₀ (nM)Genetic Alteration
SNU-16 (Gastric Cancer)3.0 - 5.7FGFR2 Amplification

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Compound Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.

  • Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1][2]

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol provides a clear solution with a solubility of at least 2.5 mg/mL.[1][2]

  • Initial Dissolution: Dissolve this compound in DMSO to constitute 10% of the final volume.

  • Addition of Co-solvents: Sequentially add PEG300 to 40% of the final volume and Tween-80 to 5% of the final volume, mixing thoroughly after each addition.

  • Final Dilution: Add Saline to bring the solution to the final desired volume (45%).

  • Administration: The working solution for in vivo experiments should be prepared fresh on the day of use.[2]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR Binds FRS2a FRS2α FGFR->FRS2a Activates This compound This compound This compound->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2a->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FRS2a->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of this compound.

E7090_InVivo_Prep_Workflow start Start: this compound Solid dissolve_dmso 1. Dissolve in DMSO (10% of final volume) start->dissolve_dmso add_peg300 2. Add PEG300 (40% of final volume) dissolve_dmso->add_peg300 add_tween80 3. Add Tween-80 (5% of final volume) add_peg300->add_tween80 add_saline 4. Add Saline (45% of final volume) add_tween80->add_saline end End: this compound Formulation (≥ 2.5 mg/mL) add_saline->end

Caption: Workflow for preparing this compound for in vivo oral administration.

References

E7090 Technical Support Center: Investigating the Impact of Serum Concentration on Activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E7090, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and to troubleshoot common issues related to the impact of serum concentration on this compound's in vitro activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, small molecule inhibitor that selectively targets the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3.[1] The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is crucial for cell proliferation, survival, and migration.[2][3] In many cancers, this pathway is dysregulated due to genetic alterations such as gene fusions, mutations, or amplifications.[2][3] this compound inhibits the phosphorylation of FGFR and downstream signaling molecules like FRS2α, ERK1/2, and AKT, thereby suppressing the proliferation of cancer cells with FGFR abnormalities.[4]

Q2: I'm observing a higher IC50 value for this compound in my cell-based assays than what is reported in the literature. What could be the cause?

A common reason for a discrepancy in IC50 values is the presence of serum in the cell culture medium. Many published IC50 values for kinase inhibitors are determined under serum-free or low-serum conditions to establish the direct inhibitory effect on the target. The presence of serum proteins, such as albumin and alpha-1-acid glycoprotein (AGP), can lead to the sequestration of small molecule inhibitors.[2][5][6] This protein binding reduces the free concentration of this compound available to interact with its target, FGFR, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.

Q3: How does serum protein binding affect the activity of tyrosine kinase inhibitors like this compound?

Serum proteins, particularly albumin, can bind to small molecule drugs, including tyrosine kinase inhibitors (TKIs).[6] This binding is a reversible equilibrium between the free drug and the protein-bound drug. Only the free, unbound fraction of the drug is able to diffuse into cells and interact with its intracellular target. Therefore, high concentrations of serum proteins can act as a "sink," reducing the effective concentration of the inhibitor and diminishing its biological activity in in vitro assays.[2][5]

Q4: Should I perform my this compound experiments in serum-free or serum-containing medium?

The choice between serum-free and serum-containing medium depends on the experimental question.

  • For determining the direct potency (IC50) of this compound against its target , it is recommended to perform the assay in serum-free or low-serum (e.g., 0.5-2%) conditions. This minimizes the confounding effect of serum protein binding.

  • To better mimic the physiological environment and understand how this compound might behave in vivo , conducting experiments in the presence of physiological concentrations of serum (e.g., 10% Fetal Bovine Serum) is valuable. Comparing the results from both conditions can provide insight into the potential impact of plasma protein binding on this compound's efficacy.

Troubleshooting Guide

Issue: Reduced this compound Activity in the Presence of Serum

If you observe a significant decrease in this compound's potency (higher IC50) when using serum-containing medium compared to serum-free conditions, consider the following troubleshooting steps and experimental designs.

1. Quantify the Serum Effect:

  • Objective: To determine the fold-shift in this compound's IC50 value at different serum concentrations.

  • Experimental Protocol:

    • Seed your target cancer cell line (e.g., SNU-16, which has an FGFR2 amplification) in 96-well plates.[4]

    • Prepare serial dilutions of this compound.

    • Treat the cells with the this compound dilutions in media containing different concentrations of Fetal Bovine Serum (FBS), for example: 0%, 2.5%, 5%, and 10%.

    • Incubate for a predetermined period (e.g., 72 hours).[4]

    • Assess cell viability using a standard method such as the Cell Counting Kit-8.[4]

    • Calculate the IC50 value for each serum concentration and compare them.

Data Presentation:

Serum Concentration (%)This compound IC50 (nM)Fold-Shift vs. 0% Serum
0e.g., 5.71.0
2.5e.g., 15e.g., 2.6
5e.g., 35e.g., 6.1
10e.g., 80e.g., 14.0
Note: The values presented are hypothetical and for illustrative purposes.

2. Assess Downstream Signaling:

  • Objective: To confirm that the reduced activity is due to decreased target engagement.

  • Experimental Protocol:

    • Plate cells and starve them in serum-free medium.

    • Pre-treat with a fixed concentration of this compound in media with varying serum concentrations (e.g., 0% and 10% FBS) for a short period (e.g., 2-4 hours).[4]

    • Stimulate the FGFR pathway with an appropriate FGF ligand if necessary for the cell line.

    • Lyse the cells and perform Western blotting to detect the phosphorylation levels of FGFR (p-FGFR) and downstream effectors like p-ERK and p-AKT.[4]

  • Expected Outcome: You should observe a stronger inhibition of p-FGFR, p-ERK, and p-AKT in the low-serum condition compared to the high-serum condition at the same this compound concentration.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell_Response IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Cell_Response This compound This compound This compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow Workflow to Test Serum Impact on this compound Activity Start Start Seed_Cells Seed Cancer Cells (e.g., SNU-16) Start->Seed_Cells Prepare_Media Prepare Media with Varying Serum % Seed_Cells->Prepare_Media Add_this compound Add this compound Serial Dilutions Prepare_Media->Add_this compound Incubate Incubate (72 hours) Add_this compound->Incubate Viability_Assay Cell Viability Assay (e.g., CCK-8) Incubate->Viability_Assay Calculate_IC50 Calculate IC50 for each Serum % Viability_Assay->Calculate_IC50 Analyze Analyze Fold-Shift in IC50 Calculate_IC50->Analyze

Caption: Experimental workflow to assess the impact of serum on this compound IC50.

References

Technical Support Center: Investigating the Inactivity of E7090 in FGFR Amplified Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals encountering unexpected inactivity of E7090 (tasurgratinib) in specific Fibroblast Growth Factor Receptor (FGFR) amplified cancer cell lines. This guide provides troubleshooting protocols, frequently asked questions, and an overview of potential resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as tasurgratinib, is an orally available, potent, and selective tyrosine kinase inhibitor of FGFR1, FGFR2, and FGFR3. In cancer cells with genetic alterations such as FGFR gene amplification, fusion, or mutation, the FGFR signaling pathway is often constitutively active, driving cell proliferation, survival, and migration. This compound acts by binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking its kinase activity and inhibiting downstream signaling pathways like the MAPK and PI3K/Akt pathways.

Q2: Why is this compound highly effective in some FGFR-driven cancers but not in others, particularly some FGFR amplified models?

While this compound has shown promising clinical activity in patients with FGFR2 gene fusions, its efficacy in cancers with FGFR2 gene amplification has been less consistent. For instance, interim results from a phase I study showed a high overall response rate in cholangiocarcinoma patients with FGFR2 fusions, but a notably lower response rate in gastric cancer patients with FGFR2 amplification. This discrepancy suggests that while FGFR amplification can be an oncogenic driver, some cancer cells may possess primary (intrinsic) or develop acquired resistance mechanisms that circumvent the inhibitory action of this compound.

Q3: What are the known mechanisms of resistance to FGFR inhibitors in FGFR amplified cells?

Resistance to FGFR inhibitors in FGFR amplified cancer cells can occur through several mechanisms:

  • Reactivation of the MAPK Pathway: Cancer cells can bypass FGFR inhibition by reactivating the downstream MAPK pathway. This can be achieved through:

    • NRAS amplification and DUSP6 deletion: Observed in FGFR1-amplified lung cancer cells.

    • Transcriptional upregulation of MET: This receptor tyrosine kinase can then activate the MAPK pathway.

    • Emergence of fusion proteins: Fusions such as JHDM1D–BRAF can reactivate the RAF-MEK pathway.

  • Activation of Alternative Signaling Pathways: The PI3K/AKT/mTOR pathway can be activated to promote cell survival despite FGFR inhibition.

  • FGFR Gatekeeper Mutations: Mutations in the FGFR kinase domain, such as the V565F mutation in FGFR2, can prevent the binding of this compound to its target.

  • Failure to Modulate Downstream Effectors: In some FGFR2-amplified gastric cancer models, resistance to FGFR inhibitors has been associated with the failure to dephosphorylate and activate the tumor suppressor GSK3β.

Troubleshooting Guide

This guide provides a structured approach to investigating why this compound may be inactive in your specific FGFR amplified cell line.

Problem: this compound shows a higher IC50 value than expected in our FGFR amplified cell line.

Possible Cause 1: Suboptimal Experimental Conditions

  • Solution: Ensure that your experimental setup is optimized. Refer to the detailed protocols for --INVALID-LINK-- and --INVALID-LINK-- below. Pay close attention to cell seeding density, drug concentration range, and incubation times.

Possible Cause 2: Intrinsic Resistance of the Cell Line

  • Solution: The cell line may harbor pre-existing resistance mechanisms.

    • Confirm FGFR Amplification and Expression: Verify the FGFR gene amplification status using FISH or qPCR and confirm high levels of FGFR protein expression via Western blot.

    • Assess Downstream Pathway Activation: Use Western blotting to check the phosphorylation status of key downstream signaling molecules (p-FGFR, p-FRS2, p-ERK, p-AKT) with and without this compound treatment. Persistent phosphorylation of ERK or AKT despite FGFR inhibition suggests pathway reactivation.

    • Investigate Known Resistance Mechanisms:

      • Screen for mutations in the FGFR kinase domain.

      • Assess the expression and activation of other receptor tyrosine kinases, such as MET.

      • Check for genetic alterations like NRAS amplification.

Possible Cause 3: Acquired Resistance

  • Solution: If you are working with a cell line that has been continuously exposed to this compound or another FGFR inhibitor, it may have developed acquired resistance.

    • Generate a Dose-Response Curve: Compare the IC50 of the resistant cell line to the parental, sensitive cell line.

    • Analyze Signaling Pathways: Perform a comparative Western blot analysis of the parental and resistant lines to identify any changes in signaling pathway activation (e.g., MAPK or PI3K/Akt pathways).

    • Sequence the FGFR Gene: Sequence the kinase domain of the relevant FGFR to check for acquired gatekeeper mutations.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound against FGFR and in a well-characterized FGFR2 amplified cell line.

Table 1: this compound Inhibitory Activity against FGFR Kinases

FGFR IsoformIC50 (nM)
FGFR10.71
FGFR20.50
FGFR31.2
FGFR4120

Table 2: In Vitro Activity of this compound in an FGFR2 Amplified Gastric Cancer Cell Line

Cell LineFGFR AlterationThis compound IC50 (Cell Proliferation)This compound IC50 (FGFR Phosphorylation)
SNU-16FGFR2 Amplification3 nM, 5.7 nM1.2 nM

Experimental Protocols

Cell Viability Assay (MTS/MTT)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • FGFR amplified cancer cell line

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a broad concentration range (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS/MTT Addition and Measurement:

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT solution and incubate for 2-4 hours.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Western Blotting for FGFR Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of FGFR and its downstream effectors.

Materials:

  • FGFR amplified cancer cell line

  • 6-well plates

  • This compound stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->FGFR Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_viability Cell Viability Assay cluster_western Western Blot Analysis Seed Seed FGFR Amplified Cells in Plates Treat Treat with this compound (Dose-Response) Seed->Treat Add_MTS Add MTS/MTT Reagent Treat->Add_MTS Lyse Lyse Cells Treat->Lyse Measure_Abs Measure Absorbance Add_MTS->Measure_Abs IC50 Calculate IC50 Measure_Abs->IC50 SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Immunoblot Immunoblot for p-FGFR, p-ERK, etc. SDS_PAGE->Immunoblot Analyze Analyze Protein Levels Immunoblot->Analyze Resistance_Mechanisms cluster_mapk MAPK Pathway Reactivation cluster_other Other Mechanisms E7090_Inactive This compound Inactivity in FGFR Amplified Cells NRAS_Amp NRAS Amplification E7090_Inactive->NRAS_Amp MET_Up MET Upregulation E7090_Inactive->MET_Up BRAF_Fusion BRAF Fusion E7090_Inactive->BRAF_Fusion PI3K_Akt PI3K/Akt Pathway Activation E7090_Inactive->PI3K_Akt Gatekeeper FGFR Gatekeeper Mutation E7090_Inactive->Gatekeeper

E7090 In Vivo Efficacy Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing E7090 in preclinical in vivo efficacy studies. Our goal is to help you navigate common challenges and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your in vivo experiments with this compound.

1. Efficacy and Model Selection

  • Question: We are not observing the expected anti-tumor efficacy of this compound in our xenograft model. What are the potential reasons?

    Answer: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • FGFR Status of the Xenograft Model: this compound is a selective inhibitor of FGFR1, -2, and -3. Its efficacy is most pronounced in tumor models with FGFR genetic abnormalities such as gene fusions, mutations, or amplifications.[1][2] Confirm the FGFR status of your cell line or patient-derived xenograft (PDX) model.

    • Model Selection: The tumor microenvironment can influence drug response.[3] If using a subcutaneous model, consider an orthotopic model to better recapitulate the natural tumor environment.

    • Drug Formulation and Administration: Ensure proper preparation and administration of this compound. In preclinical studies, this compound has been formulated in a solution of 3.5% (v/v) DMSO, 6.5% (v/v) Tween 80, and 5% (w/v) glucose for oral administration.[1] Inconsistent formulation can lead to poor bioavailability.

    • Dose and Schedule: Review your dosing regimen. In a mouse xenograft model using the SNU-16 cell line, oral administration of this compound succinate at doses ranging from 6.25 to 50 mg/kg once daily for 14 days significantly inhibited tumor growth.[1]

    • Tumor Growth Rate: Highly aggressive and rapidly growing tumors may require higher doses or combination therapies to achieve a significant response.

  • Question: We are observing high variability in tumor growth and response to this compound between animals in the same treatment group. What can we do to minimize this?

    Answer: Inter-animal variability is a common challenge in xenograft studies. Here are some strategies to mitigate it:

    • Animal Health and Husbandry: Ensure consistent age, weight, and health status of the animals at the start of the study. Maintain standardized housing and husbandry conditions.

    • Tumor Implantation Technique: Standardize the tumor cell implantation procedure, including the number of cells, injection volume, and location of injection.

    • Randomization and Blinding: Randomize animals into treatment and control groups. Where possible, blind the researchers who are measuring tumors and assessing outcomes.

    • Cell Line Integrity: Use low-passage number cells for implantation to avoid genetic drift, which can alter tumor characteristics and drug sensitivity.

2. Toxicity and Tolerability

  • Question: Our mice are experiencing significant weight loss and other signs of toxicity after this compound administration. What are the possible causes and how can we manage this?

    Answer: While this compound is a selective inhibitor, on-target and off-target toxicities can occur.

    • On-Target Toxicities: FGFR inhibitors are known to cause hyperphosphatemia due to their mechanism of action.[4][5][6] Monitor serum phosphate levels in your animals. Other potential on-target effects include alterations in nail and skin, and ocular toxicities.[6]

    • Dose-Limiting Toxicities: In a Phase I clinical trial, a dose-limiting toxicity of increased aspartate aminotransferase (AST) and alanine aminotransferase (ALT) was observed at the 180 mg dose.[7] While this was in humans, it suggests that liver function should be monitored in preclinical models, especially at higher doses.

    • Vehicle Effects: The vehicle used for drug formulation can sometimes cause toxicity. Include a vehicle-only control group to assess any vehicle-related effects.

    • Dose Reduction or Interruption: If toxicity is observed, consider reducing the dose of this compound or introducing intermittent dosing schedules.

3. Pharmacokinetics and Pharmacodynamics

  • Question: How can we confirm that this compound is reaching the tumor and inhibiting its target in our in vivo model?

    Answer: Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial to verify drug exposure and target engagement.

    • Pharmacokinetic Analysis: Collect plasma and tumor tissue samples at various time points after this compound administration to measure drug concentrations. This will help determine if adequate drug levels are being achieved in the tumor.

    • Pharmacodynamic Analysis: To confirm target inhibition, assess the phosphorylation status of FGFR and downstream signaling proteins like FRS2α, ERK, and AKT in tumor lysates via Western blotting or immunohistochemistry.[8] A reduction in the phosphorylation of these proteins indicates successful target engagement.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro IC50 Values of this compound Against Various Kinases

KinaseIC50 (nmol/L)
FGFR10.71
FGFR20.50
FGFR31.2
RET<10
DDR2<10
FLT1<10

Source: Adapted from preclinical studies.[1]

Table 2: In Vivo Efficacy of this compound in a SNU-16 Human Gastric Cancer Xenograft Model

This compound Succinate Dose (mg/kg, p.o., daily)Tumor Growth Inhibition (%)
6.25Significant Inhibition
12.5Significant Inhibition
25Significant Inhibition
50Significant Inhibition

Source: Data from a 14-day study in nude mice bearing SNU-16 xenografts.[1]

Experimental Protocols

1. SNU-16 Subcutaneous Xenograft Model Protocol

  • Cell Culture: SNU-16 human gastric cancer cells are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Female BALB/c nude mice (5-6 weeks old) are used.

  • Tumor Implantation: A suspension of SNU-16 cells (e.g., 5 x 10^6 cells in 100 µL of media mixed with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).

  • Treatment: Mice are randomized into groups. This compound succinate, dissolved in distilled water, is administered orally once daily at the desired doses (e.g., 6.25, 12.5, 25, 50 mg/kg).[1] The vehicle control group receives distilled water.

  • Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis.

2. Pharmacodynamic Analysis Protocol

  • Sample Collection: Tumors are collected from treated and control animals at specified time points after the last dose.

  • Tissue Lysis: Tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the changes in protein phosphorylation.

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Activates AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation This compound This compound This compound->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start In Vivo Experiment with this compound issue Issue Encountered? start->issue no_efficacy Lack of Efficacy issue->no_efficacy Yes toxicity Toxicity Observed issue->toxicity Yes variability High Variability issue->variability Yes end Successful Experiment issue->end No check_fgfr Verify FGFR Status of Model no_efficacy->check_fgfr check_dose Review Dose & Formulation no_efficacy->check_dose check_model Consider Alternative Model no_efficacy->check_model monitor_toxicity Monitor On-Target Toxicities toxicity->monitor_toxicity reduce_dose Dose Reduction/ Interruption toxicity->reduce_dose vehicle_control Assess Vehicle Effects toxicity->vehicle_control standardize_procedures Standardize Animal & Tumor Procedures variability->standardize_procedures randomize Randomize & Blind variability->randomize

Caption: Troubleshooting workflow for this compound in vivo efficacy studies.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of the FGFR Inhibitors E7090 and AZD4547

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of two prominent FGFR inhibitors, E7090 and AZD4547. This analysis is based on publicly available experimental data to objectively evaluate their performance and mechanisms of action.

Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cell proliferation, survival, and migration. Its dysregulation through genetic alterations such as gene fusions, mutations, and amplifications is a known driver in various cancers. Consequently, FGFRs have emerged as a key therapeutic target. This guide focuses on the in vitro characteristics of this compound (Tasurgratinib) and AZD4547, two selective inhibitors of the FGFR tyrosine kinase family.

Quantitative Performance Metrics

The following tables summarize the key in vitro performance data for this compound and AZD4547, focusing on their inhibitory activity against FGFR kinases and cancer cell lines.

Table 1: Comparative Inhibitory Activity against FGFR Kinases
ParameterThis compoundAZD4547Reference
FGFR1 IC50 (nmol/L) 0.710.2[1][2]
FGFR2 IC50 (nmol/L) 0.502.5[1][2]
FGFR3 IC50 (nmol/L) 1.21.8[1][2]
FGFR4 IC50 (nmol/L) 120165[1][2]
Table 2: Comparative Binding Kinetics to FGFR1
ParameterThis compound succinateAZD4547Reference
IC50 (nmol/L) 5.00 ± 0.156.02 ± 0.22[1]
Kd (nmol/L) 2.50 ± 0.083.01 ± 0.11[1]
Kon (s⁻¹ × M⁻¹) 3.43 × 10⁵ ± 4.78 ×10⁴7.51 × 10⁵ ± 1.19 × 10⁵[1]
Koff (s⁻¹) 8.57 × 10⁻⁴ ± 1.45 × 10⁻⁴2.26 × 10⁻³ ± 4.43 × 10⁻⁴[1]
Residence time (minutes) 19 ± 37 ± 1[1]
Table 3: Anti-proliferative Activity in FGFR-Dependent Cancer Cell Lines
Cell LineFGFR AberrationThis compound IC50 (nmol/L)AZD4547 IC50 (nmol/L)Reference
SNU-16FGFR2 Amplification5.7~13[3][4]
KATOIIIFGFR2 AmplificationNot Reported~98[4]
NCI-H1581FGFR1 Amplification<100~442[3][4]
RT-112FGFR3 Fusion<100~341[3][4]

Note: The IC50 values for AZD4547 are sourced from the Genomics of Drug Sensitivity in Cancer database and may have been generated under different experimental conditions than those for this compound. A direct comparison should be made with caution.

Mechanism of Action and Downstream Signaling

Both this compound and AZD4547 are potent and selective inhibitors of FGFR1, 2, and 3.[1][2] They exert their anti-tumor effects by blocking the ATP-binding site in the kinase domain of the FGFRs, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. The primary pathways affected are the RAS-MAPK and PI3K-AKT cascades, which are crucial for cell proliferation and survival.[1][3]

Kinetic analysis reveals a key difference in their binding modes. AZD4547 is a type I inhibitor with fast association and dissociation kinetics, resulting in a shorter residence time on the target.[1] In contrast, this compound exhibits kinetics more similar to a type V inhibitor, with a slower dissociation rate and a longer residence time.[1] This prolonged engagement with the target may contribute to a more sustained inhibition of FGFR signaling in a cellular context.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 pY GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR AZD4547 AZD4547 AZD4547->FGFR Cell_Proliferation_Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound or AZD4547 A->B C Incubate for 72 hours B->C D Add viability reagent (e.g., MTS) C->D E Measure absorbance/ fluorescence D->E F Calculate IC50 E->F

References

Tasurgratinib vs. Ponatinib: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapies, kinase inhibitors play a pivotal role. Their efficacy, however, is intrinsically linked to their selectivity – the ability to inhibit the intended target kinase without affecting other kinases, which can lead to off-target toxicities. This guide provides a detailed comparison of the kinase selectivity profiles of two significant inhibitors: tasurgratinib, a selective FGFR inhibitor, and ponatinib, a multi-targeted kinase inhibitor.

Executive Summary

Tasurgratinib is a highly selective, orally available inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Its targeted nature suggests a potentially more favorable safety profile with respect to off-target kinase-mediated effects. In contrast, ponatinib is a potent, multi-targeted kinase inhibitor designed to overcome the T315I mutation in BCR-ABL, a common resistance mechanism in Chronic Myeloid Leukemia (CML).[4][5][6] While highly effective against its intended target, ponatinib's broader activity profile encompasses a wide range of kinases, contributing to its efficacy in various malignancies but also to a well-documented history of adverse events, including vascular occlusive events.[4][7] This guide presents available quantitative data, experimental methodologies, and visual representations of signaling pathways to aid researchers in understanding the distinct selectivity profiles of these two agents.

Comparative Kinase Selectivity

The kinase selectivity of a drug is a critical determinant of its therapeutic window. A highly selective inhibitor, like tasurgratinib, is designed to primarily interact with its intended targets (FGFR1/2/3), minimizing engagement with other kinases. This specificity is often associated with a reduction in off-target side effects.

Ponatinib, on the other hand, was developed as a pan-BCR-ABL inhibitor and is known to inhibit a wide array of other kinases with high affinity.[7] This broad-spectrum activity can be advantageous in certain contexts, potentially overcoming resistance mechanisms or targeting multiple oncogenic drivers simultaneously. However, it also increases the likelihood of off-target effects.

The following table summarizes the available quantitative data on the kinase inhibition profiles of tasurgratinib and ponatinib.

Data Presentation

Tasurgratinib: On-Target Selectivity

Data for tasurgratinib primarily highlights its potent and selective inhibition of the FGFR family. A comprehensive off-target kinase panel profile in the same format as for ponatinib is not publicly available, reflecting its development as a highly selective agent.

Target KinaseIC50 (nM)Assay Type
FGFR11.8ADP-Glo Kinase Assay
FGFR24.5ADP-Glo Kinase Assay[8]
FGFR31.1ADP-Glo Kinase Assay
FGFR440.5ADP-Glo Kinase Assay

Note: IC50 values for tasurgratinib against FGFR1, 3, and 4 are from patent literature and may vary based on specific assay conditions.

Ponatinib: Broad Kinase Inhibition Profile

The following data for ponatinib is derived from a KINOMEscan™ assay, which measures the percentage of kinase remaining in complex with an immobilized ligand after competition with the test compound. A lower percentage of control indicates stronger binding of the inhibitor to the kinase. The data presented is the residual activity (% control) at a concentration of 110 nM.

Kinase TargetResidual Activity (% Control)
ABL1 0.1
ABL1 (T315I) 0.2
FGFR1 0.1
FGFR2 0.1
FGFR3 0.1
FGFR4 0.1
VEGFR2 (KDR) 0.1
SRC0.2
LCK0.2
KIT0.3
PDGFRα0.1
FLT30.1
RET0.1
TIE2 (TEK)0.4
...and numerous others<10

This is a partial list highlighting key on- and off-targets. The complete dataset from the supplementary material of Hnatiuk et al., 2023, shows potent inhibition of a wide range of kinases.[9]

Experimental Protocols

The data presented in this guide were generated using established in vitro kinase assay methodologies. Below are detailed descriptions of the principles behind these assays.

KINOMEscan™ Assay (for Ponatinib data)

The KINOMEscan™ platform by Eurofins Discovery is a competition-based binding assay used to quantify the interaction between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Protocol Outline:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.

  • Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (ponatinib) are combined in a binding buffer.

  • Incubation: The reaction plates are incubated at room temperature with shaking to allow for binding competition.

  • Washing: The affinity beads are washed to remove unbound components.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The concentration of the eluted kinase is measured by qPCR of the DNA tag. The results are expressed as a percentage of the DMSO control.

ADP-Glo™ Kinase Assay (for Tasurgratinib data)

The ADP-Glo™ Kinase Assay from Promega is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: This assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. Inhibition by a compound like tasurgratinib leads to a decrease in the luminescent signal.

Protocol Outline:

  • Kinase Reaction: The kinase (e.g., FGFR1, 2, or 3), a suitable substrate, and ATP are incubated with varying concentrations of the test compound (tasurgratinib) in a kinase reaction buffer.

  • Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any unconsumed ATP.

  • ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and reagents for a luciferase-based ATP detection.

  • Luminescence Measurement: The plate is read on a luminometer to measure the light output, which is correlated with kinase activity. IC50 values are then calculated from the dose-response curves.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways targeted by tasurgratinib and ponatinib.

Tasurgratinib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling FGF Ligand FGF Ligand FGFR FGFR1/2/3 FGF Ligand->FGFR Binds & Dimerizes PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\n& Survival Cell Proliferation & Survival ERK->Cell Proliferation\n& Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Cell Proliferation\n& Survival Tasurgratinib Tasurgratinib Tasurgratinib->FGFR Inhibits Ponatinib_Pathway cluster_targets Primary & Key Off-Targets cluster_pathways Downstream Pathways BCR-ABL\n(incl. T315I) BCR-ABL (incl. T315I) RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK BCR-ABL\n(incl. T315I)->RAS/RAF/MEK/ERK PI3K/AKT/mTOR PI3K/AKT/mTOR BCR-ABL\n(incl. T315I)->PI3K/AKT/mTOR JAK/STAT JAK/STAT BCR-ABL\n(incl. T315I)->JAK/STAT FGFRs FGFRs FGFRs->RAS/RAF/MEK/ERK FGFRs->PI3K/AKT/mTOR VEGFRs VEGFRs VEGFRs->RAS/RAF/MEK/ERK VEGFRs->PI3K/AKT/mTOR PDGFRs PDGFRs PDGFRs->RAS/RAF/MEK/ERK PDGFRs->PI3K/AKT/mTOR SRC SRC Family SRC->RAS/RAF/MEK/ERK SRC->PI3K/AKT/mTOR KIT KIT KIT->PI3K/AKT/mTOR RET RET RET->RAS/RAF/MEK/ERK FLT3 FLT3 FLT3->PI3K/AKT/mTOR Cell Proliferation\n& Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK->Cell Proliferation\n& Survival PI3K/AKT/mTOR->Cell Proliferation\n& Survival JAK/STAT->Cell Proliferation\n& Survival Ponatinib Ponatinib Ponatinib->BCR-ABL\n(incl. T315I) Ponatinib->FGFRs Ponatinib->VEGFRs Ponatinib->PDGFRs Ponatinib->SRC Ponatinib->KIT Ponatinib->RET Ponatinib->FLT3

References

A Comparative Analysis of Lenvatinib's Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at Lenvatinib's Interaction with Key Oncogenic Kinases Compared to Other Multi-Kinase Inhibitors.

Lenvatinib (E7080) is an orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer therapy by targeting several key receptors involved in tumor growth and angiogenesis.[1][2][3][4] It primarily inhibits vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), platelet-derived growth factor receptor alpha (PDGFRα), and the proto-oncogenes RET and KIT.[1][2][3][4] This guide provides a comparative overview of the binding kinetics of lenvatinib with its primary target, VEGFR2, alongside other TKIs, supported by experimental data and methodologies.

Binding Kinetics of VEGFR2 Inhibitors

The efficacy of a kinase inhibitor is not solely determined by its affinity (Kd) but also by its kinetic properties, such as the association rate constant (kon) and the dissociation rate constant (koff). The residence time (1/koff), which describes how long an inhibitor remains bound to its target, is a particularly important parameter for predicting in vivo efficacy.

A kinetic interaction analysis revealed that lenvatinib possesses a rapid association rate and a relatively slow dissociation rate when binding to VEGFR2.[5][6] This combination of fast binding and prolonged engagement contributes to its potent inhibition of the VEGFR2 signaling pathway. In comparison, other TKIs exhibit different kinetic profiles. For instance, sorafenib demonstrates slow binding kinetics, characterized by a prolonged residence time of 64 minutes.[5] In contrast, sunitinib shows fast binding kinetics, with a residence time so short it was below the detection limit of the assay (<2.9 minutes).[5] Lenvatinib's kinetic profile is intermediate between these two, providing a unique balance of rapid target engagement and durable inhibition.[5]

InhibitorTargetkon (106 M-1s-1)koff (10-3 s-1)Residence Time (min)Binding Mode
Lenvatinib VEGFR21.32.56.7Type V
Sorafenib VEGFR20.0210.2664Type II
Sunitinib VEGFR2N/DN/D< 2.9Type I

N/D: Not Determined. Data sourced from kinetic interaction analyses of VEGFR2 inhibitors.[5]

Lenvatinib's distinct binding mode, classified as Type V, allows it to interact with the ATP-binding site of VEGFR2 in its active "DFG-in" conformation, while also engaging a neighboring region.[1][5] This unique interaction is thought to contribute to its relatively long residence time compared to other Type I inhibitors.[5] In contrast, Type II inhibitors like sorafenib bind to the inactive "DFG-out" conformation, a process that requires a conformational change in the receptor and results in slower association kinetics.[5]

Experimental Protocols

The binding kinetics data presented above were determined using Surface Plasmon Resonance (SPR)-based assays. This technique allows for the real-time, label-free analysis of biomolecular interactions.

Surface Plasmon Resonance (SPR) Assay for Kinase Binding Kinetics

Objective: To measure the association (kon) and dissociation (koff) rate constants for the binding of small molecule inhibitors to a target kinase.

Methodology:

  • Immobilization of the Ligand: The target kinase (e.g., VEGFR2) is immobilized on the surface of a sensor chip.[7][8] This is typically achieved through amine coupling, where the protein is covalently linked to the carboxymethylated dextran surface of the chip.[8][9] It is crucial to optimize the immobilization pH to ensure the kinase remains in an active state.[9]

  • Analyte Injection and Association: A solution containing the small molecule inhibitor (analyte) is flowed over the sensor chip surface at a constant rate.[7][10] As the inhibitor binds to the immobilized kinase, the mass on the sensor surface increases, leading to a change in the refractive index, which is detected and recorded in real-time as resonance units (RU).[8][10] This phase of the experiment is used to determine the association rate (kon).[7]

  • Wash-off and Dissociation: After a defined period, the flow of the inhibitor solution is stopped and replaced with a continuous flow of buffer.[7] This initiates the dissociation of the inhibitor from the kinase. The rate at which the RU signal decreases corresponds to the dissociation rate (koff).[7]

  • Regeneration: To prepare the sensor chip for the next experiment, a regeneration solution is injected to remove any remaining bound inhibitor.[11] The selection of an appropriate regeneration buffer is critical to ensure the complete removal of the analyte without damaging the immobilized ligand.[11]

  • Data Analysis: The resulting sensorgram, a plot of RU versus time, is analyzed using specialized software.[9] By fitting the association and dissociation curves to a 1:1 binding model, the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd) can be calculated.[10]

Signaling Pathways Targeted by Lenvatinib

Lenvatinib's therapeutic effects are derived from its ability to simultaneously block multiple signaling pathways that are critical for tumor growth, proliferation, and angiogenesis.[2][12] The primary targets are the VEGFR and FGFR signaling cascades.[13][14][15][16]

// Edges VEGF -> VEGFR [label="Binds"]; FGF -> FGFR [label="Binds"];

Lenvatinib -> VEGFR [label="Inhibits", dir=T, color="#EA4335", fontcolor="#EA4335", style=bold]; Lenvatinib -> FGFR [label="Inhibits", dir=T, color="#EA4335", fontcolor="#EA4335", style=bold];

VEGFR -> PLCg; VEGFR -> PI3K;

FGFR -> FRS2; FRS2 -> RAS; FRS2 -> PI3K;

PI3K -> AKT; RAS -> RAF; RAF -> MEK; MEK -> ERK;

PLCg -> Cell_Outcomes; AKT -> Cell_Outcomes; ERK -> Cell_Outcomes; } END_DOT Lenvatinib inhibits VEGFR and FGFR signaling pathways.

By binding to and inhibiting the kinase activity of VEGFR and FGFR, lenvatinib prevents the phosphorylation of these receptors and blocks the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[12][14][15] This dual blockade effectively suppresses endothelial cell proliferation and migration, thereby inhibiting angiogenesis and cutting off the tumor's blood supply.[12] Furthermore, by inhibiting FGFR signaling in cancer cells, lenvatinib can directly impede tumor cell proliferation.[1][17]

References

A Head-to-Head Comparison of E7090 (Tasurgratinib) and Pemigatinib in Cholangiocarcinoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent FGFR inhibitors, E7090 (tasurgratinib) and pemigatinib, in the context of cholangiocarcinoma (CCA). This analysis is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects on key signaling pathways.

Comparative Efficacy in Cholangiocarcinoma Cell Lines

The antitumor activity of both this compound and pemigatinib has been demonstrated in preclinical models of cholangiocarcinoma. A direct comparison of their inhibitory activity against various FGFR2 fusion-positive cell lines reveals their potent effects.

Cell LineFGFR2 FusionThis compound (Tasurgratinib) IC50 (nmol/L)Pemigatinib IC50 (nmol/L)
NIH/3T3FGFR2-AHCYL1Not specifiedNot specified
NIH/3T3FGFR2-BICC1 type 1Not specifiedNot specified
NIH/3T3FGFR2-TXLNANot specifiedNot specified
NIH/3T3FGFR2-KCTD1Not specifiedNot specified
SNU-16 (Gastric Cancer)FGFR2 Amplification1.2Not specified

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.

A study investigating the antitumor activity of tasurgratinib in NIH/3T3 cells expressing various FGFR2 fusion genes found IC50 values ranging from 0.9 to 17.3 nmol/L.[4] While direct comparative IC50 values for pemigatinib in the exact same cell lines were not available in the reviewed literature, preclinical studies have shown its potent activity against cancer cells with FGFR alterations.[5] For instance, in SNU-16 gastric cancer cells with FGFR2 amplification, this compound inhibited FGFR phosphorylation with an IC50 of 1.2 nmol/L.[6]

Of particular interest to drug development professionals is the activity of these inhibitors against acquired resistance mutations that can emerge during treatment. A key study evaluated the inhibitory activity of both drugs against the FGFR2 N549H/K mutations, which are known to confer resistance to some FGFR inhibitors.

FGFR2 MutantThis compound (Tasurgratinib) IC50 (nmol/L)Pemigatinib IC50 (nmol/L)
N549HPotent InhibitionAttenuated Activity
N549KPotent InhibitionAttenuated Activity

This preclinical data suggests that tasurgratinib may retain activity against certain resistance mutations that could limit the efficacy of pemigatinib.[4]

Mechanism of Action: Inhibiting the FGFR Signaling Cascade

Both this compound and pemigatinib are potent and selective inhibitors of FGFR1, 2, and 3.[2][3] In cholangiocarcinoma with FGFR2 fusions, the FGFR2 protein is constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor growth. These pathways include the RAS/MAPK and PI3K/AKT pathways.[2] By blocking the kinase activity of FGFR, both drugs effectively shut down these pro-survival signals.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR2 FGF->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS P PI3K PI3K FGFR->PI3K P PLCg PLCγ FGFR->PLCg P RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT DAG_IP3 DAG / IP3 PLCg->DAG_IP3 RAF_MEK_ERK RAF-MEK-ERK (MAPK Pathway) RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR PKC PKC DAG_IP3->PKC Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation mTOR->Proliferation PKC->Proliferation This compound This compound (Tasurgratinib) This compound->FGFR Pemigatinib Pemigatinib Pemigatinib->FGFR

Caption: FGFR2 signaling pathway and points of inhibition by this compound and pemigatinib.

Experimental Protocols

To aid in the replication and further investigation of the findings discussed, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and pemigatinib on cholangiocarcinoma cells.

Cell_Viability_Workflow cluster_workflow Experimental Workflow A Seed CCA cells in 96-well plates B Treat cells with varying concentrations of this compound or Pemigatinib A->B C Incubate for 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

References

Preclinical Showdown: Infigratinib vs. Tasurgratinib in FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, infigratinib and tasurgratinib have emerged as prominent selective inhibitors. This guide provides a comparative analysis of their preclinical performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the FGFR Signaling Cascade

Both infigratinib and tasurgratinib are potent, orally bioavailable small-molecule inhibitors that target the ATP-binding pocket of FGFRs, thereby blocking their kinase activity.[1][2] This inhibition prevents the autophosphorylation of the receptors and disrupts downstream signaling pathways, such as the MAPK cascade, which are crucial for cell proliferation, survival, and migration in tumors with aberrant FGFR signaling.[3][4] Constitutive FGFR signaling, often resulting from gene fusions, mutations, or amplifications, is a known driver in various malignancies, including cholangiocarcinoma and urothelial carcinoma.[1][3][5]

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor Infigratinib / Tasurgratinib Inhibitor->FGFR GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Simplified FGFR Signaling Pathway and Point of Inhibition.

In Vitro Potency and Selectivity

The inhibitory activity of both drugs against FGFR kinases has been quantified through enzymatic assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

TargetInfigratinib (IC50, nM)Tasurgratinib (IC50, nM)
FGFR1 0.9 - 1.1[5][6][7]4.5[8]
FGFR2 1.0 - 1.4[5][6][7]-
FGFR3 1.0 - 2.0[5][6][7]-
FGFR4 60 - 61[5][6]-
VEGFR2 >1449[7]-

Infigratinib demonstrates potent inhibition of FGFR1, 2, and 3 in the low nanomolar range, with significantly lower potency against FGFR4 and high selectivity against VEGFR2.[6][7] Tasurgratinib is also a selective inhibitor of FGFR1-3.[4][9]

Cellular Activity: Inhibition of Cancer Cell Proliferation

The anti-proliferative effects of these inhibitors have been demonstrated in various cancer cell lines harboring FGFR alterations.

Infigratinib:

  • Infigratinib inhibited the proliferation of FGFR1-, FGFR2-, and FGFR3-dependent BaF3 cells with IC50 values in the low nanomolar range.[6]

  • It was potent in inhibiting the growth of endometrial cancer cells with activating FGFR2 mutations.[6]

Tasurgratinib:

  • Tasurgratinib inhibited the anchorage-independent colony formation of NIH/3T3 cells expressing various FGFR2-fusion genes found in cholangiocarcinoma.[4]

  • The IC50 value against NIH/3T3 cells expressing the KRAS G12V mutation was 170 nmol/l, indicating weaker activity against cells not driven by FGFR alterations.[4]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical studies using animal models provide crucial insights into the in vivo anti-tumor activity of these compounds.

Infigratinib:

  • Demonstrated anti-tumor activity in mouse and rat xenograft models of human tumors with activating FGFR2 or FGFR3 alterations.[3][5]

  • Showed efficacy in patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma, resulting in a reduction in tumor volume.[10][11]

  • Oral administration of infigratinib at 10 and 30 mg/kg induced tumor growth inhibition and stasis in an orthotopic xenograft bladder cancer model.[6]

Tasurgratinib:

  • Showed anti-tumor activity in allografts of NIH/3T3 cells expressing FGFR2-fusion genes.[4]

  • Demonstrated efficacy in a cholangiocarcinoma PDX model harboring the FGFR2-BICC1 gene fusion.[4]

  • Tasurgratinib also showed potent inhibitory activities against acquired resistance mutations in FGFR2, such as N549H/K, which can emerge after treatment with other FGFR inhibitors.[4][12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of typical experimental protocols employed in the evaluation of these FGFR inhibitors.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies kinase_assay Kinase Inhibition Assay (IC50) cell_prolif Cell Proliferation Assay (e.g., Bright-Glo) kinase_assay->cell_prolif Potency informs cellular studies western_blot Western Blot (Signaling Pathway Inhibition) cell_prolif->western_blot Confirm on-target effect xenograft Tumor Xenograft Models (e.g., PDX) western_blot->xenograft Rationale for in vivo testing dosing Oral Administration of Inhibitor xenograft->dosing tumor_measurement Tumor Volume Measurement dosing->tumor_measurement pk_pd Pharmacokinetic/Pharmacodynamic Analysis tumor_measurement->pk_pd

Caption: General Preclinical Workflow for Kinase Inhibitor Evaluation.
Kinase Inhibition Assay (for IC50 Determination)

  • Objective: To measure the direct inhibitory effect of the compound on the kinase activity of purified FGFR enzymes.

  • Protocol Summary:

    • Purified recombinant FGFR kinase domains (e.g., GST-fusion proteins) are incubated with a synthetic substrate and radiolabeled ATP ([γ-33P]ATP) in a buffer solution.[13]

    • The inhibitor (infigratinib or tasurgratinib) is added at various concentrations.

    • The reaction is allowed to proceed, and the incorporation of the radiolabeled phosphate into the substrate is measured.

    • The percentage of inhibition at each concentration is calculated relative to a control without the inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[13]

Cell Proliferation/Viability Assay (e.g., Bright-Glo)
  • Objective: To assess the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Protocol Summary:

    • Cancer cells with known FGFR alterations are seeded in 384-well plates and cultured.[13]

    • The inhibitor is added in a serial dilution.

    • After a set incubation period (e.g., 48-72 hours), a reagent such as Bright-Glo is added, which measures ATP levels as an indicator of cell viability.[13]

    • Luminescence is quantified using a plate reader.

    • IC50 values are calculated by determining the concentration of the inhibitor that reduces cell viability by 50% compared to a DMSO control.[13]

In Vivo Tumor Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Protocol Summary:

    • Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments (PDX) harboring FGFR alterations.[6][10]

    • Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

    • The inhibitor is administered orally at specified doses and schedules.[6]

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., Western blot to confirm target inhibition).

Conclusion

Both infigratinib and tasurgratinib demonstrate potent and selective inhibition of the FGFR pathway in preclinical models of cancers with FGFR alterations. Infigratinib has shown broad anti-tumor activity across various xenograft models. Tasurgratinib has also shown significant preclinical activity, with the notable feature of inhibiting common acquired resistance mutations in FGFR2. The choice between these agents in a clinical or research setting may depend on the specific type of FGFR alteration, the tumor type, and the potential for acquired resistance. The data presented here provides a foundation for understanding the preclinical characteristics of these two important FGFR inhibitors.

References

A Comparative Guide to FGFR Inhibitors: Futibatinib vs. E7090

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, crucial for cell proliferation, differentiation, and survival, has emerged as a key therapeutic target in oncology.[1][2] Genetic aberrations in FGFR genes, such as fusions, rearrangements, mutations, and amplifications, can lead to oncogenic signaling and tumor growth.[1] This guide provides a comparative overview of two selective FGFR inhibitors, futibatinib (formerly TAS-120) and E7090 (tasurgratinib), offering insights into their mechanisms of action, preclinical efficacy, and clinical trial outcomes to inform research and drug development efforts.

Mechanism of Action: Irreversible vs. Reversible Inhibition

Futibatinib and this compound both target the FGFR signaling cascade but employ distinct mechanisms of inhibition.

Futibatinib is a novel, selective, and irreversible inhibitor of FGFR1, 2, 3, and 4.[1] It forms a covalent bond with a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][3] This irreversible binding leads to sustained inhibition of FGFR activity, even after the drug has been cleared from plasma, effectively blocking downstream signaling pathways such as RAS/MAPK and PI3K/AKT that are critical for tumor cell proliferation and survival.[1][2]

This compound is a potent and selective inhibitor of FGFR1, 2, and 3.[4] It functions as a reversible inhibitor, interfering with the binding of FGF to its receptor.[5] While the precise binding mechanism is not fully elucidated, it is classified as a type V kinase inhibitor, characterized by unique binding kinetics.[4] By blocking FGFR signaling, this compound induces cell proliferation inhibition and apoptosis in tumor cells that overexpress FGFR.[5]

cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 Autophosphorylation P2 P FGFR->P2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P2->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Futibatinib Futibatinib (Irreversible) Futibatinib->FGFR Covalent Bonding This compound This compound (Reversible) This compound->FGFR Competitive Binding

Figure 1: Simplified FGFR signaling pathway and points of inhibition by futibatinib and this compound.

Preclinical Data Comparison

Both futibatinib and this compound have demonstrated significant anti-tumor activity in preclinical models of cancers with FGFR aberrations.

ParameterFutibatinibThis compoundReference
Target Specificity Irreversible inhibitor of FGFR1, 2, 3, and 4Selective inhibitor of FGFR1, 2, and 3[1],[4]
In Vitro Potency (IC50) FGFR1: 1.8 nMFGFR2: 1.4 nMFGFR3: 1.6 nMFGFR4: 3.7 nMFGFR1: 0.71 nMFGFR2: 0.50 nMFGFR3: 1.2 nMFGFR4: 120 nM[6],[7]
Cell Line Activity (GI50/IC50) Potent growth inhibition in various FGFR-aberrant cell lines (gastric, lung, multiple myeloma, etc.)SNU-16 (FGFR2 amp): 5.7 nM (IC50)[6],[8]
Xenograft Model Efficacy Significant tumor growth inhibition in FGFR-deregulated xenograft models.Significant tumor growth inhibition in SNU-16 (FGFR2 amp) xenograft model.[2],[8]

Clinical Data Summary

Clinical trials have evaluated the safety and efficacy of futibatinib and this compound in patients with advanced solid tumors harboring FGFR alterations.

Futibatinib: FOENIX-CCA2 Phase II Trial

The FOENIX-CCA2 trial was a pivotal single-arm, phase II study of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) with FGFR2 gene fusions or other rearrangements.[9][10][11]

EndpointResultReference
Objective Response Rate (ORR) 41.7%[9]
Median Duration of Response (DOR) 9.7 months[12]
Median Progression-Free Survival (PFS) 9.0 months[11]
Median Overall Survival (OS) 21.7 months[11]
Common Treatment-Related Adverse Events (Grade ≥3) Hyperphosphatemia (25.4%), Diarrhea (0%), Dry Mouth (0%)[10]
This compound: First-in-Human Phase I Trial

This phase I, dose-escalation study evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[4][13]

EndpointResultReference
Maximum Tolerated Dose (MTD) Not reached; Recommended Phase 2 Dose (RP2D) determined to be 140 mg once daily.[4]
Dose-Limiting Toxicities (DLTs) One DLT (Grade 3 increased AST/ALT) at 180 mg.[4]
Preliminary Antitumor Activity One partial response in a patient with FGFR2-amplified gastric cancer.[4]
Common Adverse Events Hyperphosphatemia, skin and eye toxicities (manageable and generally [4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Proliferation/Viability Assays

cluster_futibatinib Futibatinib Protocol cluster_this compound This compound Protocol F_start Seed tumor cells in 96-well plates F_treat Treat with futibatinib or vehicle (DMSO) for 72h F_start->F_treat F_assay Add CellTiter-Glo Reagent F_treat->F_assay F_read Measure luminescence F_assay->F_read F_end Calculate GI50 F_read->F_end E_start Seed SNU-16 cells in 96-well plates E_treat Incubate with this compound succinate for 72h E_start->E_treat E_assay Add Cell Counting Kit-8 E_treat->E_assay E_read Measure absorbance at 450 nm E_assay->E_read E_end Calculate IC50 E_read->E_end

Figure 2: Workflow for in vitro cell proliferation assays of futibatinib and this compound.

Futibatinib Cell Viability Assay: Tumor cells were seeded in 96-well plates and treated with various concentrations of futibatinib or a vehicle (DMSO) for 72 hours.[6] Cell viability was then assessed using the CellTiter-Glo Luminescent Cell Viability Assay, with luminescence measured by a plate reader.[6] The 50% growth inhibition (GI50) was calculated based on the cell count at the time of compound addition.[6]

This compound Cell Proliferation Assay: SNU-16 human gastric cancer cells, which have high FGFR2 amplification, were used.[8] Cells were treated with different concentrations of this compound succinate for 72 hours.[8] Cell proliferation was measured using the Cell Counting Kit-8, and the 50% inhibitory concentration (IC50) was determined.[8][14]

Xenograft Models

start Implant tumor cells subcutaneously in immunodeficient mice/rats tumor_growth Allow tumors to reach a specified volume start->tumor_growth randomization Randomize animals into treatment and vehicle control groups tumor_growth->randomization treatment Administer futibatinib or this compound orally, once daily randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Continue until endpoint (e.g., tumor size, study duration) monitoring->endpoint

Figure 3: General experimental workflow for xenograft model studies.

Futibatinib Xenograft Studies: Human tumor cell lines with FGFR aberrations, such as AN3 CA (endometrial cancer) and SNU-16 (gastric cancer), were implanted into immunodeficient mice or rats.[15] Once tumors reached a palpable size, animals were treated orally with futibatinib.[15] Tumor growth and animal well-being were monitored throughout the study.[2]

This compound Xenograft Studies: SNU-16 human gastric cancer cells were subcutaneously implanted into nude mice.[8] When tumors were established, mice received daily oral administrations of this compound succinate at various doses.[8] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[8]

Clinical Trial Protocols

Futibatinib (FOENIX-CCA2): This was a multicenter, open-label, single-arm Phase 2 study.[10] Eligible patients had unresectable, locally advanced or metastatic iCCA with an FGFR2 fusion or rearrangement and had progressed on at least one prior systemic therapy.[10][11] Patients received 20 mg of futibatinib orally once daily in 21-day cycles until disease progression or unacceptable toxicity.[16] The primary endpoint was the objective response rate.[16]

This compound (Phase I): This was a first-in-human, dose-escalation Phase I trial in patients with advanced solid tumors.[4][13] The study followed a standard 3+3 design with patients receiving oral this compound once daily in 28-day cycles.[4] The primary objectives were to assess safety and determine the MTD.[4]

Conclusion

Futibatinib and this compound are both promising targeted therapies for cancers driven by FGFR aberrations. Futibatinib's irreversible binding mechanism may offer a durable response and potentially overcome some resistance mechanisms. This compound has demonstrated potent and selective inhibition of FGFR1-3. The choice between these or other FGFR inhibitors will likely depend on the specific tumor type, the nature of the FGFR alteration, and the patient's prior treatment history. Further clinical investigation, including potential combination strategies, will continue to define the roles of these agents in the oncology treatment landscape.

References

A Head-to-Head Comparison of FGFR Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The landscape of targeted cancer therapy has been significantly advanced by the development of inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway, through mechanisms such as gene fusions, mutations, or amplifications, is a key oncogenic driver in a variety of solid tumors, including cholangiocarcinoma and urothelial carcinoma. This guide provides a head-to-head comparison of the leading FDA-approved FGFR inhibitors, presenting key preclinical and clinical data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these targeted agents.

The FGFR Signaling Pathway

The FGFR signaling cascade is initiated by the binding of Fibroblast Growth Factors (FGFs) to their corresponding receptors (FGFRs 1-4), leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of several key pathways, including the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which collectively regulate cell proliferation, survival, and migration.[1][2][3]

FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding FGFR_dimer FGFR Dimer (Activated) FGFR->FGFR_dimer Dimerization & Autophosphorylation FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation PI3K PI3K FGFR_dimer->PI3K PLCg PLCγ FGFR_dimer->PLCg STAT STAT FGFR_dimer->STAT GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression (Proliferation, Survival) AKT AKT PI3K->AKT AKT->Nucleus Gene Expression (Survival, Growth) PLCg->Nucleus Gene Expression (Cell Migration) STAT->Nucleus Gene Expression (Cell Survival)

Caption: The FGFR Signaling Pathway.

Approved FGFR Inhibitors: A Comparative Overview

Currently, four FGFR inhibitors have received FDA approval: erdafitinib, pemigatinib, infigratinib, and futibatinib. While all four drugs target the FGFR kinase domain, they exhibit differences in their selectivity, binding mechanisms, and clinical profiles.

Preclinical Profile: Kinase Selectivity

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target inhibition can lead to undesirable side effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the approved FGFR inhibitors against the four FGFR isoforms and other relevant kinases. Lower IC50 values indicate greater potency.

Target KinaseErdafitinib IC50 (nM)Pemigatinib IC50 (nM)Infigratinib IC50 (nM)Futibatinib IC50 (nM)
FGFR1 1.20.40.91.8
FGFR2 2.50.51.41.4
FGFR3 3.01.21.01.6
FGFR4 5.730>403.7
VEGFR2 36.8182>40-

Data compiled from multiple sources.[3][4][5][6][7][8]

Futibatinib is a notable irreversible inhibitor, which covalently binds to a conserved cysteine in the P-loop of the FGFR kinase domain, in contrast to the other three inhibitors which are ATP-competitive and reversible.[9] This irreversible binding may contribute to its durable clinical activity and ability to overcome certain resistance mutations.

Clinical Efficacy: Head-to-Head Comparison

Direct head-to-head clinical trials comparing these FGFR inhibitors are limited. The following tables summarize the pivotal clinical trial data for each drug in their respective approved indications.

Cholangiocarcinoma (with FGFR2 fusions or rearrangements)

Clinical TrialDrugOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
FIGHT-202 Pemigatinib37%9.1 months7.0 months17.5 months
Phase 2 Infigratinib23.1%5.0 months7.3 months12.2 months
FOENIX-CCA2 Futibatinib41.7%9.7 months9.0 months21.7 months

Data from respective clinical trials.[1][2][6][10][11]

Urothelial Carcinoma (with susceptible FGFR2/3 alterations)

Clinical TrialDrugOverall Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
BLC2001 Erdafitinib40%6.0 months5.5 months11.3 months

Data from the BLC2001 clinical trial.[7][12][13]

Safety and Tolerability

The safety profiles of FGFR inhibitors are generally similar, with class-specific adverse events being common. Hyperphosphatemia is a frequent on-target effect resulting from the inhibition of FGFR-mediated phosphate regulation.

Common Adverse Events (Any Grade)ErdafitinibPemigatinibInfigratinibFutibatinib
Hyperphosphatemia76%58.5%76.9%91%
Stomatitis/Dry Mouth65%47.6% (Diarrhea)54.6%30%
Diarrhea37%47.6%38%37%
Alopecia22%49.7%38%33%
Nail Toxicities25%-30.6%47%
Ocular Disorders25% (Central Serous Retinopathy)-16.7% (CSR-like events)8%

Data from respective clinical trials and prescribing information.

Experimental Methodologies

The following sections detail representative protocols for key experiments used in the preclinical evaluation of FGFR inhibitors.

Kinase Selectivity Assay (Biochemical Assay)

The inhibitory activity of the compounds against a panel of kinases is typically determined using a biochemical assay, such as a filter-binding assay or a fluorescence-based assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP (radiolabeled or modified) - Inhibitor dilutions start->prepare_reagents reaction_setup Set up reaction in multi-well plate: - Add kinase, substrate, and inhibitor prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding ATP reaction_setup->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation stop_reaction Stop reaction (e.g., add EDTA) incubation->stop_reaction detection Detect signal: - Filter binding and scintillation counting - Fluorescence/Luminescence reading stop_reaction->detection data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 values detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for a kinase selectivity assay.

Protocol Example: Infigratinib Kinase Assay

The enzymatic activity of infigratinib was assessed by measuring the phosphorylation of a synthetic substrate by the purified GST-fusion FGFR3-K650E kinase domain in the presence of radiolabeled ATP. The reaction mixture contained 10 ng of GST-FGFR3-K650E, 20 mM Tris-HCl (pH 7.5), 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT, 250 μg/mL PEG 20000, 2 μg/mL poly(EY) 4:1, 1% DMSO, and 0.5 μM ATP (γ-[33P]-ATP 0.1 μCi). The reaction was carried out in 96-well plates at room temperature for 10 minutes. The reaction was stopped by the addition of 125 mM EDTA. The incorporation of 33P into the substrate was quantified using a filter binding method and a microplate scintillation counter. IC50 values were calculated by linear regression analysis of the percentage inhibition.[7]

Cell Viability Assay

Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Protocol Example: Erdafitinib MTT Assay

KATO III, RT-112, A-204, RT-4, DMS-114, A-427, and MDA-MB-453 cells were treated with erdafitinib at concentrations ranging from 10 μM to 0.01 nM in a final concentration of 2% DMSO. After a 4-day incubation period, cell viability was determined using the MTT reagent. The optical density was measured at 540 nm.[4]

In Vivo Tumor Xenograft Model

The antitumor activity of FGFR inhibitors is evaluated in vivo using animal models, typically immunodeficient mice bearing human tumor xenografts.

Protocol Example: Pemigatinib Xenograft Study

The antitumor effect of orally administered pemigatinib was investigated in xenograft tumor models with genetic alterations in FGFR1 (KG1), FGFR2 (KATO III), and FGFR3 (RT-112). For the KATO III gastric cancer model with FGFR2 amplification, a once-daily oral dose of 0.03 mg/kg pemigatinib significantly suppressed tumor growth, with maximal activity observed at doses of 0.3 mg/kg or higher.[14]

Conclusion

The development of FGFR inhibitors represents a significant advancement in precision oncology. While the currently approved agents—erdafitinib, pemigatinib, infigratinib, and futibatinib—have demonstrated clinical benefit in patients with FGFR-altered tumors, they exhibit distinct preclinical and clinical profiles. Futibatinib's irreversible binding mechanism may offer an advantage in overcoming certain resistance mutations. Head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents. Continued research into mechanisms of resistance and the development of next-generation inhibitors will be crucial for further improving outcomes for patients with FGFR-driven cancers.

References

Validating E7090 Efficacy: A Comparative Analysis with siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a targeted therapeutic is paramount. This guide provides a comparative analysis of the multi-kinase inhibitor E7090, focusing on the validation of its mechanism of action through small interfering RNA (siRNA) knockdown of its primary targets, the Fibroblast Growth Factor Receptors (FGFRs).

This compound is an orally available, selective inhibitor of the tyrosine kinase activities of FGFR1, -2, and -3.[1][2] Genetic abnormalities in these receptors, such as gene fusion, mutation, and amplification, are known to drive the proliferation, survival, and migration of cancer cells.[1][2] This guide presents a direct comparison of the anti-proliferative effects and downstream signaling inhibition of this compound with the effects of siRNA-mediated knockdown of its target kinases, providing robust evidence for its on-target activity.

Comparative Analysis of this compound and FGFR siRNA Knockdown

The following table summarizes the quantitative data from key experiments comparing the effects of this compound treatment with siRNA-mediated knockdown of FGFR2 and FGFR3 in relevant cancer cell lines.

Cell Line Treatment Assay Endpoint Result Reference
SNU-16 (Gastric Cancer, FGFR2 amplified)This compoundCell ProliferationIC505.7 nmol/L[1][2]
SNU-16 (Gastric Cancer, FGFR2 amplified)This compoundWestern Blotp-FGFR (Y653/654) IC501.2 nmol/L[1][2]
SNU-16 (Gastric Cancer, FGFR2 amplified)This compoundWestern Blotp-FRS2α, p-ERK1/2, p-AKTDose-dependent inhibition[1][2]
4T1 (Mouse Breast Cancer)This compoundCell ProliferationIC5022 nmol/L
4T1 (Mouse Breast Cancer)Fgfr2 siRNACell Proliferation% InhibitionSignificant inhibition
4T1 (Mouse Breast Cancer)Fgfr3 siRNACell Proliferation% InhibitionSignificant inhibition

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

siRNA Knockdown Protocol

This protocol outlines the general procedure for siRNA-mediated knockdown of target genes in cancer cell lines.

Materials:

  • siRNA targeting human FGFR2 or mouse Fgfr2 and Fgfr3 (e.g., Stealth RNAi™, Invitrogen)

  • Negative control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent (Invitrogen)

  • Opti-MEM™ I Reduced Serum Medium (Gibco)

  • Appropriate cell culture medium and serum

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well or 96-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine™ RNAiMAX Complex Formation:

    • For each transfection, dilute the required amount of siRNA (final concentration typically 10-50 nM) in Opti-MEM™ I Reduced Serum Medium.

    • In a separate tube, dilute the appropriate volume of Lipofectamine™ RNAiMAX in Opti-MEM™ I Reduced Serum Medium.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and treat with either this compound at various concentrations or transfect with siRNA as described above.

  • After the desired incubation period, equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Western Blotting for Phosphorylated Proteins

This protocol is for the detection of phosphorylated FGFR and its downstream signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR (Y653/654), anti-FGFR2, anti-phospho-FRS2α, anti-phospho-ERK1/2, anti-phospho-AKT, and loading controls like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: After treatment with this compound or siRNA, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using an ECL detection system.

Visualizing the Mechanism of Action

The following diagrams illustrate the FGFR signaling pathway and the experimental workflow for validating this compound's on-target effects.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2α FGFR->FRS2 pY GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->FGFR siRNA FGFR siRNA siRNA->FGFR Degradation

FGFR Signaling Pathway and Inhibition

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays cluster_endpoints Endpoints start Cancer Cell Lines (e.g., SNU-16, 4T1) This compound This compound Treatment start->this compound siRNA FGFR siRNA Knockdown start->siRNA Control Vehicle/Control siRNA start->Control Viability Cell Viability Assay This compound->Viability Western Western Blot This compound->Western siRNA->Viability siRNA->Western Control->Viability Control->Western IC50 IC50 / % Inhibition Viability->IC50 Phospho Phosphorylation Levels (p-FGFR, p-FRS2α, p-ERK, p-AKT) Western->Phospho

This compound Validation Workflow

References

Comparative Guide to E7090 (Tasurgratinib) for Confirming On-Target Effects in FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of E7090 (tasurgratinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, with other approved FGFR inhibitors. The information presented is supported by preclinical and clinical experimental data to assist in the evaluation of this compound's on-target effects for research and development purposes.

Executive Summary

This compound (tasurgratinib) is an orally available, selective tyrosine kinase inhibitor that has demonstrated significant antitumor activity in preclinical models of cancers harboring FGFR genetic alterations.[1][2] Clinical studies have also shown a manageable safety profile and preliminary efficacy in patients with advanced solid tumors with FGFR alterations.[3][4] this compound is distinguished by its unique Type V binding kinetics to the FGFR kinase domain, characterized by rapid association and slow dissociation, which may contribute to its potent and sustained inhibition.[5][6] This guide compares this compound to other commercially available FGFR inhibitors: infigratinib, pemigatinib, and erdafitinib, focusing on their mechanism of action, potency, selectivity, and clinical efficacy.

Mechanism of Action and Signaling Pathway

Fibroblast Growth Factor (FGF) signaling plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[7] Genetic alterations in FGFRs, such as gene fusions, mutations, and amplifications, can lead to constitutive activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, driving tumorigenesis.[7][8]

This compound selectively inhibits FGFR1, 2, and 3, thereby blocking the phosphorylation of FGFR and the subsequent activation of these downstream signaling cascades.[2][8] This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells with aberrant FGFR signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT FGFR->STAT PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation This compound This compound (Tasurgratinib) This compound->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.

Comparative Performance Data

The following tables summarize the in vitro potency and clinical efficacy of this compound and other selected FGFR inhibitors.

Table 1: In Vitro Inhibitory Activity (IC50, nM)
InhibitorFGFR1FGFR2FGFR3FGFR4Reference(s)
This compound (Tasurgratinib) 0.710.501.2120[8]
Infigratinib0.91.41.060[2][9]
Pemigatinib0.40.51.030[8][10]
Erdafitinib1.22.53.05.7[4][11]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Activity in FGFR-Altered Cancer Cell Lines (IC50, nM)
Cell LineCancer TypeFGFR AlterationThis compound (Tasurgratinib)InfigratinibPemigatinibErdafitinibReference(s)
SNU-16Gastric CancerFGFR2 Amplification3---[7]
KG1AMyeloid NeoplasmFGFR1 Fusion--41-N/A
RT112Bladder CancerFGFR3 Overexpression-5--[7]
KATO IIIGastric CancerFGFR2 Amplification---22.1[11]

Data for direct head-to-head comparisons in the same cell lines are limited. The values presented are from various preclinical studies.

A key preclinical finding suggests that tasurgratinib may be effective against certain FGFR2 mutations that confer resistance to other FGFR inhibitors like pemigatinib.[12]

Table 3: Clinical Efficacy in Patients with FGFR2 Fusion/Rearrangement Positive Cholangiocarcinoma
InhibitorPhaseOverall Response Rate (ORR)Median Progression-Free Survival (PFS)Reference(s)
This compound (Tasurgratinib) II30.2%5.4 months[13][14]
InfigratinibII23%7.3 months[15][16]
PemigatinibII36%6.9 months[17]

Clinical trial results can be influenced by patient population, prior treatments, and study design.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of on-target effects.

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, ATP, appropriate peptide substrate, kinase assay buffer, 384-well plates, and test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., this compound) in DMSO.

    • Add the diluted compounds to the wells of a 384-well plate.

    • Add the kinase and substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay or LanthaScreen™ Eu Kinase Binding Assay).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To assess the effect of a compound on the growth of cancer cell lines.

Protocol:

  • Reagents and Materials: Cancer cell lines with known FGFR alterations, cell culture medium, fetal bovine serum (FBS), 96-well plates, and test compounds.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).

    • Calculate the percent of viable cells relative to the vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Western Blot Analysis for FGFR Signaling

Objective: To evaluate the effect of a compound on the phosphorylation of FGFR and its downstream signaling proteins.

Protocol:

  • Reagents and Materials: Cancer cell lines, cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT), HRP-conjugated secondary antibodies, and ECL detection reagents.

  • Procedure:

    • Culture cells and treat with the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Proliferation_Assay Cell Proliferation Assay (IC50 Determination) Kinase_Assay->Proliferation_Assay Cell_Culture Cancer Cell Lines (FGFR Alterations) Cell_Culture->Proliferation_Assay Western_Blot Western Blot (Signaling Pathway Inhibition) Cell_Culture->Western_Blot Xenograft Xenograft Models (Tumor Growth Inhibition) Proliferation_Assay->Xenograft Western_Blot->Xenograft

Caption: A general experimental workflow for confirming the on-target effects of an FGFR inhibitor.

Conclusion

This compound (tasurgratinib) is a potent and selective FGFR1-3 inhibitor with a distinct binding mechanism that translates to significant antitumor activity in preclinical models and promising clinical responses. Its favorable safety profile and potential to overcome resistance to other FGFR inhibitors make it a compelling candidate for further investigation and development in the treatment of FGFR-driven cancers. This guide provides a framework for comparing this compound to other available FGFR inhibitors, supported by quantitative data and detailed experimental protocols to aid in the confirmation of its on-target effects.

References

E7090 (Tasurgratinib): Navigating the Landscape of FGFR TKI Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of E7090's efficacy against acquired resistance to other Fibroblast Growth Factor Receptor (FGFR) Tyrosine Kinase Inhibitors (TKIs), supported by preclinical data.

The emergence of resistance to targeted therapies remains a critical challenge in oncology. For patients with cancers driven by FGFR gene alterations, the development of acquired resistance to FGFR TKIs such as pemigatinib, infigratinib, and the irreversible inhibitor futibatinib, can limit long-term clinical benefit. This compound (tasurgratinib), a potent and selective oral inhibitor of FGFR1, 2, and 3, has demonstrated a distinct preclinical profile that suggests its potential to address some of these resistance mechanisms. This guide provides a comparative overview of this compound's activity in the context of cross-resistance with other FGFR TKIs, supported by available experimental data.

Mechanism of Action and Binding Profile

This compound is distinguished by its unique Type V binding mode to the ATP-binding pocket of the FGFR kinase domain. This interaction is characterized by rapid association and slow dissociation kinetics, contributing to its potent and selective inhibition of FGFR signaling.[1][2][3] Unlike many other FGFR inhibitors, this compound lacks a dimethoxyphenyl moiety.[4] This distinct structural and kinetic profile may underlie its activity against certain mutations that confer resistance to other TKIs.

Comparative Efficacy Against Wild-Type and Resistant FGFR Mutants

Preclinical studies have demonstrated this compound's potent inhibitory activity against wild-type FGFR1, 2, and 3 with IC50 values in the low nanomolar range. More importantly, investigations into its efficacy against acquired resistance mutations have yielded promising results, particularly for mutations affecting the FGFR2 kinase domain, which are common in cholangiocarcinoma.

A key mechanism of acquired resistance to reversible FGFR inhibitors like pemigatinib and infigratinib involves the emergence of mutations in the FGFR kinase domain, including the "gatekeeper" residue (V565 in FGFR2) and other regions such as the molecular brake (N550 in FGFR2).[5][6]

While a comprehensive head-to-head comparison of this compound against a full panel of resistance mutations alongside all other approved FGFR TKIs in a single study is not publicly available, existing data allows for a comparative assessment. One study specifically highlighted that this compound demonstrates potent inhibitory activity against major acquired resistance mutations in FGFR2, such as N549H and N549K.[1][3]

Table 1: Comparative in vitro Inhibitory Activity (IC50, nM) of FGFR TKIs Against Wild-Type and Mutant FGFR2

CompoundFGFR2 (Wild-Type)FGFR2 N549HFGFR2 N549KFGFR2 V565F (Gatekeeper)
This compound (Tasurgratinib) ~0.5 nM ¹Potent Inhibition ²Potent Inhibition ²Data Not Available
Pemigatinib Potent InhibitionReduced Sensitivity ³Reduced Sensitivity ³Resistant ³
Infigratinib Potent InhibitionReduced Sensitivity ³Reduced Sensitivity ³Resistant ³
Futibatinib (irreversible) Potent InhibitionActive ³Active ³Active against some gatekeeper mutations ³

¹Biochemical assay IC50. ²Cell-based target engagement assays indicated potent inhibitory activities.[3] ³General findings from literature on resistance mechanisms.[5][6] Specific IC50 values from a single comparative study are not available.

Signaling Pathway Inhibition

FGFR activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival. This compound effectively inhibits the phosphorylation of FGFR and downstream signaling proteins, including FRS2α, ERK1/2, and AKT.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2α FGFR->FRS2 Phosphorylation PI3K PI3K FGFR->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound (Tasurgratinib) This compound->FGFR Inhibition

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR kinases.

Methodology: The inhibitory activity of this compound against purified recombinant FGFR1, FGFR2, and FGFR3 kinase domains is measured using a mobility shift assay or ADP-Glo kinase assay.[7] The assay is performed in a 96- or 384-well plate format. A reaction mixture containing the FGFR enzyme, a peptide substrate (e.g., CSK-tide), and ATP is incubated with serially diluted this compound.[7] The kinase reaction is allowed to proceed for a defined period (e.g., 1-2 hours) at room temperature.[7] The amount of phosphorylated substrate or ADP produced is quantified using an appropriate detection method. IC50 values are calculated from the dose-response curves.

Cell-Based FGFR Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit FGFR autophosphorylation in a cellular context.

Methodology: Cancer cell lines with known FGFR alterations (e.g., SNU-16 with FGFR2 amplification) are seeded in multi-well plates.[8][9] The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 4 hours). Following treatment, the cells are lysed, and the protein concentration is determined. Equal amounts of protein lysate are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. Western blotting is performed using primary antibodies specific for phosphorylated FGFR (p-FGFR) and total FGFR. The band intensities are quantified, and the IC50 for inhibition of FGFR phosphorylation is determined.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_invivo In Vivo Model B1 Purified FGFR Enzyme B2 Incubate with This compound & ATP B1->B2 B3 Measure Kinase Activity B2->B3 B4 Calculate IC50 B3->B4 C1 Cancer Cell Line (FGFR alteration) C2 Treat with This compound C1->C2 C3 Western Blot for p-FGFR C2->C3 C4 Determine Cellular Potency C3->C4 V1 Xenograft Mouse Model V2 Oral Administration of this compound V1->V2 V3 Monitor Tumor Growth V2->V3 V4 Assess Antitumor Efficacy V3->V4

Caption: General Experimental Workflow for this compound Evaluation.

In Vivo Xenograft Models

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology: Human cancer cell lines harboring specific FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).[10][11] Once tumors reach a palpable size, the mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses, typically once daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR) to confirm target engagement. The antitumor efficacy is assessed by comparing the tumor growth in the this compound-treated groups to the control group.[10][11]

Conclusion

This compound (tasurgratinib) is a potent and selective FGFR1-3 inhibitor with a distinct binding mode that confers activity against certain acquired resistance mutations that limit the efficacy of other FGFR TKIs. Preclinical data, particularly in the context of FGFR2-driven cancers, suggest that this compound may offer a therapeutic option for patients who have developed resistance to other FGFR inhibitors, especially those with tumors harboring mutations like N549H/K. Further clinical investigation is warranted to fully elucidate the clinical utility of this compound in overcoming the spectrum of resistance mechanisms to FGFR-targeted therapies.

References

E7090 (Tasurgratinib): A Comparative Analysis of its Efficacy in AZD4547-Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of E7090 (tasurgratinib) in preclinical models characterized by resistance to the fibroblast growth factor receptor (FGFR) inhibitor, AZD4547. The development of resistance to targeted therapies like AZD4547 is a significant clinical challenge, and next-generation inhibitors such as this compound are being investigated for their potential to overcome these resistance mechanisms. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer a clear comparison for research and drug development professionals.

Executive Summary

Acquired resistance to AZD4547, a potent FGFR1-3 inhibitor, is frequently driven by the emergence of the V561M gatekeeper mutation in FGFR1. This mutation promotes a conformational change in the ATP-binding pocket, leading to increased STAT3 activation and subsequent resistance. Preclinical evidence suggests that while this compound (tasurgratinib) is a potent FGFR1-3 inhibitor with a distinct kinetic profile, it is likely ineffective against the common AZD4547-resistance conferring V561M mutation in FGFR1. However, this compound has demonstrated efficacy against other acquired resistance mutations in FGFR2, such as N549H/K, which cause resistance to other FGFR inhibitors like pemigatinib and infigratinib. This suggests a differential activity profile for this compound in the landscape of FGFR inhibitor resistance.

Data Presentation

Table 1: Comparative Inhibitory Activity of this compound and Other FGFR Inhibitors Against Resistance Mutations
InhibitorTargetWild-Type IC50 (nM)Resistant MutantMutant IC50 (nM)Fold Change in IC50Reference
This compound (Tasurgratinib) FGFR2-N549H -Retained Activity [1][2]
This compound (Tasurgratinib) FGFR2-N549K -Retained Activity [1][2]
This compound (Tasurgratinib) FGFR2-L617FLower Activity-[1]
This compound (Tasurgratinib) FGFR2-M537ILower Activity-[1]
PemigatinibFGFR2-N549H/KAttenuated Activity-[1]
InfigratinibFGFR2-N549H/KAttenuated Activity-[1]
FutibatinibFGFR2-N549H/KAttenuated Activity-[1]

Note: Specific IC50 values for this compound against wild-type and mutant FGFR2 were not explicitly provided in the referenced abstracts, but the qualitative activity is described. A clinical trial of this compound notably excludes patients with the FGFR1 V561M gatekeeper mutation, suggesting a lack of efficacy.[3]

Table 2: In Vitro and In Vivo Efficacy of this compound in FGFR-Altered Models
Model SystemFGFR AlterationThis compound (Tasurgratinib) ActivityKey FindingsReference
NIH/3T3 cells expressing FGFR2-fusion genesFGFR2 fusionPotent antiproliferative activityInhibited phosphorylation of FGFR2 and downstream signaling (ERK1/2, STAT3, S6).[4]
Cholangiocarcinoma Patient-Derived Xenograft (PDX)FGFR2-BICC1 fusionSignificant tumor growth inhibitionDecreased phosphorylation of ERK1/2 and S6, and reduced Ki-67 positive cells.[4]
ER+/HER2- Breast Cancer PDX modelsFGF/FGFR signaling activationOvercame resistance to CDK4/6 inhibitors and endocrine therapyRestored sensitivity to fulvestrant and palbociclib.[5][6]

Signaling Pathways and Resistance Mechanisms

AZD4547 Resistance Pathway

Resistance to AZD4547 in FGFR1-amplified cancers is commonly mediated by the V561M gatekeeper mutation. This mutation does not completely abolish drug binding but leads to a dramatic resistance phenotype through the hyperactivation of STAT3.[5][6][7] This enhanced STAT3 signaling promotes cell survival and proliferation in the presence of AZD4547.

AZD4547_Resistance cluster_cell Cancer Cell FGFR1_WT FGFR1 (Wild-Type) STAT3 STAT3 FGFR1_WT->STAT3 Basal Activation FGFR1_V561M FGFR1 (V561M Mutant) FGFR1_V561M->STAT3 Hyperactivation AZD4547 AZD4547 AZD4547->FGFR1_WT Inhibits AZD4547->FGFR1_V561M Ineffective Inhibition pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Promotes

Caption: AZD4547 resistance mechanism via FGFR1 V561M mutation and STAT3 activation.

This compound (Tasurgratinib) Mechanism of Action and Efficacy in Alternative Resistance

This compound is a potent and selective inhibitor of FGFR1, -2, and -3.[8][9][10] It exhibits a unique Type V binding mode with a slower dissociation rate from the receptor compared to Type I inhibitors like AZD4547.[8][9] This prolonged target engagement may contribute to its efficacy in certain contexts. Preclinical studies have shown that this compound can overcome resistance mediated by specific FGFR2 mutations (N549H/K) that render other inhibitors ineffective.[1][2]

E7090_Efficacy cluster_cell Cancer Cell with Acquired Resistance FGFR2_mut FGFR2 (N549H/K Mutant) Downstream Downstream Signaling (e.g., ERK, AKT) FGFR2_mut->Downstream Constitutive Activation Other_FGFRi Other FGFR Inhibitors (e.g., Pemigatinib) Other_FGFRi->FGFR2_mut Ineffective Inhibition This compound This compound (Tasurgratinib) This compound->FGFR2_mut Effective Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound overcomes resistance mediated by specific FGFR2 mutations.

Experimental Protocols

Cell Proliferation Assay
  • Cell Lines: Cancer cell lines with defined FGFR alterations (e.g., FGFR1 amplification, FGFR2 fusion, or specific mutations) are seeded in 96-well plates.

  • Treatment: Cells are treated with a dose-range of the FGFR inhibitor (e.g., this compound or AZD4547) for a specified period (typically 72 hours).

  • Quantification: Cell viability is assessed using assays such as MTT or CellTiter-Glo.

  • Analysis: IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated from dose-response curves.

Western Blotting for FGFR Pathway Inhibition
  • Cell Lysis: Cells treated with or without FGFR inhibitors are lysed to extract total protein.

  • Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are incubated with primary antibodies specific for phosphorylated forms of FGFR (p-FGFR) and downstream signaling proteins (e.g., p-ERK, p-AKT, p-STAT3), as well as antibodies for the total protein levels as loading controls.

  • Detection: Secondary antibodies conjugated to horseradish peroxidase (HRP) are used, and signals are detected using an enhanced chemiluminescence (ECL) system.

  • Analysis: Band intensities are quantified to determine the degree of inhibition of protein phosphorylation.

In Vivo Xenograft Models
  • Cell Implantation: Human cancer cells with specific FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and receive daily oral administration of the vehicle control or the FGFR inhibitor (e.g., this compound or AZD4547) at specified doses.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., pharmacodynamics via western blotting or immunohistochemistry).

Xenograft_Workflow cluster_workflow In Vivo Xenograft Experimental Workflow start Implant Human Cancer Cells into Immunocompromised Mice tumor_growth Allow Tumors to Grow to Palpable Size start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treatment Daily Oral Administration: - Vehicle Control - FGFR Inhibitor randomize->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (Tumor Size in Control Group) monitoring->endpoint Continue until analysis Excise Tumors for Pharmacodynamic Analysis endpoint->analysis

Caption: General workflow for in vivo xenograft studies of FGFR inhibitors.

Conclusion

This compound (tasurgratinib) demonstrates a distinct profile of activity against FGFR inhibitor resistance compared to AZD4547. While it shows promise in overcoming resistance mediated by specific mutations in FGFR2, its efficacy against the common AZD4547-resistance conferring FGFR1 V561M gatekeeper mutation is likely limited. This highlights the importance of understanding the specific molecular mechanisms of resistance in individual patients to guide the selection of appropriate subsequent therapies. Further head-to-head preclinical studies in well-characterized AZD4547-resistant models are warranted to definitively delineate the comparative efficacy of this compound.

References

Tasurgratinib Efficacy: A Comparative Analysis in FGFR2 Fusion vs. Amplification-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tasurgratinib's efficacy in cancers characterized by Fibroblast Growth Factor Receptor 2 (FGFR2) fusions versus those with FGFR2 amplification. The content is based on available clinical and preclinical data to support researchers, scientists, and drug development professionals in their understanding of this targeted therapy.

Tasurgratinib (E7090) is an orally administered, selective inhibitor of FGFR1, 2, and 3. Its mechanism of action involves blocking the ATP-binding site of the FGFRs, thereby inhibiting the downstream signaling pathways that contribute to cell proliferation, survival, and migration. While clinical development has predominantly focused on FGFR2 fusion-positive malignancies, emerging data from basket trials are beginning to shed light on its activity in tumors with FGFR2 amplification.

Comparative Efficacy of Tasurgratinib

The available data indicates a notable difference in the clinical activity of tasurgratinib between FGFR2 fusion-positive and FGFR2-amplified solid tumors.

Clinical Efficacy in FGFR2 Fusion-Positive Cholangiocarcinoma (CCA)

A pivotal Phase 2, single-arm study (NCT04238715) evaluated the efficacy and safety of tasurgratinib in patients with unresectable, advanced, or metastatic cholangiocarcinoma harboring FGFR2 fusions who had received at least one prior line of chemotherapy.

Efficacy EndpointResult95% Confidence Interval (CI)
Objective Response Rate (ORR) 30.2%19.2% - 43.0%
Median Duration of Response (DoR) 5.6 months3.7 - 9.3 months
Median Progression-Free Survival (PFS) 5.4 months3.7 - 5.6 months
Median Overall Survival (OS) 13.1 months10.8 - 17.4 months
Disease Control Rate (DCR) 79.4%67.3% - 88.5%

These results demonstrate a meaningful clinical benefit for tasurgratinib in a pre-treated population of patients with FGFR2 fusion-positive CCA.

Clinical Efficacy in FGFR2 Amplified Solid Tumors

Data on the efficacy of tasurgratinib in FGFR2-amplified cancers is more limited and suggests attenuated activity compared to fusion-positive disease.

The FORTUNE study (NCT04962867), a Phase 2 basket trial, included a cohort (Group C) of patients with various solid tumors harboring FGFR1/2 gene amplification or other FGFR activating mutations. In this mixed-histology cohort of 15 patients, the objective response rate was low.

A Phase 1 expansion study also enrolled ten patients with gastric cancer, of whom two had FGFR2 gene amplification and eight had high FGFR2 protein expression. A single partial response was observed in this group.

StudyPatient PopulationNObjective Response Rate (ORR)
FORTUNE Study (Group C) Advanced solid tumors with FGFR1/2 amplification or other activating mutations156.7%
Phase 1 Expansion Gastric cancer with FGFR2 amplification or high protein expression1011.1%

The available data, although limited, suggests that tasurgratinib has modest single-agent activity in unselected patients with FGFR2-amplified solid tumors. Further investigation is needed to identify potential biomarkers that may predict response in this setting.

Signaling Pathways and Mechanism of Action

FGFR2 fusions and amplifications both lead to aberrant activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive tumorigenesis. However, the nature of the genomic alteration may influence the degree of pathway activation and dependency.

FGFR2_Signaling cluster_alterations FGFR2 Genetic Alterations cluster_receptor FGFR2 Receptor cluster_downstream Downstream Signaling Pathways cluster_cellular_effects Cellular Effects cluster_drug Drug Intervention FGFR2 Fusion FGFR2 Fusion FGFR2 FGFR2 Receptor Tyrosine Kinase FGFR2 Fusion->FGFR2 Ligand-Independent Dimerization & Activation FGFR2 Amplification FGFR2 Amplification FGFR2 Amplification->FGFR2 Increased Receptor Expression & Signaling RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR2->PI3K_AKT PLCg PLCγ Pathway FGFR2->PLCg Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCg->Migration Tasurgratinib Tasurgratinib Tasurgratinib->FGFR2 Inhibits Kinase Activity

Figure 1. Simplified FGFR2 signaling pathway and the inhibitory action of tasurgratinib.

Experimental Protocols

Pivotal Phase 2 Study in FGFR2 Fusion-Positive CCA (NCT04238715)
  • Study Design: This was a single-arm, open-label, multicenter Phase 2 study.

  • Patient Population: Patients with histologically or cytologically confirmed unresectable, advanced, or metastatic cholangiocarcinoma with an FGFR2 gene fusion detected by fluorescence in situ hybridization (FISH) who had received at least one prior systemic chemotherapy regimen.

  • Intervention: Tasurgratinib was administered orally at a dose of 140 mg once daily.

  • Primary Endpoint: The primary endpoint was the objective response rate (ORR) as assessed by an independent imaging review committee according to RECIST v1.1.

  • Secondary Endpoints: Secondary endpoints included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.

phase2_workflow Patient_Screening Patient Screening (Advanced/Metastatic CCA, ≥1 Prior Therapy) FGFR2_Fusion_Test FGFR2 Fusion Confirmation (FISH) Patient_Screening->FGFR2_Fusion_Test Enrollment Patient Enrollment FGFR2_Fusion_Test->Enrollment Fusion Positive Treatment Tasurgratinib 140 mg QD Enrollment->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1 every 8 weeks) Treatment->Tumor_Assessment Endpoint_Analysis Endpoint Analysis (ORR, DoR, PFS, OS, Safety) Tumor_Assessment->Endpoint_Analysis

Figure 2. Experimental workflow for the Phase 2 study of tasurgratinib in FGFR2 fusion-positive CCA.
FORTUNE Study (NCT04962867)

  • Study Design: This was a Phase 2, open-label, single-arm, multicenter basket trial.

  • Patient Population: Patients with advanced solid tumors harboring specific FGFR gene alterations were enrolled into different cohorts. Group C included patients with FGFR1/2 gene amplification or other activating mutations not included in other groups.

  • Intervention: Tasurgratinib was administered orally at a dose of 140 mg once daily.

  • Primary Endpoint: The primary endpoint for Group C was the objective response rate (ORR) as determined by an independent central review.

Conclusion

Tasurgratinib demonstrates significant clinical efficacy in patients with FGFR2 fusion-positive cholangiocarcinoma, establishing it as a valuable therapeutic option for this molecularly defined patient population. In contrast, the currently available data suggests limited single-agent activity in a broader population of patients with FGFR2-amplified solid tumors. Further research is warranted to elucidate the potential role of tasurgratinib in FGFR2-amplified cancers, including the identification of predictive biomarkers and the exploration of combination strategies. Preclinical studies directly comparing the sensitivity of FGFR2 fusion versus amplification models to tasurgratinib would be highly informative.

Synergistic Potential of E7090 (Tasurgratinib) in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7090 (tasurgratinib) is an orally available, selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is implicated in the proliferation, survival, and drug resistance of various cancer cells. This guide provides a comprehensive overview of the preclinical evidence for the synergistic effects of this compound in combination with other anticancer agents, with a focus on overcoming therapeutic resistance in estrogen receptor-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.

Synergistic Antitumor Activity of this compound with Endocrine and CDK4/6 Therapies

Preclinical studies have demonstrated that this compound exhibits significant synergistic antitumor activity when combined with the selective estrogen receptor degrader (SERD) fulvestrant and the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor palbociclib in ER+/HER2- breast cancer models. This synergy is attributed to this compound's ability to counteract the acquired resistance mechanisms that develop in response to endocrine and CDK4/6 therapies, which often involve the upregulation of the FGF/FGFR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vivo antitumor activity of this compound in combination with fulvestrant and palbociclib in patient-derived xenograft (PDX) models of ER+/HER2- breast cancer.

Table 1: Antitumor Activity of this compound in Combination with Fulvestrant and Palbociclib in the OD-BRE-0438 PDX Model

Treatment GroupDosing and ScheduleTumor Growth Inhibition (TGI) vs. VehicleNotes
Vehicle--Control group.
This compound (monotherapy)25 or 50 mg/kg, p.o., QD x 14 or 21ModerateShows single-agent activity.
Fulvestrant + PalbociclibFulvestrant: 5 mg/mouse, s.c., QW x 2; Palbociclib: 100 mg/kg, p.o., QD x 14SignificantStandard of care combination.
This compound + Fulvestrant + Palbociclib (prior treatment)This compound administered after prior treatment with Fulvestrant + PalbociclibTumor Regression This compound demonstrated significantly higher sensitivity and resulted in tumor regression only after prior treatment with the combination of fulvestrant and palbociclib[1].

Table 2: Antitumor Activity of this compound in Combination with Fulvestrant and Palbociclib in the OD-BRE-0704 PDX Model

Treatment GroupDosing and ScheduleTumor Growth Inhibition (TGI) vs. VehicleNotes
Vehicle--Control group.
This compound (monotherapy)25 or 50 mg/kg, p.o., QD x 14 or 21ModerateShows single-agent activity.
Fulvestrant + PalbociclibFulvestrant: 5 mg/mouse, s.c., QW x 2; Palbociclib: 100 mg/kg, p.o., QD x 14SignificantStandard of care combination.
This compound + Fulvestrant + Palbociclib (prior treatment)This compound administered after prior treatment with Fulvestrant + PalbociclibHigher Sensitivity Showed higher sensitivity to this compound with prior treatment of fulvestrant and palbociclib compared to no prior treatment[1].

Experimental Protocols

In Vivo Patient-Derived Xenograft (PDX) Studies

1. PDX Model Establishment:

  • Tumor fragments from ER+/HER2- breast cancer patients (e.g., models OD-BRE-0438 and OD-BRE-0704) are subcutaneously implanted into immunodeficient mice.

  • Tumor growth is monitored, and when tumors reach a specified volume, the mice are randomized into treatment groups.

2. Dosing and Administration:

  • This compound (Tasurgratinib): Administered orally (p.o.) once daily (QD) at doses of 25 or 50 mg/kg for 14 or 21 consecutive days[1].

  • Fulvestrant: Administered subcutaneously (s.c.) once weekly (QW) at a dose of 5 mg/mouse for two weeks[1].

  • Palbociclib: Administered orally (p.o.) once daily (QD) at a dose of 100 mg/kg for 14 consecutive days[1].

3. Treatment Schedule for Synergy Assessment:

  • To evaluate the effect of this compound on acquired resistance, one cohort of mice first receives treatment with the combination of fulvestrant and palbociclib.

  • Following this initial treatment period, these mice are then treated with this compound.

  • Control groups include vehicle, this compound monotherapy, and the fulvestrant plus palbociclib combination.

4. Efficacy Evaluation:

  • Tumor volumes are measured regularly using calipers.

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

  • In some cases, tumor regression is observed and documented.

In Vitro Cell Proliferation Assays

1. Cell Lines and Culture:

  • ER+/HER2- breast cancer cell lines such as MCF-7, ZR-75-1, and HCC1428 are used[1].

  • Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

2. Synergy Assessment:

  • To mimic the conditions of acquired resistance, cells are cultured in the presence of FGF2 and FGF10 to activate the FGFR signaling pathway[1].

  • Cells are treated with a dilution series of this compound, fulvestrant, and palbociclib, both as single agents and in combination.

  • Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.

  • The Chou-Talalay method can be applied to the dose-response data to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Note: Specific CI values for the combination of this compound with fulvestrant and/or palbociclib have not been reported in the reviewed literature.

Mechanism of Synergy and Signaling Pathways

The synergistic effect of this compound with endocrine and CDK4/6 therapies in ER+/HER2- breast cancer is rooted in overcoming acquired resistance. Treatment with agents like fulvestrant and palbociclib can lead to the upregulation of FGF ligands and their receptors (FGFRs) in tumor cells. This activation of the FGF/FGFR signaling pathway serves as an escape mechanism, allowing the cancer cells to continue to proliferate despite the inhibition of the ER and CDK4/6 pathways. This compound, by selectively inhibiting FGFRs, blocks this escape route, thereby re-sensitizing the cancer cells to the primary therapies.

Synergy_Mechanism cluster_0 Endocrine Therapy & CDK4/6 Inhibition cluster_1 Cell Cycle & Proliferation cluster_2 Acquired Resistance Mechanism cluster_3 This compound (Tasurgratinib) Intervention Fulvestrant Fulvestrant ER_pathway Estrogen Receptor Signaling Fulvestrant->ER_pathway Inhibits FGF_ligands Upregulation of FGF Ligands Fulvestrant->FGF_ligands Induces (Resistance) Palbociclib Palbociclib CDK46_pathway CDK4/6 Pathway Palbociclib->CDK46_pathway Inhibits Palbociclib->FGF_ligands Induces (Resistance) CellCycle Cell Cycle Progression ER_pathway->CellCycle CDK46_pathway->CellCycle Proliferation Tumor Cell Proliferation CellCycle->Proliferation FGFR_activation FGFR Activation FGF_ligands->FGFR_activation Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) FGFR_activation->Downstream_Signaling Downstream_Signaling->Proliferation Promotes (Escape Pathway) This compound This compound (Tasurgratinib) This compound->FGFR_activation Inhibits

Caption: Mechanism of this compound synergy with endocrine and CDK4/6 therapies.

Experimental Workflow

The following diagram illustrates a typical workflow for preclinical evaluation of the synergistic effects of this compound.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Analysis A1 Culture ER+/HER2- Breast Cancer Cell Lines (MCF-7, ZR-75-1, etc.) A2 Treat with this compound, Fulvestrant, Palbociclib (single agents and combinations) A1->A2 A3 Assess Cell Viability (e.g., MTT Assay) A2->A3 A4 Calculate Combination Index (CI) (Chou-Talalay Method) A3->A4 C1 Evaluate Synergy A4->C1 B1 Establish ER+/HER2- PDX Models in Mice B2 Randomize Mice into Treatment Groups B1->B2 B3 Administer Treatments (Monotherapy and Combination) B2->B3 B4 Measure Tumor Volume and Body Weight B3->B4 B5 Calculate Tumor Growth Inhibition (TGI) B4->B5 C2 Assess In Vivo Efficacy B5->C2

Caption: Preclinical workflow for evaluating this compound's synergistic effects.

References

E7090 Demonstrates Potent Antitumor Activity in Patient-Derived Xenograft Models, Offering a Promising Alternative in FGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New preclinical data on E7090 (tasurgratinib), a selective inhibitor of fibroblast growth factor receptors (FGFR) 1-3, reveals significant antitumor activity in patient-derived xenograft (PDX) models of various cancers. These findings position this compound as a compelling therapeutic candidate for tumors harboring FGFR genetic alterations, offering a potential new option for patients with limited treatment choices. The studies highlight the agent's efficacy in cancers such as cholangiocarcinoma and ER-positive breast cancer, providing a strong rationale for its continued clinical development.

This compound is an orally available, potent, and selective inhibitor of the tyrosine kinase activities of FGFR1, 2, and 3.[1][2] Aberrant FGFR signaling, driven by gene fusions, mutations, or amplifications, is a known oncogenic driver in a variety of malignancies.[1][3] this compound has demonstrated selective antiproliferative activity against cancer cell lines with these FGFR abnormalities.[3] This guide provides a comprehensive comparison of this compound's performance in PDX models, supported by experimental data and detailed methodologies.

Comparative Antitumor Activity of this compound in PDX Models

Recent studies have evaluated the efficacy of this compound in PDX models, which are considered more clinically relevant than traditional cell line-derived xenografts as they better recapitulate the heterogeneity of human tumors.

Cholangiocarcinoma PDX Model

In a PDX model of human cholangiocarcinoma harboring an FGFR2-BICC1 fusion gene, this compound demonstrated dose-dependent antitumor activity. Oral administration of this compound resulted in significant tumor growth inhibition, with a dose of 50 mg/kg achieving over 50% tumor regression.[4]

PDX Model Cancer Type FGFR Alteration Treatment Dose Outcome Reference
Human PDXCholangiocarcinomaFGFR2-BICC1 fusionThis compound50 mg/kg>50% tumor regression[4]
ER(+)/HER2(-) Breast Cancer PDX Models

The antitumor activity of this compound was also assessed in five different ER(+)/HER2(-) breast cancer PDX models. In these models, this compound was evaluated as a single agent and following treatment with fulvestrant and palbociclib. Two of the five models, OD-BRE-0438 and -0704, showed higher sensitivity to this compound after prior treatment with the combination therapy.[5] Notably, in the OD-BRE-0438 model, this compound induced tumor regression only when administered after the fulvestrant and palbociclib combination.[5]

PDX Model Cancer Type Prior Treatment This compound Dose Outcome Reference
OD-BRE-0438ER(+)/HER2(-) Breast CancerFulvestrant + Palbociclib25 or 50 mg/kgTumor regression[5]
OD-BRE-0704ER(+)/HER2(-) Breast CancerFulvestrant + Palbociclib25 or 50 mg/kgHigher sensitivity to this compound[5]
OD-BRE-0450ER(+)/HER2(-) Breast CancerNone25 or 50 mg/kgLower sensitivity[5]
OD-BRE-0188ER(+)/HER2(-) Breast CancerNone25 or 50 mg/kgLower sensitivity[5]
IM-BRE-556ER(+)/HER2(-) Breast CancerNone25 or 50 mg/kgLower sensitivity[5]

Comparison with Alternative FGFR Inhibitors

While direct head-to-head studies of this compound against other FGFR inhibitors in PDX models are not yet widely published, a comparison of their mechanisms and available preclinical data provides valuable context. This compound is classified as a type V kinase inhibitor, distinguishing it from other inhibitors like the type I inhibitor AZD4547 and the type II inhibitor ponatinib based on its unique binding kinetics with FGFR1.[1] This distinct binding mode may translate to differences in efficacy and resistance profiles.

Other selective FGFR inhibitors that have undergone clinical investigation include AZD4547, BGJ398, and JNJ-42756493 (erdafitinib).[2] While these agents have also shown antitumor activity in various tumor types, comprehensive comparative data in PDX models remains a key area for future research.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the methodologies used in the this compound PDX model studies.

General PDX Model Establishment and Drug Administration

Patient-derived tumor tissues are surgically implanted into immunocompromised mice. Once the tumors reach a specified volume, the mice are randomized into treatment and control groups. This compound is typically administered orally on a daily basis. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity.

Cholangiocarcinoma PDX Study Methodology
  • Model: Patient-derived xenograft of human cholangiocarcinoma with an FGFR2-BICC1 fusion gene.

  • Animal Model: Immune-deficient mice.

  • Treatment: Oral administration of this compound at doses of 12.5, 25, and 50 mg/kg.

  • Endpoint: Tumor growth inhibition and regression.[4]

ER(+)/HER2(-) Breast Cancer PDX Study Methodology
  • Models: Five ER(+)/HER2(-) breast cancer PDX models (OD-BRE-0438, -0450, -0188, -0704, and IM-BRE-556).

  • Prior Treatment (for select cohorts): Fulvestrant (5 mg/mouse, s.c., once weekly for two weeks) and palbociclib (100 mg/kg, p.o., daily for 14 days).[5]

  • This compound Treatment: Oral administration at 25 or 50 mg/kg, daily for 14 or 21 days.[5]

  • Endpoints: Tumor growth inhibition and regression, and assessment of sensitivity to this compound.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's activity, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating antitumor efficacy in PDX models.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization P1 P FGFR->P1 P2 P FGFR->P2 STAT STAT FGFR->STAT FRS2 FRS2 P1->FRS2 Phosphorylation P2->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation This compound This compound This compound->FGFR Inhibition

Caption: FGFR signaling pathway and the inhibitory action of this compound.

PDX_Experimental_Workflow General Experimental Workflow for this compound in PDX Models Patient Patient Tumor Tissue Implantation Implantation into Immunocompromised Mice Patient->Implantation PDX_Model PDX Model Establishment (Tumor Growth) Implantation->PDX_Model Randomization Randomization of Mice PDX_Model->Randomization Treatment Treatment Group (this compound) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Control->Monitoring Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Analysis Results Efficacy & Tolerability Results Analysis->Results

Caption: A generalized workflow for evaluating this compound in PDX models.

References

Comparative Guide to Biomarker Analysis for E7090 (Tasurgratinib) Sensitivity in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarker analysis methods for determining sensitivity to E7090 (tasurgratinib), a selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. It objectively compares this compound with other FGFR inhibitors, supported by experimental data, to aid in the design and interpretation of preclinical and clinical studies.

Introduction to this compound and the FGFR Signaling Pathway

This compound, also known as tasurgratinib, is an orally available, potent, and selective inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinases.[1] The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis. Genetic alterations in FGFR genes, such as gene fusions, mutations, and amplifications, can lead to constitutive activation of this pathway, driving the growth of various solid tumors.[1] this compound has shown antitumor activity in preclinical models harboring such FGFR alterations and has been approved in Japan for treating biliary tract cancer with FGFR2 fusion genes.[2][3]

The following diagram illustrates the canonical FGFR signaling pathway and the mechanism of action for this compound.

Figure 1: FGFR Signaling Pathway and this compound Inhibition.

Comparison of this compound with Alternative FGFR Inhibitors

Several other FGFR inhibitors are either approved or in clinical development. This section compares the in vitro potency of this compound with three alternatives: erdafitinib, pemigatinib, and infigratinib.

InhibitorTargetIC50 (nM) vs. FGFR1IC50 (nM) vs. FGFR2IC50 (nM) vs. FGFR3IC50 (nM) vs. FGFR4Key References
This compound (Tasurgratinib) FGFR1/2/30.710.501.2120[4]
Erdafitinib (JNJ-42756493) Pan-FGFR1.22.53.05.7[5][6]
Pemigatinib (INCB054828) FGFR1/2/30.40.51.230[7][8]
Infigratinib (BGJ398) FGFR1/2/30.91.41.060[9][10]

Table 1: Comparison of In Vitro Potency (IC50) of FGFR Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and selected alternative FGFR inhibitors against the four FGFR isoforms. Lower values indicate greater potency.

Biomarker Analysis for Predicting this compound Sensitivity

The primary biomarkers for sensitivity to this compound and other FGFR inhibitors are genetic alterations in the FGFR genes. The following diagram outlines a typical workflow for biomarker testing in patients being considered for FGFR-targeted therapy.

Biomarker Analysis Workflow cluster_testing Biomarker Testing start Patient with Advanced Solid Tumor biopsy Tumor Tissue Biopsy (or Liquid Biopsy) start->biopsy path_review Pathological Review biopsy->path_review extraction Nucleic Acid Extraction (DNA and RNA) path_review->extraction ihc Immunohistochemistry (IHC) - Detects protein overexpression path_review->ihc ngs Next-Generation Sequencing (NGS) - Detects fusions, mutations, amplifications extraction->ngs fish Fluorescence In Situ Hybridization (FISH) - Detects fusions/rearrangements, amplifications extraction->fish mdt Multidisciplinary Team (MDT) Review of Biomarker Results ngs->mdt fish->mdt ihc->mdt decision Treatment Decision mdt->decision fgfr_therapy FGFR Inhibitor Therapy (e.g., this compound) decision->fgfr_therapy FGFR alteration detected other_therapy Other Therapies decision->other_therapy No actionable FGFR alteration

Figure 2: General Workflow for Biomarker Analysis.
Experimental Protocols for Key Biomarker Assays

Detailed methodologies for the three main biomarker detection techniques are provided below.

1. Next-Generation Sequencing (NGS)

NGS is a comprehensive method for detecting various genetic alterations simultaneously.

  • Objective: To identify FGFR1/2/3/4 gene fusions, mutations, and copy number variations (amplifications).

  • Methodology:

    • DNA/RNA Extraction: Isolate genomic DNA and RNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections.

    • Library Preparation: Prepare sequencing libraries from the extracted nucleic acids using a targeted gene panel that includes the full coding regions of FGFR1, FGFR2, FGFR3, and FGFR4, as well as introns frequently involved in fusions.

    • Sequencing: Perform paired-end sequencing on a platform such as the Illumina NovaSeq.

    • Data Analysis:

      • Align sequence reads to the human reference genome (e.g., hg19 or hg38).

      • Call single nucleotide variants (SNVs) and small insertions/deletions (indels) using a validated variant caller (e.g., GATK).

      • Detect gene fusions from RNA sequencing data using algorithms like STAR-Fusion or Arriba.

      • Determine gene copy number from DNA sequencing data to identify amplifications.

  • Interpretation: The presence of a known pathogenic mutation, a gene fusion involving an FGFR gene, or high-level amplification of an FGFR gene is considered a positive biomarker for potential sensitivity to this compound.

2. Fluorescence In Situ Hybridization (FISH)

FISH is a targeted approach to visualize specific gene rearrangements and amplifications at the chromosomal level.

  • Objective: To detect FGFR2 gene rearrangements (fusions) and FGFR1/2 gene amplifications.

  • Methodology for FGFR2 Rearrangement:

    • Probe: Use a break-apart FISH probe set for the FGFR2 locus on chromosome 10q26. A common commercially available probe is the ZytoLight SPEC FGFR2 Dual Color Break Apart Probe.

    • Tissue Preparation: Deparaffinize and rehydrate 4-5 µm FFPE tissue sections. Perform heat-induced epitope retrieval and protease digestion.

    • Hybridization: Apply the FISH probe to the tissue, denature, and hybridize overnight.

    • Washing and Counterstaining: Wash the slides to remove unbound probe and counterstain with DAPI.

    • Scoring:

      • Analyze a minimum of 50-100 non-overlapping tumor cell nuclei.

      • A normal cell will show two fused (or very close) red and green signals.

      • A positive cell for a rearrangement will show one red and one green signal that are split apart, in addition to a fused signal from the normal allele.

      • A positive result is typically defined as >15% of tumor cells showing a break-apart signal pattern.

  • Methodology for FGFR1/2 Amplification:

    • Probe: Use a dual-color probe set with a probe for the FGFR gene (e.g., FGFR1 at 8p11) and a control probe for the centromere of the same chromosome (e.g., CEP8).

    • Procedure: Follow the same tissue preparation and hybridization steps as for rearrangement analysis.

    • Scoring:

      • Count the number of FGFR signals and centromere signals in at least 40 tumor cells.

      • Calculate the FGFR/centromere ratio.

      • Amplification is typically defined as an FGFR:CEP ratio ≥ 2.0. High-level amplification may be defined as a ratio ≥ 5.0.

3. Immunohistochemistry (IHC)

IHC is used to assess the level of protein expression in tumor tissue.

  • Objective: To detect overexpression of FGFR1 protein.

  • Methodology:

    • Antibody: Use a validated primary antibody against FGFR1. An example is the rabbit monoclonal antibody, clone D8E4.

    • Tissue Preparation: Deparaffinize and rehydrate 4-5 µm FFPE tissue sections. Perform antigen retrieval using a citrate-based buffer (pH 6.0).

    • Staining:

      • Block endogenous peroxidase activity.

      • Incubate with the primary antibody (e.g., at a 1:100 dilution) overnight at 4°C.

      • Apply a secondary antibody and a detection system (e.g., a DAB chromogen).

      • Counterstain with hematoxylin.

    • Scoring:

      • Assess both the percentage of positive tumor cells and the staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).

      • Calculate an H-score: H-score = (1 * % of 1+ cells) + (2 * % of 2+ cells) + (3 * % of 3+ cells). The H-score ranges from 0 to 300.

      • A positive result is often defined by a pre-determined H-score cutoff, which should be validated for predicting response to FGFR inhibitors.

Conclusion

The selection of patients with tumors harboring FGFR alterations is critical for the successful clinical development and use of this compound and other FGFR inhibitors. This guide provides a framework for understanding the key biomarkers of sensitivity and the experimental methodologies used for their detection. While NGS offers the most comprehensive analysis, FISH and IHC remain valuable tools for targeted biomarker assessment. The choice of assay will depend on the specific clinical or research question, tissue availability, and laboratory capabilities. A thorough understanding of these biomarker analysis techniques is essential for advancing precision oncology in FGFR-driven cancers.

References

Safety Operating Guide

Proper Disposal of E7090: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of the Anticancer Agent E7090 (Tasurgratinib)

This compound, also known as tasurgratinib, is a potent and selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3) used in cancer research and therapy.[1][2][3] Due to its cytotoxic nature, all materials that come into contact with this compound must be handled as hazardous waste to ensure the safety of laboratory personnel and the environment.[4] Proper disposal is not merely a recommendation but a requirement regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

It is the responsibility of the waste generator to properly characterize all waste materials and ensure they are disposed of in accordance with all applicable regulations.[4] Consulting your institution's Environmental Health and Safety (EHS) department is a critical step in ensuring compliance.

Waste Segregation and Disposal Procedures

All waste streams contaminated with this compound must be segregated from regular trash and other chemical waste. The following table outlines the proper containers and disposal methods for different types of this compound-contaminated waste.

Waste TypeDescriptionRecommended ContainerDisposal Procedure
Bulk Chemical Waste Unused or expired this compound, concentrated stock solutions, and residual amounts in original containers.Black, RCRA-approved hazardous waste container.Do not commingle with other chemical wastes.[4] Label container clearly as "Hazardous Waste: this compound (Tasurgratinib)". Arrange for pickup by your institution's EHS or a licensed waste disposal service.[4]
Contaminated Sharps Needles, syringes, scalpels, and other sharp instruments contaminated with this compound.Yellow, puncture-resistant sharps container for trace waste.Place used syringes directly into the container without recapping.[4] If the syringe contains more than a residual amount (e.g., >0.1 ml), it should be disposed of as bulk chemical waste.[4]
Contaminated Labware and Supplies Pipette tips, centrifuge tubes, flasks, vials, and other non-sharp labware that has come into contact with this compound.Yellow biohazard waste box lined with a clear plastic bag.All disposable items should be placed in this container.[4] Do not dispose of any liquids in this container.[4]
Contaminated Personal Protective Equipment (PPE) Gloves, lab coats, and other disposable PPE worn while handling this compound.Yellow biohazard waste box lined with a clear plastic bag.Double chemotherapy gloves are recommended.[4] Dispose of all contaminated disposable items in the designated container.[4]

Experimental Protocol: Decontamination of Surfaces and Equipment

A crucial aspect of safe handling is the effective decontamination of surfaces and non-disposable equipment after working with this compound. While there is no single accepted method for chemical deactivation of all antineoplastic agents, a multi-step cleaning process is recommended.[4]

Materials:

  • Low-lint wipes

  • Detergent solution (e.g., 1% sodium dodecyl sulfate)

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Appropriate hazardous waste container (yellow biohazard box)

Procedure:

  • Preparation: Ensure all required PPE is worn, including double chemotherapy gloves, a lab coat, and safety glasses.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving towards the most contaminated. Dispose of the wipe in the appropriate hazardous waste container.

  • Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent. Wipe the surface using the same unidirectional technique. Dispose of the wipe.

  • Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique. This step serves to disinfect and remove additional chemical residues.

  • Drying: Allow the surface to air dry completely.

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.

Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from laboratory activities involving this compound.

E7090_Disposal_Workflow start Waste Generation (Working with this compound) is_sharp Is the waste a sharp object? start->is_sharp is_liquid_bulk Is it bulk liquid or expired solid this compound? is_sharp->is_liquid_bulk No sharps_container Dispose in Yellow Trace Waste Sharps Container is_sharp->sharps_container Yes is_ppe_labware Is it contaminated PPE or labware? is_liquid_bulk->is_ppe_labware No bulk_container Dispose in Black RCRA Hazardous Waste Container is_liquid_bulk->bulk_container Yes trace_container Dispose in Yellow Biohazard Waste Box is_ppe_labware->trace_container Yes final_disposal Arrange for Pickup by EHS/Licensed Vendor sharps_container->final_disposal bulk_container->final_disposal trace_container->final_disposal

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Essential Safety and Handling Guide for E7090 (Tasurgratinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety, operational, and disposal guidance for the handling of E7090 (Tasurgratinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on handling potent, powdered antineoplastic agents and should be strictly adhered to.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against skin contact with the potent compound.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from airborne particles and accidental splashes.
Lab Coat Disposable, solid-front barrier gown.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a certified chemical fume hood.Minimizes the risk of inhaling fine particles of the compound.

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound, clearly marked with appropriate hazard signs.

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, eye protection) before opening the package in a well-ventilated area, preferably a chemical fume hood.

  • Verify the contents against the shipping documents.

Preparation of Stock Solutions:

  • All weighing and preparation of stock solutions from the powdered form of this compound must be performed in a chemical fume hood.

  • Use a dedicated set of utensils (spatulas, weighing paper) for handling the compound.

  • This compound is soluble in DMSO. For long-term storage, stock solutions should be stored at -20°C or -80°C.

Storage:

FormStorage ConditionDuration
Solid (Powder) Dry, dark, and at -20°C for long term (months to years).As per supplier recommendation.
Stock Solution (in DMSO) -20°C for up to 1 month; -80°C for up to 6 months.To maintain stability and prevent degradation.

Disposal Plan

All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.

  • Solid Waste:

    • Contaminated PPE (gloves, gowns), weighing paper, and other disposable materials should be collected in a designated, clearly labeled hazardous waste container.

    • This container should be a puncture-proof, leak-proof container with a secure lid.

  • Liquid Waste:

    • Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Sharps:

    • Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on preclinical studies.

ParameterValueCell Line/SystemReference
IC50 (FGFR1) 0.71 nMEnzyme Assay[1]
IC50 (FGFR2) 0.50 nMEnzyme Assay[1]
IC50 (FGFR3) 1.2 nMEnzyme Assay[1]
IC50 (FGFR4) 120 nMEnzyme Assay[1]
IC50 (FGFR Phosphorylation) 1.2 nMSNU-16 cells[1][2]
IC50 (Cell Proliferation) 5.7 nMSNU-16 cells[1][2]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Seeding: Seed 500–5,000 cells per well in a 96-well cell culture plate in RPMI-1640 medium supplemented with 10% (v/v) FBS.

  • Compound Addition: After 24 hours, add various concentrations of this compound (typically a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 3 to 14 days, depending on the cell line's doubling time.

  • Viability Assessment: Add a cell viability reagent (e.g., Cell Counting Kit-8) to each well and incubate for the recommended time.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.[2]

Western Blot for FGFR Phosphorylation

Objective: To assess the inhibitory effect of this compound on FGFR signaling.

Methodology:

  • Cell Treatment: Treat SNU-16 cells with varying concentrations of this compound succinate for 4 hours.

  • Cell Lysis: Prepare whole-cell lysates from the treated cells.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe the membrane with primary antibodies against phospho-FGFR (p-FGFR; Y653/654) and total FGFR2.

    • Subsequently, probe with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity to determine the IC50 value for FGFR phosphorylation inhibition.[2]

Visualizations

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PI3K PI3K FGFR->PI3K Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Migration ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response This compound This compound This compound->FGFR Inhibits

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture 1. Cell Culture (e.g., SNU-16) Treatment 2. Treatment with this compound (Varying Concentrations) Cell_Culture->Treatment Proliferation_Assay 3a. Cell Proliferation Assay (e.g., CCK-8) Treatment->Proliferation_Assay Western_Blot 3b. Western Blot (p-FGFR, Total FGFR) Treatment->Western_Blot IC50_Calc_Prolif 4a. IC50 Calculation (Proliferation) Proliferation_Assay->IC50_Calc_Prolif IC50_Calc_Phos 4b. IC50 Calculation (Phosphorylation) Western_Blot->IC50_Calc_Phos

Caption: Workflow for in vitro evaluation of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.